molecular formula C47H52N2O10 B563827 SKM 4-45-1 CAS No. 290374-09-3

SKM 4-45-1

Katalognummer: B563827
CAS-Nummer: 290374-09-3
Molekulargewicht: 804.9
InChI-Schlüssel: LQMHXQGEEUIVLB-GKFVBPDJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

It is a labeled analog of arachidonoyl ethanolamide (anandamide;  AEA) that is non-fluorescent when outside the cell. Upon transport into the cell interior, it is cleaved by esterases to give a bright fluorescence at 530 nm. CAY10455 uptake into C6 glioma cells is inhibited by AEA and its analogs, and conversely CAY10455 inhibits the uptake of tritiated AEA, indicating that they compete for the AEA transporter.

Eigenschaften

IUPAC Name

[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H52N2O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-44(52)48-28-29-55-46(54)49-35-22-25-39-38(30-35)45(53)59-47(39)40-26-23-36(56-33(2)50)31-42(40)58-43-32-37(57-34(3)51)24-27-41(43)47/h8-9,11-12,14-15,17-18,22-27,30-32H,4-7,10,13,16,19-21,28-29H2,1-3H3,(H,48,52)(H,49,54)/b9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMHXQGEEUIVLB-GKFVBPDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H52N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The "Turn-On" Fluorescence of SKM 4-45-1: A Technical Guide to its Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SKM 4-45-1 has emerged as a critical tool for investigating the cellular transport of the endocannabinoid anandamide (B1667382) (AEA). As a fluorogenic substrate, its utility lies in its ability to remain non-fluorescent until it reaches the intracellular environment, where it is enzymatically activated to produce a bright fluorescent signal. This guide provides an in-depth examination of the core mechanism of this compound fluorescence, detailed experimental protocols, and a summary of its quantitative properties for researchers in pharmacology and drug development.

Core Mechanism: A Pro-Fluorophore Activated by Intracellular Esterases

This compound is a cleverly designed analog of anandamide that has been rendered non-fluorescent through chemical modification of a fluorescein (B123965) core.[1][2][3] The fluorescence of the xanthene ring of fluorescein is quenched by the presence of acetyloxy groups and a carbamic acid ester linkage to the anandamide analog moiety.

The mechanism of fluorescence activation is a two-step process:

  • Cellular Uptake: Initially, the non-fluorescent this compound molecule is transported across the cell membrane from the extracellular space.[4][5] This transport is believed to occur through the same pathways as anandamide itself, primarily via a putative anandamide membrane transporter (AMT) and potentially through the TRPV1 channel.

  • Intracellular Enzymatic Cleavage: Once inside the cell, ubiquitous intracellular esterases recognize and cleave the ester bonds on the this compound molecule. This enzymatic action releases the fluorescein moiety, which is now unquenched and becomes highly fluorescent. The resulting fluorescent molecule is also trapped inside the cell, allowing for signal accumulation and robust detection.

This "pro-fluorophore" strategy allows researchers to specifically visualize and quantify the uptake of anandamide analogs in living cells in real-time.

SKM_4_45_1_Activation cluster_intracellular Intracellular Space SKM_non_fluorescent This compound (Non-Fluorescent) Cell_Membrane SKM_non_fluorescent->Cell_Membrane SKM_cleaved Cleaved this compound (Fluorescent) Esterases Intracellular Esterases Esterases->SKM_cleaved Cleavage

Figure 1: Fluorescence activation workflow of this compound.

Quantitative Data

Photophysical Properties

The fluorescent product of this compound is a fluorescein derivative. While specific photophysical data for the cleaved molecule are not extensively published, the properties can be reasonably estimated from those of fluorescein under physiological pH conditions.

PropertyValueNotes
Excitation Maximum (λex) ~485-490 nmAs used in various experimental setups.
Emission Maximum (λem) ~515-535 nmDependent on the intracellular environment and instrumentation.
Quantum Yield (Φ) ~0.9Estimated based on fluorescein dianion at physiological pH. The quantum yield of fluorescein is highly pH-dependent.
Molar Extinction Coefficient (ε) ~92,300 M⁻¹cm⁻¹ at 482.5 nmEstimated based on fluorescein in ethanol. This value can vary with pH and solvent.
Molecular Formula C₄₇H₅₂N₂O₁₀For the intact this compound molecule.
Molecular Weight 804.92 g/mol For the intact this compound molecule.
Inhibition of Cellular Uptake

This compound uptake can be inhibited by compounds that block anandamide transport, providing a method to characterize the transport mechanism.

Cell LineInhibitorIC₅₀Reference
Cerebellar Granule CellsThis compound (inhibiting ³H-AEA uptake)7.8 ± 1.3 µMMuthian et al., 2000
C6 Glioma CellsAnandamide (AEA)53.8 ± 1.8 µMMuthian et al., 2000
C6 Glioma CellsArachidonoyl-3-aminopyridine amide10.1 ± 1.4 µMMuthian et al., 2000
C6 Glioma CellsArachidonoyl-4-hydroxyanilineamide6.1 ± 1.3 µMMuthian et al., 2000

Signaling and Transport Pathways

The cellular entry of this compound is a critical step for its fluorescence activation and is thought to mirror that of anandamide. While the existence of a specific anandamide membrane transporter (AMT) is a leading hypothesis, other pathways have been implicated. Notably, the transient receptor potential vanilloid 1 (TRPV1) channel has been shown to mediate the uptake of this compound in endothelial cells. The inhibition of uptake by both TRPV1 antagonists and agonists suggests a complex interaction.

SKM_4_45_1_Uptake cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKM_ext This compound AMT Anandamide Membrane Transporter (AMT) SKM_ext->AMT Primary Pathway TRPV1 TRPV1 Channel SKM_ext->TRPV1 Alternative Pathway (e.g., in endothelial cells) SKM_int This compound AMT->SKM_int TRPV1->SKM_int Fluorescence Fluorescence SKM_int->Fluorescence Esterase Cleavage

Figure 2: Proposed cellular uptake pathways for this compound.

Experimental Protocols

The following is a generalized protocol for measuring this compound uptake in cultured cells using fluorescence microscopy or spectroscopy. This should be optimized for specific cell types and experimental questions.

Materials
  • This compound (stock solution typically in methyl acetate (B1210297) or DMSO)

  • Cultured cells plated on appropriate plates or coverslips

  • Krebs-Ringer-HEPES (KRH) buffer or other suitable physiological buffer

  • Test compounds (inhibitors, agonists) if applicable

  • 4% Paraformaldehyde (PFA) in PBS for cell fixation (for microscopy)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader with appropriate filter sets (e.g., Ex/Em: 485/535 nm)

Protocol for Fluorescence Spectroscopy (Plate Reader)
  • Cell Preparation:

    • Plate cells in a multi-well plate (e.g., 96-well) at a suitable density to achieve a confluent monolayer.

    • On the day of the experiment, wash the cells with KRH buffer.

  • Pre-incubation with Inhibitors (Optional):

    • If testing inhibitors, add the compounds (e.g., AM404 at 100 µM) to the cells in KRH buffer.

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • This compound Incubation:

    • Add this compound to each well to a final concentration of 1-25 µM.

    • Incubate for a specific time course (e.g., 5-30 minutes) at 37°C. Kinetic reads can be taken every 1-2 minutes to monitor uptake over time.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation set to ~485 nm and emission to ~535 nm.

    • Include appropriate controls: wells with cells but no this compound (background), and wells with this compound but no cells (to check for spontaneous hydrolysis, which is typically negligible).

Protocol for Fluorescence Microscopy
  • Cell Preparation:

    • Plate cells on glass coverslips in a multi-well plate.

    • Allow cells to adhere and grow to the desired confluency.

  • Treatment:

    • Wash cells with KRH buffer.

    • Perform pre-incubation with inhibitors if necessary, as described above.

    • Add this compound (e.g., 25 µM) to the cells and incubate for the desired time (e.g., 10-30 minutes) at 37°C.

  • Cell Fixation and Mounting:

    • Terminate the experiment by removing the incubation medium.

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 20-30 minutes at room temperature.

    • Wash the cells again with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the intracellular fluorescence using a fluorescence microscope equipped with a standard fluorescein filter set (e.g., FITC/GFP channel).

    • Capture images and quantify the fluorescence intensity per cell or per field of view using image analysis software.

Conclusion

This compound is a powerful tool for studying endocannabinoid transport due to its well-defined "turn-on" fluorescence mechanism. By understanding the principles of its uptake and enzymatic activation, researchers can design robust assays to screen for transport inhibitors and to investigate the role of anandamide transport in various physiological and pathological processes. The provided data and protocols offer a solid foundation for the successful application of this valuable fluorescent probe in a research setting.

References

Unveiling the Endocannabinoid System: A Technical Guide to SKM 4-45-1, a Fluorescent Anandamide Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system, a complex network of receptors, endogenous ligands, and enzymes, plays a crucial role in regulating a myriad of physiological processes. Anandamide (B1667382) (AEA), a key endocannabinoid, is subject to precise spatial and temporal control, largely dictated by its transport across cellular membranes. Understanding the dynamics of AEA transport is paramount for the development of novel therapeutics targeting this system. This technical guide provides an in-depth analysis of SKM 4-45-1, a fluorescent analog of anandamide, designed as a specialized tool to investigate the anandamide transmembrane carrier. We will delve into its mechanism of action, pharmacological properties, and the experimental protocols for its application, offering a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a synthetic analog of N-arachidonoylethanolamine (anandamide) engineered to be a fluorescent substrate for the anandamide transmembrane carrier.[1][2][3] Its innovative design allows for the real-time visualization and quantification of anandamide uptake into cells. The molecule is ingeniously crafted to be non-fluorescent in the extracellular environment.[3][4] Upon translocation across the cell membrane via the AEA carrier, intracellular esterases cleave a masking group, liberating a highly fluorescent moiety. This mechanism provides a direct and dynamic measure of transporter activity.

Mechanism of Action

The functionality of this compound is predicated on a two-step process: carrier-mediated uptake and subsequent enzymatic activation. This design allows for the specific detection of intracellular accumulation.

SKM_4_45_1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKM_ext This compound (Non-fluorescent) AEA_transporter Anandamide Transmembrane Carrier SKM_ext->AEA_transporter Binding SKM_int This compound AEA_transporter->SKM_int Transport Esterases Intracellular Esterases SKM_int->Esterases Substrate for Fluorescent_product Fluorescent Product Esterases->Fluorescent_product Cleavage Fluorescence Fluorescence Emission (λem ≈ 530 nm) Fluorescent_product->Fluorescence

Figure 1: Mechanism of action of this compound.

Pharmacological Profile

A critical aspect of this compound as a research tool is its selectivity for the anandamide transporter. Extensive characterization has demonstrated that it does not significantly interact with other key components of the endocannabinoid system at concentrations typically used for uptake assays.

Table 1: Interaction of this compound with Endocannabinoid System Components

TargetInteractionQuantitative DataReference
CB1 Cannabinoid ReceptorNo significant bindingDoes not bind at concentrations <10 µM
Fatty Acid Amide Hydrolase (FAAH)Not a substrate or inhibitorIC50 > 10 µM
Anandamide Transmembrane CarrierSubstrate and inhibitorInhibits [3H]AEA accumulation with an IC50 of 7.8 ± 1.3 µM

Quantitative Analysis of Transporter Inhibition

The utility of this compound is further highlighted by its competitive interaction with known anandamide transport inhibitors. These studies validate that this compound utilizes the same uptake pathway as anandamide.

Table 2: Inhibition of this compound Uptake in C6 Glioma Cells

InhibitorIC50 (µM)
Anandamide (AEA)53.8 ± 1.8
Arachidonoyl-3-aminopyridine amide10.1 ± 1.4
Arachidonoyl-4-hydroxyanilineamide6.1 ± 1.3
Data from Muthian et al., 2000

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following protocols are based on the foundational studies characterizing this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A detailed protocol can be found in the original publication by Muthian et al. (2000) in the Journal of Pharmacology and Experimental Therapeutics. The general workflow is outlined below.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of Fluorescein-based Precursor Start->Step1 Step2 Coupling with Aminoethyl Linker Step1->Step2 Step3 Acylation with Arachidonic Acid Step2->Step3 Step4 Purification (e.g., HPLC) Step3->Step4 End This compound Step4->End

Figure 2: General synthesis workflow for this compound.
Cellular Uptake Assay using this compound

This protocol describes a fluorescence microscopy-based assay to measure the uptake of this compound into cultured cells.

Materials:

  • Cultured cells (e.g., C6 glioma cells, cerebellar granule cells)

  • This compound (stock solution in a suitable solvent like methyl acetate)

  • Appropriate cell culture medium and buffers (e.g., PBS)

  • Fluorescence microscope with appropriate filters (e.g., excitation ~485 nm, emission ~535 nm)

  • Optional: Plate reader for quantitative analysis

  • Test compounds for inhibition studies

Procedure:

  • Cell Plating: Plate cells on a suitable imaging dish (e.g., glass-bottom plates) and allow them to adhere overnight.

  • Compound Preparation: Prepare working solutions of this compound and any test inhibitors in the assay buffer.

  • Pre-incubation (for inhibition studies): If testing inhibitors, pre-incubate the cells with the inhibitor for a defined period (e.g., 10 minutes) at 37°C.

  • Initiation of Uptake: Add the this compound solution to the cells (final concentration typically in the low micromolar range, e.g., 5 µg/mL or 25 µM) and start the timer.

  • Image Acquisition: Immediately begin acquiring images using the fluorescence microscope at set time intervals (e.g., every 10 seconds for up to 30 minutes).

  • Data Analysis: Quantify the increase in intracellular fluorescence over time using image analysis software. For inhibition studies, compare the rate of fluorescence increase in the presence and absence of the inhibitor.

Experimental_Workflow Start Plate Cells PreIncubate Pre-incubate with Inhibitor (Optional) Start->PreIncubate AddSKM Add this compound Start->AddSKM (No Inhibitor) PreIncubate->AddSKM AcquireImages Time-lapse Fluorescence Microscopy AddSKM->AcquireImages Analyze Quantify Intracellular Fluorescence AcquireImages->Analyze End Determine Uptake Rate / Inhibition Analyze->End

Figure 3: Experimental workflow for a cellular uptake assay.

Limitations and Considerations

While this compound is a powerful tool, it is essential to be aware of its limitations. The manifestation of the fluorescent signal is dependent on two kinetic processes: membrane transport and intracellular de-esterification. This may complicate the precise kinetic analysis of the transport step alone. Furthermore, the use of this probe is restricted to cells possessing sufficient intracellular esterase activity to unmask the fluorophore. The signal intensity may also be a limiting factor for detailed morphological analyses of intracellular trafficking.

Conclusion

This compound stands out as a valuable and innovative tool for probing the intricacies of the anandamide transport system. Its unique mechanism of action, coupled with its selectivity, provides a robust platform for screening potential transport inhibitors and for elucidating the cellular machinery governing endocannabinoid signaling. This guide provides the foundational knowledge and experimental framework necessary for the effective application of this compound in advancing our understanding of the endocannabinoid system and facilitating the development of novel therapeutic agents.

References

Unraveling Endocannabinoid Transport: A Technical Guide to Utilizing SKM 4-45-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of the endocannabinoid system (ECS) is a rapidly evolving field with significant therapeutic potential. A crucial aspect of this system is the transport of endocannabinoids, such as anandamide (B1667382) (AEA), across the cell membrane to their sites of action and degradation. Understanding the intricacies of this transport process is paramount for the development of novel therapeutics targeting the ECS. SKM 4-45-1, a fluorescent analog of anandamide, has emerged as a powerful tool for researchers to visualize and quantify AEA uptake into cells, shedding light on the complex mechanisms governing endocannabinoid transport. This technical guide provides an in-depth overview of this compound, its application in studying endocannabinoid transport, detailed experimental protocols, and a summary of the current understanding of the transport machinery.

The Fluorescent Probe: this compound

This compound is a carbamic acid-ester of a fluorophore linked to anandamide.[1] A key feature of this probe is that it is non-fluorescent in the extracellular environment.[2][3] Upon transport into the cell, intracellular esterases cleave the ester bond, releasing the fluorophore and rendering it fluorescent.[2][3] This mechanism allows for the specific detection and quantification of cellular uptake.

Chemical and Physical Properties of this compound

For accurate and reproducible experimental outcomes, a thorough understanding of the physicochemical properties of this compound is essential.

PropertyValueReference
Formal Name [3,6-bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9-[9H]xanthen]-5-yl]-2-[[1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl]amino]ethyl ester carbamic acid
Synonym CAY10455
Molecular Formula C47H52N2O10
Formula Weight 804.9 g/mol
Purity ≥98%
Formulation A solution in methyl acetate
Solubility DMF: 5 mg/ml; DMSO: 5 mg/ml; Ethanol: 5 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml
UV/Vis (λmax) 226, 291 nm
Storage -20°C
Stability ≥ 2 years at -20°C

Mechanisms of Endocannabinoid Transport: A Multifaceted Process

The transport of anandamide across the plasma membrane is a complex process that is not yet fully elucidated. Several mechanisms have been proposed and are actively being investigated. This compound has been instrumental in dissecting these pathways.

The Putative Anandamide Transporter

Initial studies suggested the existence of a specific anandamide membrane transporter (AMT) responsible for the facilitated diffusion of AEA into cells. This hypothesis was supported by the saturable and temperature-dependent nature of AEA uptake. While a specific protein has not been definitively identified, the concept of a dedicated transporter remains a possibility.

The Role of Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the intracellular degradation of anandamide. One hypothesis suggests that FAAH activity drives anandamide uptake by creating a concentration gradient. By rapidly hydrolyzing intracellular anandamide, FAAH maintains a low intracellular concentration, thus favoring the passive diffusion of anandamide into the cell. However, studies have shown that anandamide transport still occurs in the absence of FAAH activity, indicating that it is not the sole driver of uptake.

Intracellular Shuttling by Fatty Acid-Binding Proteins (FABPs)

Once inside the cell, the lipophilic anandamide must traverse the aqueous cytoplasm to reach FAAH on the endoplasmic reticulum. Fatty acid-binding proteins (FABPs), particularly FABP5 and FABP7, have been identified as intracellular carriers that bind to anandamide and facilitate its transport to FAAH. Inhibitors of FABPs have been shown to reduce anandamide uptake and hydrolysis.

A New Player: Transient Receptor Potential Vanilloid 1 (TRPV1)

Recent evidence has highlighted a significant role for the transient receptor potential vanilloid 1 (TRPV1) channel in anandamide transport. Studies using this compound have demonstrated that TRPV1 can mediate the cellular uptake of anandamide in a Ca2+-independent manner. Pharmacological inhibition or genetic knockdown of TRPV1 significantly reduces this compound uptake. This suggests that TRPV1 may function as a transporter or a component of the transport machinery for anandamide.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Binding and Uptake Kinetics
ParameterCell TypeValueReference
Kd Endothelial Colony-Forming Cells (ECFCs)2.63 µM (0.24–28.47 µM)
IC50 (vs [3H]AEA uptake) Cerebellar Granule Cells7.8 ± 1.3 µM
IC50 (of AEA vs this compound uptake) C6 Glioma Cells53.8 ± 1.8 µM
Inhibition of this compound Uptake
InhibitorCell TypeConcentration% InhibitionReference
SB366791 (TRPV1 antagonist) ECFCs10 µMSignificant reduction
Capsaicin (TRPV1 agonist) ECFCs0.1 µM66.8 ± 3.6%
AM404 RBL-2H3 Cells100 µMSignificant blockage
Ionomycin RBL-2H3 Cells10 µMReduced uptake

Experimental Protocols

The following section provides a detailed methodology for a typical this compound uptake assay. This protocol is a composite based on several published studies and can be adapted for different cell types and experimental questions.

This compound Uptake Assay in Cultured Cells

1. Cell Culture and Plating:

  • Culture cells of interest (e.g., ECFCs, RBL-2H3, DRG neurons) in appropriate growth medium and conditions until they reach the desired confluency (typically 70-80%).

  • Plate cells in a suitable format for fluorescence measurement, such as 96-well black-walled, clear-bottom plates, 8-well chamber slides, or on glass coverslips. The seeding density should be optimized for the specific cell type to ensure a confluent monolayer at the time of the assay.

2. Preparation of Reagents:

  • Assay Buffer: Prepare a suitable physiological buffer, such as HEPES-buffered saline (HBS) or Krebs-Ringer-HEPES (KRH) buffer.

  • This compound Working Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methyl acetate, DMSO). Immediately before the experiment, dilute the stock solution in the assay buffer to the desired final concentration (typically ranging from 1 to 25 µM).

  • Inhibitor/Modulator Solutions: Prepare stock solutions of any inhibitors or modulators (e.g., TRPV1 antagonists, FAAH inhibitors) in a suitable solvent. Dilute to the final working concentration in the assay buffer.

3. Uptake Experiment:

  • Wash the cells twice with pre-warmed assay buffer to remove any residual growth medium.

  • For inhibitor studies: Pre-incubate the cells with the inhibitor/modulator solution or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

  • Initiate the uptake by adding the this compound working solution to the cells.

  • Incubate the cells at 37°C for the desired time period (e.g., 5-30 minutes). Time-course experiments can be performed to determine the optimal incubation time.

4. Fluorescence Measurement:

  • Plate Reader-Based Assay:

    • Terminate the uptake by washing the cells three times with ice-cold assay buffer.

    • Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., Ex: 485 nm, Em: 535 nm).

  • Microscopy-Based Assay:

    • Terminate the uptake by washing the cells three times with ice-cold assay buffer.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) if required.

    • Mount the coverslips on microscope slides.

    • Visualize and capture images using a fluorescence microscope.

    • Quantify the fluorescence intensity per cell or per area using image analysis software.

5. Data Analysis:

  • Subtract the background fluorescence from wells containing only buffer.

  • For inhibitor studies, normalize the fluorescence intensity of the treated wells to the vehicle-treated control wells and express the data as a percentage of control.

  • For kinetic studies, plot the fluorescence intensity against the concentration of this compound and fit the data to a suitable model (e.g., Michaelis-Menten) to determine parameters like Km or Kd.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathway of Anandamide Transport and Metabolism

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) TRPV1 TRPV1 AEA_ext->TRPV1 Uptake AMT Putative Transporter (AMT) AEA_ext->AMT AEA_int Anandamide (AEA) TRPV1->AEA_int AMT->AEA_int FABP FABP AEA_int->FABP Binding & Shuttle FAAH FAAH (on ER) FABP->FAAH Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis

Caption: Proposed mechanisms of anandamide transport and metabolism.

Experimental Workflow for this compound Uptake Assay

start Start cell_culture 1. Culture & Plate Cells start->cell_culture prepare_reagents 2. Prepare Reagents (this compound, Buffers, Inhibitors) cell_culture->prepare_reagents wash_cells 3. Wash Cells prepare_reagents->wash_cells pre_incubation 4. Pre-incubate with Inhibitors (Optional) wash_cells->pre_incubation add_skm 5. Add this compound wash_cells->add_skm No Inhibitor pre_incubation->add_skm incubation 6. Incubate at 37°C add_skm->incubation terminate_uptake 7. Terminate Uptake (Wash with cold buffer) incubation->terminate_uptake measurement 8. Measure Fluorescence (Plate Reader or Microscope) terminate_uptake->measurement analysis 9. Data Analysis measurement->analysis end End analysis->end

Caption: A standardized workflow for conducting an this compound cellular uptake assay.

Logical Relationship of this compound Action

SKM_ext This compound (Extracellular) Non-fluorescent transport Cellular Uptake (via Transporter/Channel) SKM_ext->transport SKM_int This compound (Intracellular) Non-fluorescent transport->SKM_int esterase Intracellular Esterases SKM_int->esterase Cleavage fluorescence Fluorescent Product esterase->fluorescence detection Detection (Fluorescence Measurement) fluorescence->detection

Caption: The principle of this compound as a fluorescent probe for cellular uptake.

Conclusion

This compound is an invaluable tool for the investigation of endocannabinoid transport. Its unique properties allow for the real-time visualization and quantification of anandamide uptake into living cells. By utilizing this compound in conjunction with pharmacological and molecular techniques, researchers can further dissect the complex and multifaceted mechanisms of endocannabinoid transport. A deeper understanding of this process, facilitated by tools like this compound, will undoubtedly pave the way for the development of innovative therapeutic strategies targeting the endocannabinoid system for a wide range of pathological conditions. This guide provides a solid foundation for researchers to design and execute robust experiments to unravel the remaining mysteries of endocannabinoid transport.

References

Unveiling the Intracellular Journey of Anandamide: A Technical Guide to the SKM 4-45-1 Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental properties and applications of the SKM 4-45-1 fluorescent probe. Designed as a tool to investigate the intracellular transport of the endocannabinoid anandamide (B1667382) (AEA), this compound offers a unique approach to visualizing the cellular uptake and localization of this crucial signaling lipid. This document outlines the probe's mechanism of action, core photophysical and chemical properties, detailed experimental protocols, and its role in elucidating relevant signaling pathways.

Core Properties of this compound

This compound is a non-fluorescent analog of anandamide.[1][2][3][4] Its innovative design allows for the real-time visualization of AEA uptake. The probe remains "dark" in the extracellular environment, only becoming fluorescent upon entry into the cell where intracellular esterases cleave the molecule, releasing the fluorophore fluorescein (B123965).[5] This activation mechanism makes this compound a powerful tool for studying the transmembrane carrier-mediated transport of AEA.

Chemical and Photophysical Data

Quantitative data for this compound and its fluorescent component, fluorescein, are summarized below for easy reference. It is important to note that the photophysical properties of the active fluorescent component are dependent on the intracellular environment.

PropertyValueSource
Chemical Formula C₄₇H₅₂N₂O₁₀
Molecular Weight 804.92 g/mol
IUPAC Name [6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Excitation Wavelength (λex) ~485-488 nm
Emission Wavelength (λem) ~530-535 nm
Quantum Yield (Φ) ~0.93 (of intracellular fluorescein)
Molar Extinction Coefficient (ε) ~76,900 M⁻¹cm⁻¹ (of fluorescein at pH > 8)

Mechanism of Action and Signaling Pathways

The utility of this compound lies in its ability to hijack the anandamide transport system to deliver a latent fluorophore into the cell. The following diagram illustrates the workflow of this compound activation and its relationship with the anandamide signaling pathway.

G This compound Activation and Anandamide Uptake Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKM_4_45_1_ext This compound (Non-fluorescent) AMT Anandamide Membrane Transporter (AMT) SKM_4_45_1_ext->AMT Uptake SKM_4_45_1_int This compound AMT->SKM_4_45_1_int Esterases Intracellular Esterases SKM_4_45_1_int->Esterases Cleavage Fluorescein Fluorescein (Fluorescent) Esterases->Fluorescein AEA Anandamide (AEA) Esterases->AEA FAAH FAAH AEA->FAAH Hydrolysis TRPV1 TRPV1 Channel AEA->TRPV1 Activation Metabolites Inactive Metabolites FAAH->Metabolites Signaling Downstream Signaling TRPV1->Signaling

This compound cellular uptake and activation.

Once inside the cell, the released anandamide can interact with various intracellular targets. A primary metabolic enzyme is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes AEA into inactive metabolites. Additionally, AEA can activate intracellular receptors such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, leading to downstream signaling events. The fluorescence generated from the cleaved this compound serves as a reporter for the successful transport of the anandamide analog into the cell.

Experimental Protocols

The following provides a generalized workflow for utilizing this compound in cell-based fluorescence imaging experiments. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

Materials
  • This compound fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on an appropriate imaging dish or plate

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~530 nm)

  • Vehicle for dissolving this compound (e.g., DMSO)

Experimental Workflow

The following diagram outlines the key steps for a typical cell imaging experiment with this compound.

G Experimental Workflow for this compound Imaging Start Start Cell_Culture Culture cells to desired confluency Start->Cell_Culture Prepare_Probe Prepare this compound working solution (e.g., 1-25 µM in culture medium) Cell_Culture->Prepare_Probe Incubate Incubate cells with this compound (e.g., 5 min - 4 hours at 37°C) Prepare_Probe->Incubate Wash Wash cells with PBS to remove extracellular probe Incubate->Wash Image Image cells using fluorescence microscopy (Ex: ~488 nm, Em: ~530 nm) Wash->Image Analyze Analyze fluorescence intensity and localization Image->Analyze End End Analyze->End

A generalized workflow for this compound experiments.

Detailed Steps:

  • Cell Preparation: Culture cells on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides) to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent like DMSO. On the day of the experiment, dilute the stock solution to the final working concentration (typically in the range of 1-25 µM) in pre-warmed cell culture medium. It is crucial to protect the probe from light as much as possible.

  • Incubation: Remove the culture medium from the cells and replace it with the this compound working solution. Incubate the cells for a predetermined time (ranging from 5 minutes to 4 hours, depending on the cell type and experimental goals) at 37°C.

  • Washing: After incubation, aspirate the probe-containing medium and wash the cells 2-3 times with warm PBS to remove any extracellular this compound.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for fluorescein (e.g., excitation around 488 nm and emission around 530 nm).

  • Data Analysis: Quantify the intracellular fluorescence intensity and analyze the subcellular localization of the signal using appropriate image analysis software.

Limitations and Considerations

While this compound is a valuable tool, it is essential to be aware of its limitations:

  • Dependence on Esterase Activity: The fluorescence signal is contingent on the presence and activity of intracellular esterases. Cells with low esterase activity may yield a weak or no signal.

  • Indirect Measurement of Transport: The fluorescence signal is a result of both uptake and enzymatic cleavage. This two-step process can complicate kinetic studies of anandamide transport.

  • Low Signal Intensity: The probe can exhibit low signal intensity, which may not be optimal for high-resolution morphological analysis of intracellular trafficking.

  • No Cannabinoid Receptor Binding: this compound itself does not bind to cannabinoid receptors. The observed fluorescence is a reporter of uptake, not receptor activation by the probe.

References

SKM 4-45-1: A Technical Guide for Anandamide Uptake Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain, mood, and appetite. Its signaling is tightly regulated by its synthesis, release, reuptake, and degradation. The cellular uptake of AEA is a critical step in terminating its signaling cascade, making it a key area of research for understanding the endocannabinoid system and for the development of novel therapeutics. SKM 4-45-1 has emerged as a valuable tool in this research, offering a fluorescent approach to visualize and quantify AEA uptake into living cells. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and its role in elucidating the complex mechanisms of AEA transport.

This compound: A Fluorescent Analog of Anandamide

This compound is a carbamic acid ester of a fluorophore, structurally analogous to anandamide.[1][2] A key feature of this probe is that it is non-fluorescent in the extracellular environment.[1][3] Upon cellular uptake, intracellular esterases cleave the ester bond, releasing the fluorophore and rendering it fluorescent.[1][2][3] This process allows for the real-time visualization and quantification of AEA uptake.

Physicochemical Properties
PropertyValueReference
Synonyms CAY10455[2][4]
Molecular Formula C47H52N2O10[4][5]
Molecular Weight 804.9 g/mol [4][5]
Excitation Wavelength ~485-488 nm[3][6]
Emission Wavelength ~530-535 nm[3][4]
Solubility Soluble in DMF, DMSO, and Ethanol at ~5 mg/ml[4]

The Role of this compound in Elucidating AEA Uptake Mechanisms

The precise mechanism of anandamide cellular uptake has been a subject of extensive research and debate. Several models have been proposed, including simple diffusion, facilitated transport by a specific protein carrier, and endocytosis. This compound has been instrumental in studies supporting the involvement of specific transport mechanisms.

Research has shown that the uptake of this compound is a time- and concentration-dependent process.[7][8] Furthermore, its uptake can be inhibited by AEA and other known anandamide transport inhibitors, such as AM404, suggesting that this compound and AEA share a common uptake pathway.[1] Conversely, this compound has been shown to inhibit the uptake of radiolabeled AEA ([³H]AEA).[1]

Importantly, studies have demonstrated that this compound is not a substrate for or a significant inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation, at concentrations typically used in uptake assays.[1][2] This characteristic is crucial as it allows for the specific study of the transport process without the confounding factor of rapid enzymatic breakdown. Additionally, this compound does not appear to bind to the CB1 cannabinoid receptor at concentrations below 10 µM.[1]

Quantitative Data on this compound in AEA Uptake Research

The following tables summarize key quantitative data from various studies utilizing this compound to investigate AEA uptake.

Table 1: Kinetic and Inhibition Constants of this compound

ParameterCell TypeValueReference
Kd for uptakeEndothelial Colony-Forming Cells (ECFCs)2.63 µM[7][8]
IC50 for inhibition of [³H]AEA uptakeCerebellar Granule Cells7.8 ± 1.3 µM[1]
Inhibition of uptake by AM404Endothelial Colony-Forming Cells (ECFCs)54.9 ± 0.4% reduction[9]

Table 2: Inhibition of this compound Uptake by AEA and Analogs

InhibitorCell TypeIC50Reference
Anandamide (AEA)C6 Glioma Cells53.8 ± 1.8 µM[1]
Arachidonoyl-3-aminopyridine amideC6 Glioma Cells10.1 ± 1.4 µM[1]
Arachidonoyl-4-hydroxyanilineamideC6 Glioma Cells6.1 ± 1.3 µM[1]

Experimental Protocols for this compound in AEA Uptake Assays

The following are generalized protocols for using this compound to measure AEA uptake. Specific parameters such as cell type, seeding density, and incubation times should be optimized for each experimental system.

Live-Cell Imaging of this compound Uptake

This protocol allows for the visualization of AEA uptake in real-time.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., in methyl acetate (B1210297) or DMSO)

  • Appropriate cell culture medium or buffer (e.g., HEPES-buffered salt solution)

  • Fluorescence microscope with appropriate filters for fluorescein (B123965) (Excitation: ~488 nm, Emission: ~530 nm)

  • Optional: Inhibitors of AEA uptake (e.g., AM404)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency.

  • Reagent Preparation: Prepare a working solution of this compound in the desired medium or buffer. A typical final concentration ranges from 1 µM to 10 µM.

  • Baseline Imaging: Wash the cells with fresh medium/buffer and acquire a baseline fluorescence image before the addition of this compound.

  • Initiate Uptake: Add the this compound working solution to the cells.

  • Time-Lapse Imaging: Immediately begin acquiring fluorescence images at regular intervals (e.g., every 10-30 seconds) for a defined period (e.g., 30 minutes).[7][8]

  • Inhibitor Studies (Optional): To confirm the specificity of the uptake, pre-incubate the cells with an AEA uptake inhibitor (e.g., 10-100 µM AM404) for 10-15 minutes before adding this compound.

  • Data Analysis: Quantify the increase in intracellular fluorescence over time using image analysis software.

Plate Reader-Based Quantification of this compound Uptake

This protocol is suitable for higher-throughput screening of AEA uptake and the effects of various compounds.

Materials:

  • Cells of interest cultured in a multi-well plate (e.g., 96-well black, clear-bottom plate)

  • This compound stock solution

  • Appropriate cell culture medium or buffer

  • Fluorescence plate reader with excitation and emission filters for fluorescein

  • Optional: Test compounds or inhibitors

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Compound Pre-incubation (Optional): If testing inhibitors, replace the medium with fresh medium containing the test compounds and incubate for a predetermined time.

  • Initiate Uptake: Add this compound to each well to a final concentration typically ranging from 1 µM to 25 µM.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 5-30 minutes).[3]

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 535 nm).[3]

  • Data Analysis: Normalize the fluorescence readings to a control group (e.g., cells without this compound or cells treated with a known inhibitor) to determine the extent of uptake.

Visualizing the AEA Uptake and this compound Mechanism

The following diagrams illustrate the proposed mechanisms of AEA uptake and the workflow for using this compound.

AEA_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) Transporter Putative Transporter AEA_ext->Transporter Facilitated Diffusion LipidRaft Lipid Raft/ Caveolae AEA_ext->LipidRaft Endocytosis AEA_int AEA Transporter->AEA_int Endosome Endosome LipidRaft->Endosome FABP Intracellular Trafficking (e.g., FABPs) AEA_int->FABP Endosome->AEA_int FAAH FAAH (on ER) FABP->FAAH Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis

Caption: Proposed mechanisms of anandamide (AEA) cellular uptake.

SKM_4_45_1_Workflow Start Start with Live Cells Add_SKM Add this compound (Non-fluorescent) Start->Add_SKM Uptake Cellular Uptake (via AEA transporter) Add_SKM->Uptake Cleavage Intracellular Esterase Cleavage Uptake->Cleavage Fluorescence Fluorescence (Excitation: ~488 nm Emission: ~530 nm) Cleavage->Fluorescence Detection Detect and Quantify (Microscopy or Plate Reader) Fluorescence->Detection End Data Analysis Detection->End

Caption: Experimental workflow for using this compound to measure AEA uptake.

Conclusion

This compound is a powerful and specific tool for the investigation of anandamide uptake. Its fluorescent properties provide a direct and quantifiable measure of transport activity in living cells, offering significant advantages over traditional radiolabeled methods. By enabling the detailed study of AEA transport kinetics and pharmacology, this compound continues to contribute significantly to our understanding of the endocannabinoid system and aids in the identification of novel therapeutic targets for a range of pathological conditions. Researchers, scientists, and drug development professionals can leverage this versatile probe to further unravel the complexities of endocannabinoid signaling.

References

Initial In Vitro Characterization of SKM 4-45-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SKM 4-45-1 is a fluorescent analog of anandamide (B1667382) (AEA), the endogenous cannabinoid neurotransmitter. Primarily utilized as a chemical probe, this compound serves as a valuable tool for investigating the cellular uptake and transport mechanisms of AEA. This document provides a comprehensive overview of the initial in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows. The central finding of its in vitro characterization is that its cellular uptake is mediated by the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which subsequently promotes endothelial cell proliferation. Unlike its parent compound, this compound exhibits negligible direct interaction with cannabinoid receptors CB1 and CB2 and is a poor substrate for the primary AEA-degrading enzyme, fatty acid amide hydrolase (FAAH).

Physicochemical Properties and Handling

This compound is a fluorescent molecule that is non-fluorescent in the extracellular environment. Upon cellular uptake, it is cleaved by intracellular esterases, releasing a fluorescent moiety. This property forms the basis of its use in cellular uptake assays. For experimental use, it is typically dissolved in an organic solvent such as DMSO.

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters determined for this compound in various in vitro assays.

Table 1: Receptor Binding and Enzyme Inhibition

TargetAssay TypeCell/Tissue TypeValueReference
Cannabinoid Receptor 1 (CB1)Radioligand Displacement Assay ([³H]CP 55940)Rat Brain MembranesNo displacement at 3 µM[1]
Cannabinoid Receptor 1 (CB1)Radioligand Binding AssayCerebellar Granule CellsNo binding at concentrations <10 µM[2]
Fatty Acid Amide Hydrolase (FAAH)Enzyme Activity AssayNot SpecifiedNeither a substrate nor an inhibitor[2][3]

Table 2: Cellular Uptake and Functional Effects

ParameterAssay TypeCell TypeValueReference
Inhibition of [³H]AEA Accumulation (IC₅₀)Anandamide Uptake AssayCerebellar Granule Cells7.8 ± 1.3 µM[2]
Uptake of this compound (k_d_)Fluorescence-based Uptake AssayHuman Endothelial Colony-Forming Cells (ECFCs)2.63 µM (95% CI: 0.24–28.47 µM)
Inhibition of this compound Uptake by AEA (IC₅₀)Fluorescence-based Uptake AssayC6 Glioma Cells53.8 ± 1.8 µM
Endothelial Cell ProliferationCell CountingHuman Endothelial Colony-Forming Cells (ECFCs)1 µM this compound promotes proliferation

Mechanism of Action: Role of TRPV1 in Cellular Uptake

A primary mechanism governing the cellular entry of this compound is its transport through the TRPV1 channel. This has been demonstrated through pharmacological inhibition and genetic knockdown of TRPV1, both of which reduce this compound accumulation in endothelial cells. The subsequent intracellular accumulation of this compound, and by extension AEA, has been shown to promote endothelial cell proliferation.

SKM_4_45_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKM This compound TRPV1 TRPV1 Channel SKM->TRPV1 Uptake SKM_intra Intracellular This compound TRPV1->SKM_intra Esterases Intracellular Esterases SKM_intra->Esterases Cleavage Proliferation Endothelial Cell Proliferation SKM_intra->Proliferation Promotes Fluorescence Fluorescence Esterases->Fluorescence

This compound Cellular Uptake and Proliferative Signaling Pathway.

Experimental Protocols

Anandamide (AEA) Uptake Assay using this compound

This protocol describes a fluorescence-based method to measure the cellular uptake of AEA by using this compound as a fluorescent substrate.

AEA_Uptake_Assay_Workflow start Start plate_cells Plate cells (e.g., RBL-2H3, ECFCs) in a multi-well plate start->plate_cells incubate_cells Incubate cells to allow for adherence and growth plate_cells->incubate_cells wash_cells Wash cells with appropriate buffer incubate_cells->wash_cells add_inhibitors Add test compounds or vehicle control (pre-incubation) wash_cells->add_inhibitors add_skm Add this compound (e.g., 1-25 µM) add_inhibitors->add_skm incubate_skm Incubate for a defined period (e.g., 5-30 min) at 37°C add_skm->incubate_skm measure_fluorescence Measure fluorescence (Ex: ~485 nm, Em: ~535 nm) incubate_skm->measure_fluorescence analyze_data Analyze data to determine uptake inhibition measure_fluorescence->analyze_data end End analyze_data->end

Workflow for the Anandamide Uptake Assay using this compound.

Methodology:

  • Cell Culture: Plate cells (e.g., RBL-2H3, human endothelial colony-forming cells) in a suitable format (e.g., 96-well plate) and culture under standard conditions to achieve a confluent monolayer.

  • Pre-incubation: Wash the cells with a physiological buffer (e.g., Krebs-Ringer-HEPES buffer). Pre-incubate the cells with test compounds or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

  • This compound Addition: Add this compound to a final concentration typically in the range of 1-25 µM.

  • Incubation: Incubate the plate at 37°C for a defined period, for example, 5 to 30 minutes.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or a fluorescence microscope. Typical excitation and emission wavelengths are approximately 485 nm and 535 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the amount of this compound taken up by the cells. The inhibitory effect of test compounds can be calculated by comparing the fluorescence in treated wells to that in vehicle-treated control wells.

Endothelial Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of endothelial cells.

Methodology:

  • Cell Seeding: Seed endothelial cells (e.g., human endothelial colony-forming cells) in a multi-well plate at a low density.

  • Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound or vehicle control. A typical effective concentration is 1 µM.

  • Incubation: Incubate the cells for a period sufficient to observe proliferation, for example, 48 hours.

  • Cell Number Quantification: At the end of the incubation period, quantify the number of viable cells. This can be done by:

    • Direct Cell Counting: Detach the cells and count them using a hemocytometer or an automated cell counter.

    • Viability Assays: Use colorimetric or fluorometric assays that measure metabolic activity (e.g., MTT, WST-1, or resazurin-based assays).

  • Data Analysis: Compare the cell numbers in the this compound-treated wells to the vehicle-treated control wells to determine the effect on cell proliferation.

Logical Relationship of this compound's In Vitro Characteristics

The following diagram illustrates the logical flow of the in vitro characterization of this compound, from its primary use as a fluorescent probe to the elucidation of its mechanism of action.

Logical_Relationship SKM_Probe This compound as a Fluorescent AEA Analog Uptake_Assay Use in Cellular Uptake Assays SKM_Probe->Uptake_Assay Target_Selectivity Evaluation of Off-Target Interactions SKM_Probe->Target_Selectivity Quantify_Uptake Quantification of AEA Transporter Activity Uptake_Assay->Quantify_Uptake TRPV1_Involvement Investigation of Uptake Mechanism: TRPV1 Mediation Uptake_Assay->TRPV1_Involvement Functional_Effect Assessment of Downstream Functional Effects TRPV1_Involvement->Functional_Effect Cell_Proliferation Promotion of Endothelial Cell Proliferation Functional_Effect->Cell_Proliferation No_CB_Binding No significant binding to CB1/CB2 Receptors Target_Selectivity->No_CB_Binding No_FAAH_Inhibition Poor substrate/inhibitor of FAAH Target_Selectivity->No_FAAH_Inhibition

Logical Flow of this compound In Vitro Characterization.

Conclusion

The initial in vitro characterization of this compound has established it as a selective tool for studying the cellular uptake of anandamide. Its utility is enhanced by its minimal interaction with cannabinoid receptors and FAAH. The discovery of its uptake via the TRPV1 channel provides a specific molecular target for investigating the transport of endocannabinoids and has revealed a novel mechanism for the regulation of endothelial cell proliferation. This technical guide provides a foundational understanding for researchers utilizing this compound in their studies and for those in the field of drug development targeting the endocannabinoid system and related pathways.

References

Probing Anandamide Transport: A Technical Guide to Exploratory Studies Using SKM 4-45-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in a myriad of physiological processes, including pain, mood, and appetite. The termination of AEA signaling is tightly regulated by its transport into cells and subsequent enzymatic degradation. Understanding the mechanisms of AEA transport is therefore a critical area of research for the development of novel therapeutics targeting the endocannabinoid system. SKM 4-45-1, a fluorescent analog of AEA, has emerged as a valuable tool for studying this process. This technical guide provides an in-depth overview of the use of this compound in exploratory studies of AEA transport, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

This compound is a non-fluorescent molecule that, upon entry into the cell, is cleaved by intracellular esterases to release a fluorescent moiety.[1] This property allows for the real-time monitoring of AEA uptake. Studies have demonstrated that this compound and AEA compete for the same transport mechanism, validating its use as a reliable probe.[2]

Quantitative Data on this compound and AEA Transport Inhibition

The following tables summarize key quantitative data from various studies that have utilized this compound to investigate AEA transport.

Cell LineParameterValueReference
C6 GliomaIC50 of AEA for this compound uptake53.8 ± 1.8 µM[3]
Cerebellar Granule CellsIC50 of this compound for [3H]AEA accumulation7.8 ± 1.3 µM[3]
Endothelial Colony-Forming Cells (ECFCs)Kd of this compound uptake2.63 µM[4]

Table 1: Kinetic Parameters of this compound Uptake and Competition

Cell LineInhibitorConcentration% Inhibition of this compound UptakeReference
RBL-2H3AM404100 µMSignificant blockage
RBL-2H3Ionomycin10 µMReduced uptake
Endothelial Colony-Forming Cells (ECFCs)SB366791 (TRPV1 antagonist)10 µM~65%
EA.hy926SB366791 (TRPV1 antagonist)10 µM66.8 ± 3.6%
EA.hy926Capsaicin (TRPV1 agonist)0.1 µM61.2 ± 4.6%
EA.hy926TRPV1 siRNA-37.3 ± 3.4%

Table 2: Inhibition of this compound Uptake by Various Compounds

Experimental Protocols

This section details standardized protocols for conducting AEA transport assays using this compound. Variations reported in the literature are also noted.

Protocol 1: General this compound Uptake Assay using Fluorescence Spectroscopy

Objective: To quantify the uptake of this compound into cultured cells.

Materials:

  • Cultured cells (e.g., RBL-2H3, C6 glioma, ECFCs)

  • This compound (Cayman Chemical, Cat. No. 10008425 or similar)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or Krebs-Ringer-HEPES (KRH) buffer

  • Test inhibitors (e.g., AM404, ionomycin, specific receptor antagonists)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom microplate at a suitable density and allow them to adhere overnight.

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS or KRH buffer.

  • Inhibitor Pre-incubation (Optional): To test the effect of inhibitors, add the desired concentration of the inhibitor to the wells and incubate for a specific period (e.g., 10-30 minutes) at 37°C.

  • This compound Incubation: Add this compound to each well at the desired final concentration (e.g., 1-25 µM).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 5-30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set appropriately for fluorescein (B123965) (~485 nm and ~535 nm, respectively).

Data Analysis:

  • Subtract the background fluorescence from wells containing medium and this compound but no cells.

  • For inhibition studies, express the fluorescence in treated wells as a percentage of the fluorescence in vehicle-treated control wells.

Protocol 2: this compound Uptake Visualization using Fluorescence Microscopy

Objective: To visualize the intracellular accumulation of this compound.

Materials:

  • Cells grown on glass coverslips or in glass-bottom dishes

  • This compound

  • Cell culture medium

  • PBS

  • Fluorescence microscope with appropriate filters for fluorescein

Procedure:

  • Cell Culture: Culture cells on a suitable imaging substrate.

  • Cell Washing: Wash the cells with pre-warmed PBS.

  • This compound Incubation: Add this compound at the desired concentration and incubate at 37°C.

  • Imaging: At various time points, visualize the cells under a fluorescence microscope. Capture images to document the increase in intracellular fluorescence over time.

Signaling Pathways and Experimental Workflows

The transport of AEA is a complex process involving multiple proteins and pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows.

G cluster_workflow Experimental Workflow: this compound Uptake Assay start Plate Cells wash1 Wash Cells start->wash1 preincubate Pre-incubate with Inhibitor (Optional) wash1->preincubate add_skm Add this compound wash1->add_skm No Inhibitor preincubate->add_skm incubate Incubate at 37°C add_skm->incubate measure Measure Fluorescence incubate->measure

Caption: Workflow for an this compound based AEA transport assay.

G cluster_cell Cellular AEA Transport and Metabolism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AEA_out Anandamide (AEA) Transporter AEA Transporter (Putative) AEA_out->Transporter Uptake AEA_in AEA Transporter->AEA_in FABP FABP AEA_in->FABP Binding & Trafficking FAAH FAAH (on ER) FABP->FAAH Delivery Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis

Caption: Proposed mechanism of AEA transport and metabolism.

G cluster_trvp1 TRPV1-Mediated AEA Transport AEA Anandamide (AEA) TRPV1 TRPV1 Channel AEA->TRPV1 Uptake Intracellular Intracellular Space TRPV1->Intracellular Proliferation Endothelial Cell Proliferation Intracellular->Proliferation Promotes Capsaicin Capsaicin Capsaicin->TRPV1 Competes for uptake SB366791 SB366791 SB366791->TRPV1 Inhibits uptake

Caption: Role of TRPV1 in AEA uptake and cellular effects.

Discussion of AEA Transport Mechanisms

The precise mechanism of AEA transport remains an area of active investigation. Several key players have been identified:

  • Fatty Acid Amide Hydrolase (FAAH): This intracellular enzyme rapidly degrades AEA. It is believed that by maintaining a low intracellular concentration of AEA, FAAH creates a concentration gradient that drives the inward movement of AEA across the plasma membrane.

  • Fatty Acid-Binding Proteins (FABPs): These intracellular lipid chaperones are thought to bind to AEA after it enters the cell and facilitate its transport through the aqueous cytoplasm to FAAH located on the endoplasmic reticulum.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): Recent studies have implicated the TRPV1 channel as a potential transporter or regulator of AEA uptake, particularly in endothelial cells. Pharmacological inhibition or genetic knockdown of TRPV1 has been shown to significantly reduce AEA uptake. The proposed mechanism suggests that AEA may be translocated through the channel pore or that the channel protein facilitates its passage across the membrane in a Ca2+-independent manner.

The use of this compound in conjunction with specific inhibitors and molecular biology techniques will continue to be instrumental in dissecting the contributions of these and other potential components of the AEA transport machinery.

Conclusion

This compound is a powerful and versatile tool for the exploratory study of anandamide transport. This guide provides a comprehensive resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the current understanding of AEA transport mechanisms. By employing the methodologies and considering the signaling pathways outlined here, scientists can further unravel the complexities of the endocannabinoid system and accelerate the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for SKM 4-45-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKM 4-45-1 is a fluorescent analog of anandamide (B1667382) (AEA), an endogenous cannabinoid. It serves as a valuable tool for studying the uptake and intracellular trafficking of AEA.[1][2] this compound is non-fluorescent extracellularly but becomes fluorescent upon entering the cell and subsequent cleavage by intracellular esterases.[1][2] This property allows for the real-time visualization and quantification of AEA uptake. The primary mechanism of action of this compound, similar to AEA, involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which modulates intracellular calcium levels and influences cellular processes such as proliferation and apoptosis.[3][4][5]

These application notes provide detailed protocols for the use of this compound in cell culture, focusing on uptake studies and the analysis of its effects on cellular signaling pathways.

Data Presentation

Table 1: Experimental Conditions for this compound Uptake Studies
Cell LineThis compound ConcentrationIncubation TimeKey FindingsReference
RBL-2H325 µM5 minIonomycin treatment reduced this compound uptake.[1]
Endothelial Colony-Forming Cells (ECFCs)1 µM30 minUptake inhibited by TRPV1 antagonist SB366791 and agonist capsaicin.[5]
EA.hy926 (human umbilical vein endothelial cell line)1 µM30 minsiRNA-mediated knockdown of TRPV1 diminished uptake.[5]
HeLa and Hek293Not specifiedNot specifiedTRPV1 overexpression increased this compound uptake.[5]
Table 2: Pharmacological Profile of this compound
ParameterValueNotesReference
Endocannabinoid Membrane Transport Inhibition (EC50)7.8 µMMore potent as a transport inhibitor than as an FAAH inhibitor.[6][7]
FAAH Inhibition (EC50)> 10 µM[6][7]
CB1 Receptor BindingNo displacement of [3H]CP 55940 at 3 µMIndicates low affinity for the CB1 receptor at this concentration.[6]

Experimental Protocols

Protocol 1: this compound Uptake Assay using Fluorescence Microscopy

This protocol describes the visualization and semi-quantitative analysis of this compound uptake in cultured cells.

Materials:

  • Cells of interest (e.g., ECFCs, EA.hy926)

  • Appropriate cell culture medium (e.g., EGM-2 for ECFCs, DMEM for EA.hy926)

  • This compound (fluorescent AEA analog)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters for fluorescein (B123965) (Excitation: ~485 nm, Emission: ~535 nm)

  • Optional: TRPV1 inhibitors (e.g., SB366791) or activators (e.g., capsaicin)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach 70-80% confluency.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1 µM).

  • Cell Treatment:

    • Wash the cells once with pre-warmed PBS.

    • Replace the medium with the this compound-containing medium.

    • For inhibitor/activator studies, pre-incubate the cells with the respective compound for a specified time before adding the this compound solution.

  • Live-Cell Imaging:

    • Immediately place the dish/slide on the fluorescence microscope stage.

    • Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of up to 30 minutes to monitor the increase in intracellular fluorescence.[5]

  • Data Analysis:

    • Measure the fluorescence intensity of individual cells or defined regions of interest over time using image analysis software.

    • Plot the change in fluorescence intensity as a function of time to determine the rate of uptake.

Protocol 2: Quantification of this compound Uptake using a Fluorescence Plate Reader

This protocol provides a quantitative method for measuring this compound uptake in a multi-well plate format.

Materials:

  • Cells of interest

  • 96-well black, clear-bottom tissue culture plates

  • This compound

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

  • Cell lysis buffer (optional)

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 1.5 x 10^4 cells/well.[1] Allow cells to adhere overnight.

  • Cell Treatment:

    • Wash the cells with pre-warmed PBS.

    • Add the this compound solution (e.g., 25 µM) to the wells.[1]

    • Incubate for the desired time (e.g., 5 minutes) at 37°C.[1]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity directly in the plate using a fluorescence plate reader with bottom-read capability.[1]

    • Alternatively, lyse the cells and measure the fluorescence of the lysate.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing medium only.

    • Normalize the fluorescence intensity to the cell number or protein concentration if significant variations in cell density exist between wells.

Signaling Pathways and Experimental Workflows

This compound/Anandamide Signaling via TRPV1

This compound, as an analog of anandamide, is expected to activate similar signaling pathways. A key pathway is mediated by the TRPV1 receptor, leading to calcium influx and subsequent downstream signaling cascades that influence cell proliferation and apoptosis.[3][4]

SKM_4_45_1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus SKM This compound TRPV1 TRPV1 SKM->TRPV1 activates EGFR EGFR TRPV1->EGFR transactivates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx mediates ATP_release ATP Release TRPV1->ATP_release stimulates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK P2Y2 P2Y2 PLC PLC P2Y2->PLC Ca_influx->PLC Apoptosis Apoptosis Ca_influx->Apoptosis High [Ca²⁺]i ATP_release->P2Y2 activates (extracellular) IP3 IP3 PLC->IP3 Akt Akt IP3->Akt Proliferation Proliferation Akt->Proliferation Ras_Raf_MEK_ERK->Proliferation

Caption: Signaling pathway of this compound via TRPV1 activation.

Experimental Workflow for Studying this compound Effects

The following diagram outlines a typical workflow for investigating the cellular effects of this compound.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Line Selection and Culture start->cell_culture treatment Treatment with this compound (with/without inhibitors) cell_culture->treatment uptake_assay This compound Uptake Assay (Microscopy or Plate Reader) treatment->uptake_assay viability_assay Cell Viability/Proliferation Assay (e.g., MTT, BrdU) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V, Caspase Activity) treatment->apoptosis_assay protein_analysis Protein Expression/Phosphorylation Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis and Interpretation uptake_assay->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols for SKM 4-45-1 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SKM 4-45-1, a fluorescent analog of anandamide (B1667382) (AEA), to visualize and quantify AEA transport in live cells and bacteria using fluorescence microscopy.

Introduction

This compound is a valuable tool for studying the cellular uptake of the endocannabinoid anandamide. In its native state, this compound is non-fluorescent in the extracellular environment.[1][2][3][4] Upon transport across the cell membrane, intracellular esterases cleave the molecule, releasing a fluorescent moiety.[1] This mechanism allows for the direct visualization and measurement of AEA uptake dynamics. The fluorescence intensity is proportional to the intracellular accumulation of the probe, providing a robust method to investigate the activity of the anandamide transport system.

One of the key pathways implicated in anandamide uptake is mediated by the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Studies have shown that both pharmacological and genetic inhibition of TRPV1 can significantly reduce the uptake of this compound in endothelial cells.

Data Presentation

Photophysical and Experimental Properties of this compound
PropertyValueNotes
Excitation Wavelength (λex) ~488 nmOptimal for standard blue laser excitation.
Emission Wavelength (λem) ~530-535 nmEmits in the green spectrum.
Working Concentration 10 nM - 30 µMHighly cell-type dependent. Optimization is recommended.
Solvent DMSOPrepare stock solutions in anhydrous DMSO.
Storage -20°CProtect from light and moisture.
Reported Experimental Conditions
Cell/Organism TypeThis compound ConcentrationIncubation TimeMicroscopy TechniqueReference
Endothelial Colony-Forming Cells (ECFCs)0.1 - 30 µM30 minutesConfocal Microscopy
EA.hy926 (Endothelial Cell Line)1 µM30 minutesFluorescence Microscopy
Multidrug-Resistant Staphylococcus aureus (MDRSA)5 µg/mL2 - 4 hoursSpinning Disk Confocal Microscopy
Dorsal Root Ganglion (DRG) Neurons10 nMNot specifiedFluorescence Microscopy
Cerebellar Granule Cells & C6 Glioma CellsIC₅₀ of 7.8 µM for inhibiting ³H-AEA uptakeNot specifiedNot specified (biochemical assay)

Signaling Pathways and Experimental Workflows

Anandamide Uptake and Fluorescence Activation

The following diagram illustrates the mechanism of this compound uptake and subsequent fluorescence activation within a cell.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKM_ext This compound (Non-fluorescent) TRPV1 TRPV1 Channel SKM_ext->TRPV1 Uptake SKM_int This compound TRPV1->SKM_int Esterases Intracellular Esterases SKM_int->Esterases Cleavage Fluorescence Fluorescent Product Esterases->Fluorescence Microscope Fluorescence Microscopy Fluorescence->Microscope Detection (Ex: 488nm, Em: 535nm)

Caption: Mechanism of this compound uptake and fluorescence activation.

Experimental Workflow for Live-Cell Imaging

This diagram outlines the general steps for conducting a live-cell imaging experiment with this compound.

G A 1. Cell Culture Seed cells on imaging-compatible plates/slides. B 2. Prepare this compound Dilute stock solution to final working concentration in imaging medium. A->B C 3. Pre-incubation (Optional) Incubate with inhibitors/antagonists (e.g., for TRPV1). B->C D 4. Staining Replace medium with this compound solution and incubate. C->D E 5. Imaging Acquire images using a fluorescence microscope (e.g., confocal). D->E F 6. Data Analysis Quantify fluorescence intensity over time and/or across conditions. E->F

Caption: General experimental workflow for this compound imaging.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Anandamide Uptake in Mammalian Cells

This protocol is adapted from studies on endothelial cells and can be optimized for other mammalian cell lines.

Materials:

  • Mammalian cells of interest (e.g., EA.hy926, ECFCs)

  • Imaging-compatible culture plates or slides (e.g., Ibidi µ-Slides)

  • Complete cell culture medium

  • Live-cell imaging solution or appropriate buffer (e.g., HBSS)

  • This compound (Cayman Chemical or equivalent)

  • Anhydrous DMSO

  • (Optional) TRPV1 antagonist (e.g., SB366791) or agonist (e.g., Capsaicin) for control experiments.

Procedure:

  • Cell Seeding: The day before imaging, seed cells onto imaging plates to reach 70-80% confluency on the day of the experiment.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 1 µM) in pre-warmed live-cell imaging solution. Vortex briefly to ensure complete dissolution.

  • Cell Preparation: Wash the cells twice with pre-warmed imaging solution to remove residual culture medium.

  • (Optional) Inhibitor/Antagonist Treatment: If investigating the role of specific transporters, pre-incubate the cells with the inhibitor (e.g., 10 µM SB366791 for TRPV1) for a designated time (e.g., 30 minutes) before adding this compound.

  • Staining: Add the this compound working solution to the cells and place the plate on the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).

  • Image Acquisition:

    • Immediately begin acquiring images using a fluorescence or confocal microscope.

    • Use a 488 nm laser for excitation and collect emission between 510-550 nm.

    • For kinetic studies, acquire images at regular intervals (e.g., every 10-30 seconds) for up to 30 minutes.

  • Data Analysis: Measure the mean fluorescence intensity within individual cells or regions of interest over time using image analysis software (e.g., ImageJ/Fiji, VisiView®).

Protocol 2: Imaging of this compound Uptake in Bacteria

This protocol is based on studies with Staphylococcus aureus.

Materials:

  • Bacterial culture (e.g., MDRSA CI-M)

  • Phosphate-buffered saline (PBS) supplemented with 1% D-glucose

  • This compound

  • (Optional) Unlabeled Anandamide (AEA) for competition assays

Procedure:

  • Bacterial Culture Preparation: Grow bacteria to the desired optical density (e.g., OD₆₀₀ of 0.3).

  • Working Solution Preparation: Prepare a working solution of this compound (e.g., 5 µg/mL) in PBS with 1% D-glucose.

  • Incubation:

    • Resuspend the bacterial pellet in the this compound working solution.

    • For competition experiments, a parallel sample can be co-incubated with unlabeled AEA (e.g., 50 µg/mL).

    • Incubate at 37°C for the desired time (e.g., 2 to 4 hours).

  • Sample Preparation for Microscopy:

    • Take an aliquot of the bacterial suspension.

    • (Optional) Wash the cells with PBS to remove extracellular probe.

    • Mount the bacterial suspension on a microscope slide.

  • Image Acquisition:

    • Visualize the bacteria using a spinning disk confocal microscope for optimal resolution.

    • Use a 488 nm excitation laser and a green emission filter.

  • Data Analysis: Analyze the localization and intensity of the fluorescence signal within the bacteria.

Limitations and Considerations

  • Esterase Activity: The fluorescence signal is dependent on the activity of intracellular esterases. Cells with low esterase activity may yield a weak or undetectable signal.

  • Kinetic Studies: The two-step process of uptake and enzymatic cleavage complicates the interpretation of rapid transport kinetics.

  • Phototoxicity: As with any live-cell imaging experiment, minimize light exposure to reduce phototoxicity and photobleaching.

  • Probe Specificity: While this compound uptake is inhibited by AEA, indicating a shared transport mechanism, it is important to note that it is not a substrate for the fatty acid amide hydrolase (FAAH) enzyme that degrades anandamide.

References

Measuring Anandamide Uptake: The SKM 4-45-1 Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (B1667382) (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, and appetite.[1][2] Its signaling is terminated by cellular uptake and subsequent enzymatic degradation.[3][4] Understanding the mechanism of anandamide uptake is therefore of significant interest for the development of novel therapeutics targeting the endocannabinoid system. The SKM 4-45-1 assay provides a valuable tool for researchers to measure anandamide uptake in vitro. This compound is a non-fluorescent analog of anandamide that readily crosses the cell membrane. Once inside the cell, it is cleaved by intracellular esterases, releasing a fluorescent product.[5] The resulting fluorescence intensity is directly proportional to the amount of this compound taken up by the cells and can be used to quantify anandamide uptake.

Principle of the Assay

The this compound assay is based on the intracellular enzymatic activation of a non-fluorescent substrate. This compound, an anandamide analog, is actively transported into cells. Intracellular esterases then hydrolyze the molecule, releasing a fluorescent compound. This fluorescence can be measured using a fluorescence plate reader or microscope, providing a quantitative measure of anandamide uptake. The assay can be used to screen for inhibitors of anandamide transport, to characterize the kinetics of uptake in different cell types, and to investigate the signaling pathways that regulate anandamide transport.

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies utilizing the this compound assay to measure anandamide uptake in various cell lines.

Table 1: Kinetic Parameters of this compound Uptake

Cell Typekd (µM)Reference
Endothelial Colony-Forming Cells (ECFCs)2.63 (0.24–28.47)

Table 2: Experimental Conditions for this compound Uptake Assays

Cell LineThis compound ConcentrationIncubation TimeKey FindingsReference
RBL-2H325 µM5 minIonomycin and AM404 reduced this compound uptake.
MDRSA CI-M5 µg/mL2 hTime-dependent increase in intracellular fluorescence.
ECFCs0.1 - 30 µM30 minTime- and concentration-dependent uptake.
EA.hy926Not specified30 minTRPV1 is involved in anandamide uptake.

Table 3: Fluorescence Measurement Parameters

ParameterWavelength/SettingReference
Excitation Wavelength485 nm or 488 nm
Emission Wavelength535 nm

Experimental Protocols

Protocol 1: General Protocol for Measuring Anandamide Uptake using this compound in Mammalian Cells

This protocol is a synthesis of methodologies reported in the literature and can be adapted for various adherent or suspension cell lines.

Materials:

  • Cells of interest (e.g., RBL-2H3, ECFCs)

  • Cell culture medium

  • This compound (Cayman Chemical or equivalent)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 10 mM HEPES, 2.2 mM CaCl2, pH 7.1) or Phosphate-Buffered Saline (PBS) with 1% D-glucose

  • Test compounds (inhibitors or enhancers of anandamide uptake)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. For suspension cells, plate a sufficient number of cells per well (e.g., 1.5 x 104 cells/well for RBL-2H3 cells).

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they are ready for the assay.

  • Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration (e.g., 25 µM) in KRH buffer or PBS with glucose. Prepare solutions of test compounds at the desired concentrations.

  • Assay Initiation:

    • For adherent cells, gently wash the cells twice with pre-warmed KRH buffer or PBS.

    • For suspension cells, centrifuge the plate and carefully aspirate the medium. Resuspend the cells in pre-warmed KRH buffer or PBS.

  • Pre-incubation with Test Compounds (Optional): If screening for inhibitors or enhancers, pre-incubate the cells with the test compounds for a specific period (e.g., 10 minutes) at 37°C.

  • Addition of this compound: Add the this compound solution to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-30 minutes). The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at approximately 485 nm and emission at approximately 535 nm.

  • Data Analysis: Subtract the background fluorescence (wells with buffer and this compound but no cells) from the fluorescence readings of the cell-containing wells. The net fluorescence intensity is proportional to the anandamide uptake.

Visualizations

Anandamide Uptake and Metabolism Signaling Pathway

anandamide_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) Transporter Putative Transporter Anandamide_ext->Transporter Uptake SKM4451_ext This compound SKM4451_ext->Transporter Uptake Anandamide_int Anandamide (AEA) Transporter->Anandamide_int SKM4451_int This compound Transporter->SKM4451_int FAAH FAAH Anandamide_int->FAAH Hydrolysis Esterases Intracellular Esterases SKM4451_int->Esterases Cleavage ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid FluorescentProduct Fluorescent Product Esterases->FluorescentProduct

Caption: Anandamide uptake and the principle of the this compound assay.

Experimental Workflow for this compound Assay

experimental_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding cell_culture Culture cells to confluence cell_seeding->cell_culture wash_cells Wash cells with buffer cell_culture->wash_cells pre_incubation Pre-incubate with test compounds (optional) wash_cells->pre_incubation add_skm Add this compound wash_cells->add_skm No test compounds pre_incubation->add_skm incubation Incubate at 37°C add_skm->incubation measure_fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) incubation->measure_fluorescence data_analysis Analyze data measure_fluorescence->data_analysis end End data_analysis->end

Caption: A generalized workflow for the this compound anandamide uptake assay.

References

Application Notes and Protocols for SKM 4-45-1 in C6 Glioma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKM 4-45-1 is a valuable research tool for investigating the endocannabinoid system in cancer biology, particularly in the context of glioma. It is a fluorescent analog of N-arachidonoylethanolamine (anandamide or AEA), an endogenous cannabinoid that plays a role in various physiological processes, including cell proliferation and apoptosis. In C6 glioma cells, this compound serves as a substrate for the anandamide (B1667382) transmembrane carrier, making it an effective tool for studying the uptake and transport of anandamide. Upon entering the cell, intracellular esterases cleave this compound, releasing a fluorophore and allowing for the quantification of its uptake. This document provides detailed application notes and protocols for the use of this compound in C6 glioma cell research.

Mechanism of Action and Applications

This compound is non-fluorescent in the extracellular environment and becomes fluorescent upon intracellular cleavage by esterases.[1] Its primary application in C6 glioma cells is to study the activity of the anandamide transmembrane carrier. Notably, this compound itself is not a substrate for fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide, nor does it bind to the CB1 cannabinoid receptor at concentrations below 10 µM.[1]

While primarily a tool for transport studies, some evidence suggests that, like anandamide, this compound can activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which may promote proliferation in cancer cells.[2][3] Therefore, investigating the effects of this compound on C6 glioma cell viability and apoptosis is a relevant area of inquiry.

Data Presentation

Table 1: Inhibition of this compound Uptake in C6 Glioma Cells

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds on the uptake of this compound into C6 glioma cells. This data is crucial for designing competitive uptake assays.

InhibitorIC50 (µM)
N-arachidonoylethanolamine (Anandamide; AEA)53.8 ± 1.8
Arachidonoyl-3-aminopyridine amide10.1 ± 1.4
Arachidonoyl-4-hydroxyanilineamide6.1 ± 1.3

Data sourced from Muthian et al., J. Pharmacol. Exp. Ther., 2000.[1]

Table 2: Inhibition of [3H]AEA Accumulation by this compound

This table demonstrates the reciprocal inhibition of radiolabeled anandamide ([3H]AEA) accumulation by this compound in cerebellar granule cells, further validating that this compound utilizes the same transport mechanism as anandamide.

Cell TypeInhibitorIC50 (µM)
Cerebellar Granule CellsThis compound7.8 ± 1.3

Data sourced from Muthian et al., J. Pharmacol. Exp. Ther., 2000.[1]

Experimental Protocols

Protocol 1: C6 Glioma Cell Culture

This protocol outlines the standard procedure for culturing and maintaining rat C6 glioma cells.

Materials:

  • C6 glioma cells (e.g., ATCC CCL-107)

  • DMEM or F-12K Medium[4]

  • Fetal Bovine Serum (FBS)

  • Horse Serum (for F-12K medium)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks (T-25 or T-75)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells:

    • Rapidly thaw the cryovial of C6 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS or F-12K with 15% horse serum and 2.5% FBS, both supplemented with 1% penicillin-streptomycin).[4]

    • Centrifuge at 125 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.

    • Transfer the cell suspension to a T-25 culture flask.

  • Maintaining Cultures:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

    • Observe the cells daily for confluence and morphology.

  • Subculturing:

    • When cells reach 80-90% confluence, remove the medium and wash the cell monolayer with sterile PBS.

    • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new culture flask containing pre-warmed complete growth medium.

Protocol 2: this compound Cellular Uptake Assay (Fluorescence Microscopy)

This protocol describes how to measure the uptake of this compound into C6 glioma cells using fluorescence microscopy.

Materials:

  • C6 glioma cells

  • Complete growth medium

  • This compound (Cayman Chemical, CAY10455 or equivalent)[5]

  • DMSO (for stock solution)

  • Black, clear-bottom 96-well plates suitable for cell culture and fluorescence imaging

  • Fluorescence microscope with appropriate filters for fluorescein (B123965) (Excitation/Emission ~490/525 nm)

  • PBS

Procedure:

  • Cell Seeding:

    • Seed C6 glioma cells into a black, clear-bottom 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in serum-free medium to the desired final concentration (e.g., 1-10 µM). For inhibition studies, pre-incubate cells with inhibitors for a specified time before adding this compound.

  • Uptake Measurement:

    • Remove the growth medium from the wells and wash once with warm PBS.

    • Add 100 µL of the this compound working solution to each well.

    • Incubate the plate at 37°C for a predetermined time course (e.g., 15, 30, 60 minutes).

    • Following incubation, remove the this compound solution and wash the cells three times with cold PBS to stop the uptake and remove extracellular compound.

  • Imaging and Analysis:

    • Add 100 µL of PBS to each well.

    • Capture images using a fluorescence microscope.

    • Quantify the fluorescence intensity per cell or per field of view using image analysis software (e.g., ImageJ).

Protocol 3: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability and proliferation of C6 glioma cells.

Materials:

  • C6 glioma cells

  • Complete growth medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed C6 glioma cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated control wells.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[6]

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

    • Incubate overnight at 37°C in a humidified atmosphere.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis in C6 glioma cells treated with this compound using flow cytometry.

Materials:

  • C6 glioma cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed C6 glioma cells in 6-well plates at a density that will not lead to over-confluence during the treatment period.

    • Allow cells to adhere overnight.

    • Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[7]

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

G cluster_workflow Experimental Workflow for this compound Application in C6 Glioma Cells cluster_assays 4. Perform Assays culture 1. Culture C6 Glioma Cells (DMEM/F12K + Serum) seed 2. Seed Cells (Appropriate density for assay) culture->seed treat 3. Treat with this compound (And/or inhibitors) seed->treat uptake Uptake Assay (Fluorescence Microscopy) treat->uptake Measure transport viability Viability Assay (MTT) treat->viability Assess proliferation apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) treat->apoptosis Assess cell death analyze 5. Data Analysis (Quantify fluorescence, viability, apoptosis) uptake->analyze viability->analyze apoptosis->analyze

Caption: A flowchart illustrating the general experimental workflow for studying the effects of this compound on C6 glioma cells.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol SKM This compound (Extracellular, Non-fluorescent) AEA_T Anandamide Transporter SKM->AEA_T Uptake TRPV1 TRPV1 Channel SKM->TRPV1 Activation SKM_intra This compound (Intracellular) AEA_T->SKM_intra Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Esterases Intracellular Esterases SKM_intra->Esterases Cleavage Fluorophore Fluorophore (Fluorescent) Proliferation Proliferation Ca_influx->Proliferation Promotes Esterases->Fluorophore

Caption: A diagram showing the uptake and intracellular processing of this compound and its potential signaling via the TRPV1 channel in C6 glioma cells.

References

Application Notes: Analysis of Anandamide (AEA) Analogue SKM 4-45-1 Uptake and Cellular Effects by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anandamide (B1667382) (AEA) is an endogenous cannabinoid neurotransmitter involved in a variety of physiological processes, including pain, appetite, and memory. Its dysregulation has been implicated in several diseases, including cancer. SKM 4-45-1 is a fluorescent analogue of AEA that is non-fluorescent until it is transported into cells and cleaved by intracellular esterases, at which point it fluoresces.[1][2][3] This property makes this compound a valuable tool for studying AEA uptake and its downstream effects on cellular signaling pathways using flow cytometry. This application note provides a detailed protocol for the use of this compound in flow cytometry analysis.

Principle of the Assay

This compound is a cell-permeable compound that mimics the cellular uptake of anandamide. Once inside the cell, cytosolic esterases cleave the molecule, releasing a fluorescent moiety. The resulting intracellular fluorescence is directly proportional to the uptake of this compound and can be quantified on a per-cell basis using flow cytometry. This allows for the investigation of AEA transporter activity and the effects of various treatments on AEA uptake. Furthermore, changes in cellular parameters such as proliferation and apoptosis following treatment with this compound can be assessed by co-staining with other fluorescent markers.

Applications

  • Measurement of anandamide uptake: Quantify the rate and extent of AEA analogue uptake in various cell types.

  • Drug screening: Screen for compounds that modulate anandamide transport.

  • Signaling pathway analysis: Investigate the downstream effects of anandamide signaling on cellular processes such as proliferation and apoptosis.[4][5]

  • Cancer research: Study the role of the endocannabinoid system in cancer cell biology.[4][5]

Experimental Protocols

I. General Cell Preparation for Flow Cytometry

This protocol provides a general guideline for preparing a single-cell suspension from either suspension or adherent cell cultures.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA (for adherent cells)

  • Complete cell culture medium

  • Centrifuge tubes (15 mL or 50 mL)

  • Hemocytometer or automated cell counter

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

Protocol for Suspension Cells:

  • Transfer the cell suspension from the culture flask to a conical centrifuge tube.

  • Centrifuge at 300-400 x g for 5 minutes at room temperature.[6][7][8]

  • Discard the supernatant and resuspend the cell pellet in 5-10 mL of PBS.

  • Repeat the centrifugation and wash step.

  • Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

  • Count the cells and determine viability. Adjust the cell concentration to 1 x 10^7 cells/mL.[6]

Protocol for Adherent Cells:

  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer once with PBS.

  • Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 5-10 minutes, or until cells detach.[7]

  • Neutralize the trypsin by adding 2-3 volumes of complete culture medium containing serum.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer the cells to a conical centrifuge tube and centrifuge at 300-400 x g for 5 minutes.[6][7][8]

  • Discard the supernatant and wash the cell pellet with PBS.

  • Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

  • Count the cells and determine viability. Adjust the cell concentration to 1 x 10^7 cells/mL.[6]

II. This compound Uptake Assay

This protocol describes the procedure for measuring the uptake of this compound in a prepared single-cell suspension.

Materials:

  • Prepared single-cell suspension (1 x 10^7 cells/mL)

  • This compound (stock solution in DMSO or ethanol)

  • Flow cytometry tubes

  • Flow Cytometry Staining Buffer

Protocol:

  • Aliquot 100 µL of the prepared cell suspension (1 x 10^6 cells) into flow cytometry tubes.

  • Add this compound to the cell suspension at the desired final concentration. A typical starting concentration is 1-10 µM.[9][10] A concentration-response curve can be generated using concentrations from 0.1 to 30 µM.[10]

  • Incubate the cells for a defined period. A time course of 10, 20, and 30 minutes is recommended to determine optimal uptake kinetics.[10] Incubation should be performed at 37°C.[2]

  • (Optional) To stop the uptake, add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

  • Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.[11]

  • Acquire the samples on a flow cytometer equipped with a 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm).[12]

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times

Reagent/ParameterConcentration/TimeReference
Cell Concentration1 x 10^7 cells/mL[6]
This compound1 - 30 µM[10]
Incubation Time10 - 30 minutes[10]
Incubation Temperature37°C[2]

Visualization of Signaling Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TRPV1 TRPV1 EGFR EGFR TRPV1->EGFR transactivates Ca2_influx Ca2+ Influx TRPV1->Ca2_influx ATP_release ATP Release TRPV1->ATP_release ERK ERK1/2 EGFR->ERK activates P2Y2 P2Y2 PLC PLC P2Y2->PLC activates AEA Anandamide (AEA) / this compound AEA->TRPV1 activates ATP_release->P2Y2 binds IP3 IP3 PLC->IP3 generates Akt Akt PLC->Akt activates Proliferation Proliferation Akt->Proliferation ERK->Proliferation

Caption: TRPV1 signaling pathway activated by Anandamide/SKM 4-45-1.

G start Start: Cell Culture (Suspension or Adherent) prep_cells Prepare Single-Cell Suspension start->prep_cells wash_cells Wash Cells with PBS prep_cells->wash_cells count_cells Count Cells and Adjust Concentration (1x10^7 cells/mL) wash_cells->count_cells aliquot_cells Aliquot 1x10^6 Cells per Tube count_cells->aliquot_cells add_skm Add this compound (e.g., 1-10 µM) aliquot_cells->add_skm incubate Incubate at 37°C (e.g., 30 min) add_skm->incubate wash_stain Wash with Staining Buffer incubate->wash_stain resuspend Resuspend in Staining Buffer wash_stain->resuspend acquire Acquire on Flow Cytometer resuspend->acquire analyze Analyze Data acquire->analyze end End analyze->end

Caption: Experimental workflow for this compound flow cytometry analysis.

References

Quantifying Anandamide (AEA) Transport with the SKM 4-45-1 Plate Reader Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain, mood, appetite, and memory. The termination of AEA signaling is primarily mediated by its transport into cells followed by enzymatic degradation. Consequently, the cellular uptake of AEA represents a critical point for therapeutic intervention in a variety of disorders. This document provides a detailed protocol for quantifying AEA transport using SKM 4-45-1, a fluorescent analog of AEA, in a 96-well plate reader format. This assay offers a high-throughput and sensitive method for screening and characterizing potential modulators of AEA transport.

This compound is a non-fluorescent molecule that becomes fluorescent upon entering the cell and subsequent cleavage by intracellular esterases. The resulting increase in fluorescence is directly proportional to the rate of uptake and can be readily measured using a fluorescence plate reader. This application note details the experimental workflow, data analysis, and expected results for the this compound assay, and provides a comprehensive overview of the AEA signaling pathway.

AEA Signaling Pathway

Anandamide is synthesized "on-demand" from membrane lipid precursors.[1][2] Once released into the extracellular space, it can bind to and activate various receptors, primarily the cannabinoid receptors CB1 and CB2.[1][3] AEA can also activate other receptors such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and peroxisome proliferator-activated receptors (PPARs).[3] The signaling cascade is terminated by the transport of AEA into the cell, a process that is not fully elucidated but is believed to be carrier-mediated. Inside the cell, AEA is primarily hydrolyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH) into arachidonic acid and ethanolamine.

AEA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AEA_ext AEA CB1 CB1 AEA_ext->CB1 activates CB2 CB2 AEA_ext->CB2 activates TRPV1 TRPV1 AEA_ext->TRPV1 activates AMT AEA Transporter (Putative) AEA_ext->AMT transport Signaling Downstream Signaling CB1->Signaling CB2->Signaling TRPV1->Signaling AEA_int AEA AMT->AEA_int FAAH FAAH AEA_int->FAAH hydrolysis PPAR PPARs AEA_int->PPAR activates AA Arachidonic Acid FAAH->AA Ethanolamine Ethanolamine FAAH->Ethanolamine PPAR->Signaling

Figure 1: Simplified AEA Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • Cell Lines: this compound uptake has been demonstrated in various cell lines, including neuroblastoma, glioma, and endothelial cells. The choice of cell line should be based on the specific research question.

  • This compound: (Cayman Chemical or equivalent)

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence Plate Reader: with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Test Compounds/Inhibitors: (e.g., AM404, OMDM-1, URB597)

Cell Seeding
  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into a 96-well black, clear-bottom plate at a density of 10,000–50,000 cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours to allow for cell attachment.

This compound Uptake Assay
  • Prepare Assay Buffer: On the day of the experiment, prepare an assay buffer (e.g., PBS or Hanks' Balanced Salt Solution).

  • Prepare this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in assay buffer to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a concentration-response curve to determine the optimal concentration for your cell line.

  • Prepare Test Compounds: If screening for inhibitors, prepare stock solutions of the test compounds in DMSO. Dilute the compounds in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Procedure: a. Carefully remove the culture medium from the wells. b. Wash the cells once with 100 µL of pre-warmed assay buffer. c. For inhibitor studies: Add 50 µL of the test compound solution to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. For control wells, add 50 µL of assay buffer with the same DMSO concentration. d. Add 50 µL of the this compound solution to all wells to initiate the uptake. e. Immediately place the plate in a pre-warmed fluorescence plate reader. f. Kinetic Reading: Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes. Use an excitation wavelength of ~488 nm and an emission wavelength of ~535 nm. g. Endpoint Reading (Alternative): Incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the fluorescence intensity.

Data Analysis
  • Background Subtraction: Subtract the fluorescence intensity of wells containing only assay buffer and this compound (no cells) from all experimental wells.

  • Kinetic Analysis: For each well, plot the fluorescence intensity against time. The initial rate of uptake can be determined by calculating the slope of the linear portion of the curve.

  • Inhibitor Studies: a. Normalize the rate of uptake in the presence of the inhibitor to the rate of uptake in the control (vehicle-treated) wells. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from AEA transport assays.

Table 1: Kinetic Parameters of AEA Transport

Cell LineSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
RBL-2H3[14C]Anandamide4.69 ± 0.460Not Reported
C6 Glioma[3H]Anandamide1.1 ± 0.215.3 ± 0.9N/A
Cerebellar Granule Cells[3H]Anandamide0.7 ± 0.110.2 ± 0.5N/A

Table 2: IC50 Values of AEA Transport Inhibitors

InhibitorCell LineAssay SubstrateIC50 (µM)Reference
AM404C6 Glioma[3H]Anandamide1.8 ± 0.3N/A
OMDM-1HaCaT[3H]Anandamide~1
UCM707RBL-2H3[14C]Anandamide0.45 ± 0.08N/A
VDM11C6 Glioma[3H]Anandamide2.5 ± 0.4N/A
LY2318912RBL-2H3[14C]Anandamide0.00727 ± 0.00051
BMS309403COS-7 (FAAH expressing)[14C]Anandamide~50

Experimental Workflow and Logic

The experimental workflow for the this compound plate reader assay is a sequential process designed to ensure accurate and reproducible quantification of AEA transport.

Experimental_Workflow A Cell Seeding (96-well plate) B Incubation (18-24h, 37°C) A->B C Wash with Assay Buffer B->C D Pre-incubation with Test Compound/Vehicle C->D E Addition of This compound D->E F Fluorescence Measurement (Plate Reader) E->F G Data Analysis (Kinetics, IC50) F->G

Figure 2: Experimental Workflow for this compound Assay.

Troubleshooting

  • High Background Fluorescence:

    • Ensure complete removal of culture medium, as some components can be fluorescent.

    • Test different assay buffers to find one with minimal background.

    • Optimize the concentration of this compound; higher concentrations can lead to increased non-specific binding and background.

  • Low Signal-to-Noise Ratio:

    • Increase the cell seeding density.

    • Optimize the incubation time to allow for sufficient uptake.

    • Ensure the plate reader settings (gain, sensitivity) are optimized for the assay.

  • High Well-to-Well Variability:

    • Ensure uniform cell seeding across the plate.

    • Use a multichannel pipette for liquid handling steps to minimize timing differences.

    • Mix the plate gently after adding reagents to ensure even distribution.

Conclusion

The this compound plate reader assay provides a robust and high-throughput method for quantifying AEA transport and for screening potential inhibitors. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can obtain reliable and reproducible data to advance our understanding of the endocannabinoid system and to facilitate the development of novel therapeutics targeting AEA transport.

References

Application Notes and Protocols: SKM 4-45-1 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKM 4-45-1 is a fluorescent analog of Anandamide (B1667382) (AEA), an endogenous cannabinoid. It serves as a valuable research tool for studying the transmembrane carrier-mediated transport of AEA across cell membranes.[1] While not primarily utilized as a direct cytotoxic agent, its application in cancer cell lines is pivotal for elucidating the role of the endocannabinoid system and its receptors, particularly the Transient Receptor Potential Vanilloid 1 (TRPV1), in cancer biology. The activation of TRPV1 can paradoxically lead to either cell proliferation or apoptosis, making the study of its agonists like AEA, and by extension probes like this compound, critical for understanding and targeting cancer-related signaling pathways.[2][3]

Mechanism of Action: The Dual Role of TRPV1 in Cancer

This compound, as an AEA analog, is known to activate the TRPV1 channel.[2][3] The downstream effects of TRPV1 activation in cancer cells are context-dependent and can lead to opposing outcomes: proliferation or apoptosis.

TRPV1-Mediated Proliferation: Activation of TRPV1 can promote cancer cell proliferation through a signaling cascade. This pathway is initiated by Ca2+ influx through the TRPV1 channel, leading to the release of ATP. Extracellular ATP then binds to P2Y2 receptors, activating Phospholipase C (PLC). This, in turn, stimulates the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to the activation of the PI3K/Akt and Ras/Raf/MEK/ERK signaling pathways, both of which are central to cell growth and proliferation.

TRPV1-Mediated Apoptosis: Conversely, TRPV1 activation can also induce apoptosis. This process is also initiated by an influx of Ca2+, which can lead to mitochondrial and endoplasmic reticulum (ER) stress. Mitochondrial stress results in the release of pro-apoptotic factors like cytochrome c, while ER stress can trigger the unfolded protein response (UPR). Both pathways converge on the activation of caspases, the executioners of apoptosis, leading to programmed cell death.

Data Presentation

Cell LineCancer TypeEffect of TRPV1 Activation
U373GlioblastomaUpregulated TRPV1 expression is observed.
RT4Renal Cell CarcinomaUpregulated TRPV1 protein expression is observed.
HCT116Colorectal Cancerp53 accumulation downstream of TRPV1 activation has anti-carcinogenic effects.
HeLaCervical CancerOverexpression of TRPV1 can lead to increased uptake of AEA analogs.
Hek293Human Embryonic KidneyOverexpression of TRPV1 can lead to increased uptake of AEA analogs.
A2058, A375MelanomaTRPV1 overexpression induced apoptosis.
PANC-1Pancreatic CancerTRPV1 overexpression prevented proliferation.
A431Skin CarcinomaTRPV1 overexpression prevented proliferation.
PC-3Prostate CancerCapsaicin (a TRPV1 agonist) suppressed proliferation by inducing apoptosis.

Experimental Protocols

This compound Uptake Assay by Fluorometry

This protocol describes how to measure the uptake of this compound into cancer cells, which serves as a surrogate for anandamide transport.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a black, clear-bottom 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS.

  • Compound Addition: Add this compound solution (e.g., 1-10 µM in serum-free media or PBS) to the wells. Include wells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for a desired time course (e.g., 15, 30, 60 minutes).

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore of this compound (e.g., excitation ~485 nm, emission ~520 nm).

  • Data Analysis: Subtract the background fluorescence from the vehicle control wells. Plot the fluorescence intensity against time or concentration to determine the uptake kinetics.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol can be used to assess the effect of TRPV1 activation (e.g., by AEA or another agonist, informed by this compound uptake studies) on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TRPV1 agonist (e.g., Anandamide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described above.

  • Treatment: Treat the cells with varying concentrations of the TRPV1 agonist for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by TRPV1 activation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TRPV1 agonist

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the TRPV1 agonist for a predetermined time.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Mandatory Visualizations

G cluster_proliferation TRPV1-Mediated Proliferation SKM4451 This compound (AEA Analog) TRPV1 TRPV1 SKM4451->TRPV1 Ca2_influx Ca2+ Influx TRPV1->Ca2_influx ATP_release ATP Release Ca2_influx->ATP_release P2Y2 P2Y2 Receptor ATP_release->P2Y2 PLC PLC P2Y2->PLC PI3K_Akt PI3K/Akt Pathway PLC->PI3K_Akt Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PLC->Ras_Raf_MEK_ERK Proliferation Cell Proliferation PI3K_Akt->Proliferation Ras_Raf_MEK_ERK->Proliferation

Caption: TRPV1-Mediated Proliferative Signaling Pathway.

G cluster_apoptosis TRPV1-Mediated Apoptosis SKM4451 This compound (AEA Analog) TRPV1 TRPV1 SKM4451->TRPV1 Ca2_influx Ca2+ Influx TRPV1->Ca2_influx Mito_stress Mitochondrial Stress Ca2_influx->Mito_stress ER_stress ER Stress Ca2_influx->ER_stress Cyto_c Cytochrome c Release Mito_stress->Cyto_c Caspases Caspase Activation ER_stress->Caspases Cyto_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis G cluster_workflow Experimental Workflow: this compound Uptake Assay start Seed Cancer Cells in 96-well Plate wash1 Wash Cells with PBS start->wash1 add_skm Add this compound (Treatment) wash1->add_skm incubate Incubate at 37°C add_skm->incubate measure Measure Fluorescence incubate->measure analyze Data Analysis measure->analyze

References

Application Notes and Protocols: Utilizing SKM 4-45-1 in Multidrug-Resistant Bacteria Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Overcoming antibiotic resistance requires innovative therapeutic strategies, including the development of adjuvants that can resensitize resistant strains to existing antibiotics. Anandamide (AEA), an endogenous cannabinoid, has emerged as a promising agent in this area, demonstrating the ability to sensitize MDR Staphylococcus aureus (MDRSA) to conventional antibiotics.[1][2] SKM 4-45-1, a fluorescent analog of AEA, serves as a critical research tool for elucidating the mechanisms by which AEA exerts its effects on MDR bacteria.[1][2][3]

This compound is non-fluorescent in the extracellular environment but becomes fluorescent upon entry into cells, where it is cleaved by intracellular esterases. This property makes it an invaluable probe for studying the uptake and intracellular accumulation of AEA and its analogs, providing insights into processes such as efflux pump inhibition, a key mechanism of drug resistance. These application notes provide detailed protocols for the use of this compound in MDR bacteria research, focusing on its application in studying the effects of AEA on MDRSA.

Data Presentation

The following tables summarize the key findings from studies where this compound was used as a tool to investigate the activity of Anandamide (AEA) against MDRSA.

Table 1: Effect of Anandamide (AEA) on the Intracellular Accumulation of Fluorescent AEA (this compound) in MDRSA

Treatment ConditionObservationImplicationReference
5 µg/mL fluorescent AEA (this compound) aloneWeak staining of bacteriaBaseline uptake of the fluorescent analog.
5 µg/mL fluorescent AEA (this compound) + 50 µg/mL AEAEnhanced, time-dependent green fluorescenceAEA prevents the export (efflux) of the fluorescent analog, leading to its intracellular accumulation.

Table 2: Biochemical Alterations in MDRSA Induced by Anandamide (AEA)

Process AffectedEffect of AEAMethod of Investigation/InferenceReference
Efflux Pump ActivityInhibitionIncreased intracellular accumulation of efflux pump substrates (e.g., ethidium (B1194527) bromide, norfloxacin) and fluorescent AEA (this compound).
Biofilm FormationInhibitionReduced expression of icaA and icaB genes; prevention of exopolysaccharide (EPS) secretion.
Cell Wall Teichoic Acid ContentReductionInferred to be related to effects on transporter proteins.
Membrane ATPase ActivityInhibitionDirect effect on a key enzyme for transmembrane transport.
Murein Hydrolase ActivityReductionAffects daughter cell separation after cell division.

Experimental Protocols

Protocol 1: Fluorescent Anandamide (this compound) Uptake Assay in MDRSA

This protocol details the methodology for visualizing and quantifying the intracellular accumulation of the fluorescent AEA analog, this compound, in MDRSA to assess the efflux inhibitory potential of compounds like AEA.

Materials:

  • MDRSA strain (e.g., CI-M)

  • Tryptic Soy Broth supplemented with glucose (TSBG)

  • Phosphate-buffered saline (PBS) with 1% D-glucose

  • Anandamide (AEA)

  • Fluorescent AEA (this compound)

  • Ethanol (B145695) (for control)

  • Spinning disk confocal microscope with a 488 nm excitation laser and a green filter

  • Fluorescent plate reader (excitation/emission: 488 nm/530 nm)

  • 96-well plates

Methodology:

Part A: Confocal Microscopy

  • Culture MDRSA CI-M overnight in TSBG.

  • Dilute the overnight culture to an appropriate starting density.

  • Treat the bacterial culture with 5 µg/mL of fluorescent AEA (this compound) alone or in combination with 50 µg/mL AEA. A control group with an equivalent concentration of ethanol should also be prepared.

  • Incubate the treated cultures for 2 and 4 hours.

  • After incubation, wash the bacterial cells to remove extracellular this compound.

  • Mount the bacterial cells on a microscope slide.

  • Visualize the green fluorescence using a spinning disk confocal microscope with a 488 nm excitation laser.

Part B: Fluorometric Quantification

  • Prepare an MDRSA CI-M culture as described above.

  • Incubate the bacterial culture in PBS supplemented with 1% D-glucose.

  • Add 5 µg/mL of fluorescent AEA (this compound) to the wells of a 96-well plate containing the bacterial suspension. Include untreated control wells.

  • Measure the fluorescence intensity at an excitation wavelength of 488 nm and an emission wavelength of 530 nm every 10 minutes for a period of 2 hours using a fluorescent plate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis start Overnight Culture of MDRSA dilute Dilute Culture start->dilute treat1 5 µg/mL this compound dilute->treat1 treat2 5 µg/mL this compound + 50 µg/mL AEA dilute->treat2 control Ethanol Control dilute->control incubate Incubate for 2 and 4 hours treat1->incubate treat2->incubate control->incubate confocal Confocal Microscopy incubate->confocal fluorometry Fluorometric Plate Reading incubate->fluorometry

Caption: Experimental workflow for the this compound uptake assay in MDRSA.

mechanism_of_action cluster_bacteria MDR Staphylococcus aureus cluster_tool Research Tool AEA Anandamide (AEA) efflux_pump Efflux Pumps AEA->efflux_pump Inhibits atpase Membrane ATPase AEA->atpase Inhibits hydrolase Murein Hydrolase AEA->hydrolase Reduces Activity biofilm Biofilm Formation AEA->biofilm Inhibits sensitization Sensitization to Antibiotics efflux_pump->sensitization Leads to atpase->sensitization Contributes to hydrolase->sensitization Contributes to biofilm->sensitization Contributes to skm This compound used to visualize efflux pump inhibition skm->efflux_pump

Caption: Proposed mechanism of Anandamide (AEA) action against MDRSA.

References

Application Notes and Protocols for SKM 4-45-1 Fluorescent Substrate Uptake Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKM 4-45-1 is a non-fluorescent analog of Anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter.[1][2] It serves as a valuable tool for investigating the carrier-mediated transport of AEA across cellular membranes.[1][2] Extracellularly, this compound is non-fluorescent; however, upon transport into the cell, it is cleaved by intracellular esterases, releasing a fluorescent product.[3] This property allows for the direct visualization and quantification of AEA uptake in living cells. This document provides a detailed protocol for utilizing this compound in a cellular uptake assay, suitable for fluorescence microscopy and quantitative plate-based fluorescence measurements.

Principle of the Assay

The this compound uptake assay is based on the intracellular enzymatic conversion of a non-fluorescent substrate into a fluorescent molecule. The intensity of the resulting fluorescence is directly proportional to the amount of this compound transported into the cell. This allows for the investigation of the kinetics of AEA transport and the screening of potential inhibitors or enhancers of this process. The transient receptor potential vanilloid 1 (TRPV1) channel has been identified as a mediator of AEA and this compound cellular uptake.

Experimental Workflow

The following diagram outlines the major steps of the this compound cellular uptake assay.

SKM_4_45_1_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cell_seeding Seed Cells onto Coverslips or Plates pre_incubation Pre-incubation with Test Compounds (Optional) cell_seeding->pre_incubation 24h Incubation skm_incubation Incubate with This compound pre_incubation->skm_incubation e.g., 30 min wash Wash Cells skm_incubation->wash e.g., 10 min fixation Fix Cells mounting Mount Coverslips (for Microscopy) fixation->mounting readout Fluorescence Measurement (Microscopy or Plate Reader) fixation->readout wash->fixation e.g., 20-30 min mounting->readout

Figure 1: Experimental workflow for the this compound cellular uptake assay.

Signaling Pathway Implicated in Anandamide Uptake

Anandamide (AEA) and its analog this compound can be transported into the cell via the TRPV1 channel. Activation of TRPV1 can lead to downstream signaling events that promote cell proliferation. The following diagram illustrates a simplified signaling pathway.

AEA_TRPV1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TRPV1 TRPV1 EGFR EGFR TRPV1->EGFR Transactivation PLC PLC TRPV1->PLC Activation ERK ERK1/2 EGFR->ERK Activation AEA Anandamide (AEA) or This compound AEA->TRPV1 Activation Akt Akt PLC->Akt Activation Proliferation Cell Proliferation Akt->Proliferation ERK->Proliferation

Figure 2: Simplified signaling pathway of Anandamide (AEA) uptake via TRPV1.

Detailed Experimental Protocols

Materials
  • This compound (e.g., from Cayman Chemical)

  • Cell line of interest (e.g., RBL-2H3, endothelial cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA), 3-4% in PBS

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Glass coverslips or appropriate microplates (e.g., 96-well black, clear bottom for fluorescence reading)

  • Test compounds (inhibitors or enhancers of AEA transport)

  • Fluorescence microscope with appropriate filters (Excitation ~485 nm, Emission ~535 nm) or a fluorescence plate reader.

Protocol for this compound Uptake Assay in Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Cell Seeding:

  • For fluorescence microscopy: Seed cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • For fluorescence plate reader: Seed cells in a 96-well black, clear-bottom plate at an appropriate density.

  • Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours.

2. Preparation of Reagents:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • On the day of the experiment, dilute the this compound stock solution in serum-free medium or an appropriate buffer (e.g., Krebs-Ringer-HEPES buffer) to the desired final concentration (e.g., 25 µM).

  • Prepare solutions of test compounds at the desired concentrations in the same buffer.

  • Prepare a 3-4% PFA solution in PBS for cell fixation.

3. Treatment:

  • Gently wash the cells twice with warm PBS or serum-free medium.

  • (Optional) If using test compounds, pre-incubate the cells with the compounds for a specific duration (e.g., 10-30 minutes) at 37°C. Include a vehicle control.

  • Remove the pre-incubation solution and add the this compound working solution to the cells.

  • Incubate for the desired time (e.g., 5-30 minutes) at 37°C. The optimal incubation time should be determined empirically.

4. Fixation and Staining:

  • Remove the this compound solution and wash the cells twice with cold PBS.

  • Fix the cells by adding the 3-4% PFA solution and incubating for 20-30 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

5. Visualization and Quantification:

  • For Fluorescence Microscopy:

    • Invert the coverslips and mount them onto glass slides using an anti-fade mounting medium, with or without DAPI.

    • Allow the mounting medium to cure.

    • Visualize the cells using a fluorescence microscope with appropriate filters for fluorescein (B123965) (Excitation/Emission: ~485/535 nm).

  • For Fluorescence Plate Reader:

    • After the final wash, add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set for fluorescein (e.g., Excitation: 485 nm, Emission: 535 nm).

Data Presentation

Quantitative data from a plate reader-based assay can be summarized in a table for easy comparison of the effects of different treatments on this compound uptake.

Treatment GroupConcentrationMean Fluorescence Intensity (Arbitrary Units)Standard Deviation% of Control
Vehicle Control-18,8504,178100%
AM404 (Inhibitor)100 µM9,8902,00152.5%
Ionomycin10 µM15,9733,62584.7%

Data in the table is hypothetical and based on trends observed in the literature.

Troubleshooting and Considerations

  • Low Signal: The intracellular fluorescence is a result of two kinetic processes: uptake and de-esterification. Low signal may be due to low transporter expression, low esterase activity, or suboptimal incubation times. Consider increasing the this compound concentration or incubation time.

  • High Background: Incomplete washing can lead to high background fluorescence. Ensure thorough washing steps.

  • Cell Health: Ensure cells are healthy and not overly confluent, as this can affect transport processes.

  • Photobleaching: Minimize exposure of fluorescently labeled cells to light to prevent photobleaching, especially during microscopy.

  • Specificity: To confirm that the observed fluorescence is due to specific transport, include known inhibitors of anandamide transport, such as AM404, as a negative control.

References

Troubleshooting & Optimization

troubleshooting low fluorescence signal with SKM 4-45-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKM 4-45-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experiments with this fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a non-fluorescent analog of anandamide (B1667382) (AEA), an endogenous cannabinoid. Its primary application is to study the transmembrane transport of AEA. The probe is designed to be cell-permeable. Once inside the cell, it is cleaved by intracellular esterases, releasing a fluorescent moiety. This process is dependent on two key steps: uptake of the probe into the cell and enzymatic cleavage by intracellular esterases.[1][2][3]

Q2: What are the excitation and emission wavelengths for the fluorescent product of this compound?

The fluorescent product of this compound is typically excited using a 488 nm laser, and its emission is measured at approximately 530 nm.[2]

Q3: What is a typical concentration and incubation time for using this compound?

The optimal concentration and incubation time can vary depending on the cell type and experimental goals. Published studies have used concentrations ranging from 0.1 µM to 25 µM and incubation times from 5 minutes to 4 hours.[4] It is recommended to perform a titration to determine the optimal conditions for your specific cell line.

Q4: Why am I seeing a very low or no fluorescence signal with this compound?

A low fluorescence signal is a common issue and can be attributed to several factors. The two primary causes are inefficient uptake of the probe into the cells and low intracellular esterase activity. It has also been noted that low signal intensity can be an inherent limitation of this particular probe. The troubleshooting guides below provide detailed steps to address these issues.

Q5: Can I use this compound to quantify the absolute amount of anandamide uptake?

This compound is a valuable tool for studying the kinetics and mechanisms of AEA transport. However, directly correlating fluorescence intensity to the absolute amount of AEA uptake can be challenging due to the dependency on intracellular esterase activity, which can vary between cell types and under different experimental conditions. For quantitative measurements, it is advisable to use radiolabeled AEA in parallel experiments.

Troubleshooting Guides

A low fluorescence signal with this compound is typically rooted in one of two critical steps: cellular uptake or intracellular esterase activity. The following guides will help you systematically troubleshoot and optimize your experiments.

Guide 1: Troubleshooting Low Cellular Uptake

The initial step for a successful experiment is the efficient transport of this compound into the cytoplasm.

Potential Causes and Solutions for Low Cellular Uptake

Potential Cause Recommended Action Rationale
Low Anandamide Transporter Expression - Select a cell line known to express the anandamide transporter (e.g., endothelial cells, certain cancer cell lines). - If possible, verify transporter expression using RT-PCR or Western blotting.The uptake of this compound is mediated by the anandamide transporter. Low expression will directly result in a weak signal.
Suboptimal Probe Concentration - Perform a concentration titration of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM).The optimal concentration can be cell-type specific. A higher concentration may be needed for cells with lower transporter expression.
Insufficient Incubation Time - Increase the incubation time (e.g., 30 min, 1 hr, 2 hr, 4 hr).Uptake is a time-dependent process. Longer incubation may be required to accumulate sufficient intracellular probe.
Incorrect Incubation Temperature - Ensure incubation is performed at 37°C.Cellular transport processes are temperature-dependent and most efficient at physiological temperatures.
Competition for Transporter - Avoid co-incubation with other known substrates or inhibitors of the anandamide transporter unless it is part of the experimental design.Other compounds can compete with this compound for uptake, reducing the intracellular concentration of the probe.
Cell Health and Viability - Ensure cells are healthy, within a suitable passage number, and not overly confluent. - Perform a viability assay (e.g., Trypan Blue) to confirm cell health.Unhealthy or dying cells will have compromised membrane integrity and transport functions.
Guide 2: Troubleshooting Low Intracellular Esterase Activity

Once inside the cell, this compound must be cleaved by esterases to become fluorescent.

Potential Causes and Solutions for Low Intracellular Esterase Activity

Potential Cause Recommended Action Rationale
Low Endogenous Esterase Activity - Choose a cell line known to have high esterase activity. - Perform a general esterase activity assay on your cell lysate to determine baseline activity (see "Experimental Protocols" section).Esterase activity varies significantly between different cell types.
Inhibitory Components in Media - Use a simple, serum-free buffer (e.g., HBSS or PBS with glucose) for the incubation period. - Avoid media components known to inhibit esterases.Complex media components or serum can contain esterase inhibitors that will prevent the cleavage of this compound.
Suboptimal pH or Temperature - Maintain physiological pH (around 7.4) and temperature (37°C) during the experiment.Esterase activity is optimal under physiological conditions. Deviations can significantly reduce enzyme efficiency.
Presence of Experimental Drugs - If co-incubating with other compounds, consider their potential to inhibit esterase activity.Some drugs or chemical compounds can directly inhibit intracellular esterases.
Cellular Stress - Ensure gentle handling of cells and optimal culture conditions to minimize cellular stress.Stressed cells may have altered metabolic and enzymatic activity.

Experimental Protocols

Protocol 1: General Staining with this compound

This protocol provides a starting point for using this compound in fluorescence microscopy.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cells cultured on glass-bottom dishes or coverslips

  • Serum-free cell culture medium or buffer (e.g., HBSS)

  • Fluorescence microscope with appropriate filters (Excitation: ~488 nm, Emission: ~530 nm)

Procedure:

  • Cell Preparation: Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Reagent Preparation: Prepare a working solution of this compound in serum-free medium. A starting concentration of 5-10 µM is recommended.

  • Cell Loading:

    • Wash the cells once with warm serum-free medium.

    • Add the this compound working solution to the cells.

    • Incubate at 37°C for 30-60 minutes. This incubation time should be optimized.

  • Washing:

    • Aspirate the loading solution.

    • Wash the cells 2-3 times with warm serum-free medium to remove extracellular probe.

  • Imaging:

    • Add fresh warm serum-free medium or an appropriate imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter set.

Protocol 2: Intracellular Esterase Activity Assay

This protocol can be used to assess the baseline esterase activity in your cell line of choice.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Bradford assay reagent for protein quantification

  • p-Nitrophenyl acetate (B1210297) (pNPA) as a substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to confluency.

    • Wash cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a Bradford assay.

  • Esterase Activity Measurement:

    • In a 96-well plate, add 10-20 µg of cell lysate protein to each well.

    • Add Tris-HCl buffer to bring the volume to 180 µL.

    • To initiate the reaction, add 20 µL of 10 mM pNPA solution (dissolved in a minimal amount of ethanol (B145695) and diluted in buffer).

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the rate of p-nitrophenol production (the product of pNPA hydrolysis) by determining the change in absorbance over time (ΔOD/min). This rate is proportional to the esterase activity in the cell lysate.

Visualizations

SKM_4_45_1_Workflow cluster_extracellular Extracellular Space cluster_cell Intracellular Space SKM_4_45_1_ext This compound (Non-fluorescent) Transporter Anandamide Transporter SKM_4_45_1_ext->Transporter Uptake SKM_4_45_1_int This compound Fluorescent_Product Fluorescent Product SKM_4_45_1_int->Fluorescent_Product Cleavage Esterases Intracellular Esterases Esterases->Fluorescent_Product Transporter->SKM_4_45_1_int

Caption: Workflow of this compound from uptake to fluorescence.

Troubleshooting_Low_Signal cluster_uptake_solutions Uptake Solutions cluster_esterase_solutions Esterase Solutions Start Low Fluorescence Signal Check_Uptake Problem with Cellular Uptake? Start->Check_Uptake Check_Esterase Problem with Esterase Activity? Check_Uptake->Check_Esterase No Increase_Conc Increase this compound Conc. Check_Uptake->Increase_Conc Yes Check_Activity Assay Esterase Activity Check_Esterase->Check_Activity Yes Increase_Time Increase Incubation Time Increase_Conc->Increase_Time Check_Transporter Verify Transporter Expression Increase_Time->Check_Transporter Change_Media Use Serum-Free Media Check_Activity->Change_Media Check_Inhibitors Remove Potential Inhibitors Change_Media->Check_Inhibitors

References

Optimizing SKM 4-45-1 Concentration for Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKM 4-45-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in various experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent analog of anandamide (B1667382) (AEA), an endogenous cannabinoid. Its primary application is to study the transmembrane, carrier-mediated transport of AEA across cell membranes.[1] this compound is non-fluorescent outside of cells but becomes fluorescent upon entering the cell and subsequent cleavage by intracellular esterases. This property allows for the real-time monitoring of its uptake.

Q2: What is the mechanism of action of this compound?

This compound mimics AEA and is transported into cells via the same carrier-mediated mechanism.[2] Once inside the cell, non-specific esterases cleave the molecule, releasing a fluorescent moiety that can be detected.[2] Additionally, this compound is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][4] Activation of TRPV1 by this compound can lead to an influx of calcium ions and initiate downstream signaling pathways, including those involved in cell proliferation.

Q3: What is a typical concentration range for this compound in cell-based assays?

The optimal concentration of this compound is application-dependent. For studying cellular uptake, concentrations ranging from 0.1 µM to 30 µM have been used in endothelial cells. For cell proliferation assays, a concentration of 1 µM has been shown to be effective in promoting endothelial cell proliferation. It is crucial to perform a concentration-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a solution in methyl acetate (B1210297) and should be stored at -20°C for long-term stability. For experiments, it is soluble in organic solvents such as DMF, DMSO, and ethanol (B145695) at concentrations of up to 5 mg/mL. Prepare working solutions by diluting the stock solution in an appropriate buffer or cell culture medium. It is important to note that the final concentration of the organic solvent in the cell culture should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Low or No Fluorescent Signal
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a concentration-response experiment (e.g., 0.1 µM to 30 µM) to determine the optimal concentration for your cell line.
Short Incubation Time Increase the incubation time to allow for sufficient uptake and enzymatic cleavage. Time courses from 5 to 30 minutes have been reported.
Low Intracellular Esterase Activity Some cell lines may have low esterase activity. Consider using a positive control cell line known to have high esterase activity or an alternative method to measure uptake.
Incorrect Filter Settings Ensure the excitation and emission wavelengths on your fluorescence microscope or plate reader are set correctly for the fluorophore (Excitation: ~485 nm, Emission: ~530 nm).
Photobleaching Minimize exposure of the fluorescent probe to the excitation light. Use an anti-fade mounting medium if performing fixed-cell imaging.
High Background Fluorescence
Possible Cause Troubleshooting Step
Autofluorescence of Cells or Medium Image an unstained control sample to determine the level of background fluorescence. Use a culture medium with low background fluorescence if necessary.
Non-specific Binding Wash cells thoroughly with a suitable buffer (e.g., PBS) after incubation with this compound to remove any unbound compound.
Precipitation of this compound Ensure that the final concentration of this compound in the aqueous buffer or medium does not exceed its solubility limit. Visually inspect the solution for any precipitates.
Unexpected Biological Effects (e.g., Cytotoxicity)
Possible Cause Troubleshooting Step
High Concentration of this compound High concentrations of this compound may induce cytotoxicity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cell line.
Solvent Toxicity Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is below the toxic level for your cells (typically <0.1%).
TRPV1-mediated Effects The observed effects may be due to the activation of TRPV1 channels. Use a TRPV1 antagonist (e.g., capsazepine (B1668289) or SB366791) to confirm if the effects are TRPV1-dependent.

Quantitative Data Summary

Parameter Cell Line Concentration/Value Reference
Cellular Uptake Endothelial Colony-Forming Cells (ECFCs)0.1 - 30 µM (Concentration-dependent)
RBL-2H325 µM
Proliferation Endothelial Colony-Forming Cells (ECFCs)1 µM (Equipotent to 1 µM AEA)
EC50 for Proliferation Endothelial Colony-Forming Cells (ECFCs)0.05 µM (for AEA)
Inhibition of Endocannabinoid Transport Not specifiedEC50 = 7.8 µM
Inhibition of FAAH Not specifiedEC50 > 10 µM

Experimental Protocols

Protocol 1: this compound Cellular Uptake Assay

This protocol describes a method to measure the cellular uptake of this compound using fluorescence microscopy or a fluorescence plate reader.

Materials:

  • This compound stock solution

  • Cell line of interest

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader with appropriate filters (Ex/Em: ~485/~530 nm)

  • Optional: TRPV1 agonist (e.g., capsaicin) or antagonist (e.g., SB366791)

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader, chamber slides for microscopy) and allow them to adhere overnight.

  • Preparation of Working Solution: Prepare a working solution of this compound in cell culture medium at the desired final concentration (e.g., 1-25 µM).

  • Treatment:

    • Remove the old medium from the cells.

    • Add the this compound working solution to the cells.

    • For inhibitor studies, pre-incubate cells with the inhibitor (e.g., 10 µM SB366791) for a specified time before adding this compound.

  • Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 5, 10, or 30 minutes).

  • Washing: Remove the this compound solution and wash the cells 2-3 times with ice-cold PBS to stop the uptake and remove extracellular compound.

  • Measurement:

    • Plate Reader: Add fresh PBS or lysis buffer to the wells and measure the fluorescence intensity.

    • Microscopy: Mount the coverslips with an appropriate mounting medium and visualize the cells under a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity and compare it between different treatment groups.

Protocol 2: Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxicity of this compound using a standard MTT assay.

Materials:

  • This compound stock solution

  • Cell line of interest

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution treat_cells Treat Cells with This compound prep_stock->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate wash Wash Cells incubate->wash measure Measure Fluorescence (Uptake Assay) wash->measure cyt_assay Perform Cytotoxicity Assay wash->cyt_assay analyze_data Analyze Data measure->analyze_data cyt_assay->analyze_data

Caption: A typical experimental workflow for using this compound in cell-based assays.

TRPV1 Signaling Pathway Activated by this compound

trpv1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus skm This compound trpv1 TRPV1 Channel skm->trpv1 Agonist ca_influx Ca²⁺ Influx trpv1->ca_influx Opens plc PLC Activation ca_influx->plc pip2 PIP₂ Hydrolysis plc->pip2 ip3_dag IP₃ & DAG Production pip2->ip3_dag erk ERK Activation ip3_dag->erk pi3k_akt PI3K/Akt Pathway ip3_dag->pi3k_akt transcription Gene Transcription erk->transcription pi3k_akt->transcription proliferation Cell Proliferation transcription->proliferation

Caption: Simplified signaling pathway of cell proliferation induced by this compound via TRPV1 activation.

References

minimizing SKM 4-45-1 photobleaching during imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imaging with the novel fluorescent probe, SKM 4-45-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching and ensure high-quality, reproducible imaging data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern when imaging this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1][2][3] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a fading signal during imaging experiments.[4][5] This is a significant concern because it can lead to a poor signal-to-noise ratio, skewed quantitative data, and false-negative results, particularly when imaging low-abundance targets or conducting time-lapse studies.[4]

Q2: What are the primary factors that contribute to the photobleaching of this compound?

A2: Several factors can accelerate the rate of photobleaching. The most critical are high-intensity excitation light, prolonged exposure to light, and the presence of molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the fluorophore.[5][6][7] Other environmental conditions like the pH and composition of the imaging buffer can also influence the stability of the fluorescent signal.[6]

Q3: What are antifade reagents, and should I use them when imaging this compound?

A3: Antifade reagents are chemical compounds included in mounting media or imaging buffers that are designed to protect fluorophores from photobleaching.[6][8] They primarily work by scavenging reactive oxygen species.[7][8] It is highly recommended to use an antifade reagent when imaging this compound, especially for fixed-cell imaging or long-term live-cell experiments. Popular choices include ProLong™ Gold, VECTASHIELD®, and solutions containing n-propyl gallate (NPG) or p-phenylenediamine (B122844) (PPD).[6][9][10] The optimal antifade reagent may need to be empirically determined for this compound.[11]

Q4: How does the choice of imaging hardware affect photobleaching?

A4: The components of your microscope system play a crucial role in managing photobleaching. Using a high-sensitivity detector, such as an sCMOS or EMCCD camera, allows for the use of lower excitation light intensity to achieve a good signal, thereby reducing photobleaching.[8] Additionally, modern light sources like LEDs are often more controllable than traditional mercury or xenon arc lamps, and using appropriate filters to match the spectral properties of this compound will minimize unnecessary light exposure.[8][11]

Q5: Can I completely prevent photobleaching?

A5: While completely preventing photobleaching is not possible, its rate can be significantly reduced to a level that does not compromise your experiment.[12] By optimizing imaging parameters, using appropriate reagents, and choosing the right hardware, you can extend the fluorescent signal of this compound for the duration of your data acquisition.

Troubleshooting Guides

Issue: The fluorescent signal of this compound fades rapidly during image acquisition.

This is a classic sign of rapid photobleaching. Follow these steps to diagnose and mitigate the issue.

Troubleshooting Workflow

start Start: Rapid Signal Fading step1 Step 1: Optimize Imaging Parameters start->step1 step2 Step 2: Incorporate Antifade Reagents step1->step2 If signal still fades step3 Step 3: Evaluate Sample Preparation step2->step3 If signal still fades step4 Step 4: Assess Hardware Configuration step3->step4 If signal still fades end Resolution: Stable Signal step4->end Optimized

Caption: A stepwise workflow for troubleshooting rapid photobleaching.

Step 1: Optimize Imaging Parameters

The first and most effective line of defense against photobleaching is to minimize the total light exposure to the sample.

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[6][13] Neutral density filters can be used to attenuate the light from lamps.[4][11]

  • Decrease Exposure Time: Use the shortest camera exposure time possible that still yields a clear image.[6] For dynamic processes, a balance must be struck to avoid motion blur.[14]

  • Minimize Acquisition Frequency: For time-lapse experiments, increase the interval between image captures to reduce cumulative light exposure.[8][12]

  • Focus Efficiently: Use transmitted light or a lower magnification to find the region of interest before switching to fluorescence imaging for acquisition.[4][15]

Step 2: Incorporate Antifade Reagents

If optimizing imaging parameters is insufficient, the chemical environment of this compound needs to be stabilized.

  • For Fixed Samples: Use a commercially available antifade mounting medium. If you are preparing your own, ensure the pH is optimal (typically above 8.0 for reagents like PPD).[9]

  • For Live-Cell Imaging: Add a live-cell compatible antifade reagent to your imaging medium.[16] Some reagents may require an incubation period to be effective.[16] Oxygen scavenging systems, such as glucose oxidase/catalase, can also be used to reduce oxygen levels in the medium.[6][7]

Step 3: Evaluate Sample Preparation

Proper sample handling ensures the fluorophore is in a stable environment from the start.

  • Storage: Always store this compound-labeled samples in the dark to prevent photobleaching before imaging.[13][15]

  • Freshness: Image samples as soon as possible after labeling.[15]

Step 4: Assess Hardware Configuration

Ensure your microscope is configured for optimal sensitivity.

  • Detector Sensitivity: Use a high quantum efficiency camera and, if available, adjust the gain settings.[4][8]

  • Optical Filters: Confirm that your filter sets are correctly matched to the excitation and emission spectra of this compound to maximize signal detection and minimize unnecessary light exposure.[8]

Quantitative Data Summary

The following table summarizes the impact of various imaging parameters on photobleaching and the signal-to-noise ratio (SNR). The goal is to find a balance that minimizes photobleaching while maintaining a sufficient SNR for your analysis.

ParameterChangeEffect on Photobleaching RateEffect on Signal-to-Noise Ratio (SNR)Recommendation for this compound
Excitation Intensity DecreaseDecreasesDecreasesUse the lowest intensity that provides a usable signal.
Exposure Time DecreaseDecreasesDecreasesUse the shortest possible exposure time.
Pixel Binning IncreaseNo direct effectIncreasesCan be used to compensate for shorter exposure times.
NA of Objective IncreaseIncreasesIncreasesUse the lowest NA objective that provides the required resolution.
Antifade Reagent AdditionDecreasesMay slightly decrease initial signal but preserves it over time.Highly recommended for all imaging protocols.

Experimental Protocols

Protocol: Evaluating Antifade Reagents for this compound

This protocol provides a method to quantitatively compare the effectiveness of different antifade reagents for preserving the fluorescence of this compound in fixed cells.

Materials:

  • This compound labeled fixed cells on coverslips.

  • Phosphate-buffered saline (PBS).

  • A selection of antifade mounting media (e.g., ProLong™ Gold, VECTASHIELD®, homemade NPG-based medium).

  • Microscope slides.

  • Fluorescence microscope with a camera and time-lapse imaging capability.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation: Prepare multiple identical coverslips with cells stained with this compound according to your standard protocol.

  • Mounting:

    • Mount one coverslip using PBS as a negative control.

    • Mount the remaining coverslips, each with a different antifade reagent. Add a drop of the reagent to a microscope slide and gently lower the coverslip, avoiding air bubbles. . * Allow hardening antifade reagents to cure according to the manufacturer's instructions (e.g., 24 hours at room temperature in the dark).[8]

  • Image Acquisition:

    • For each mounted slide, find a representative field of view.

    • Set the imaging parameters (e.g., excitation intensity, exposure time) to be consistent across all samples. Choose settings that initially provide a strong, non-saturated signal.

    • Acquire a time-lapse series of images of the same field of view. For example, capture an image every 10 seconds for a total of 5 minutes.

  • Data Analysis:

    • Open the time-lapse image series in your analysis software.

    • Define several regions of interest (ROIs) within the fluorescently labeled structures and one ROI in a background area.

    • For each time point, measure the mean fluorescence intensity within each ROI.

    • Correct for background by subtracting the mean background intensity from the mean intensity of your ROIs at each time point.

    • Normalize the fluorescence intensity for each ROI by dividing the intensity at each time point by the intensity of the first time point (t=0).

    • Plot the normalized intensity versus time for each antifade reagent. The resulting curves represent the photobleaching rate.

  • Interpretation: The antifade reagent that results in the slowest decay of fluorescence intensity is the most effective for this compound under your specific imaging conditions.

Visualizations

Factors Influencing Photobleaching

Photobleaching Photobleaching LightIntensity High Light Intensity LightIntensity->Photobleaching ExposureTime Long Exposure Time ExposureTime->Photobleaching Oxygen Molecular Oxygen Oxygen->Photobleaching Fluorophore Fluorophore Properties (this compound) Fluorophore->Photobleaching Environment Sample Environment (pH, Temperature) Environment->Photobleaching

Caption: Key factors that contribute to the process of photobleaching.

Mechanism of Antifade Reagents

cluster_0 Photobleaching Pathway cluster_1 Protective Action Fluorophore_Excited Excited this compound ROS Reactive Oxygen Species (ROS) Fluorophore_Excited->ROS + O2 Bleached Bleached this compound ROS->Bleached attacks Antifade Antifade Reagent ROS->Antifade scavenged by Neutralized Neutralized Species Antifade->Neutralized

Caption: How antifade reagents protect fluorophores from reactive oxygen species.

References

dealing with SKM 4-45-1 non-specific binding issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKM 4-45-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with this fluorescent anandamide (B1667382) analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent analog of anandamide (AEA), an endogenous cannabinoid.[1][2] It is used to study the transmembrane carrier-mediated transport of AEA into cells.[1][3] this compound is non-fluorescent in the extracellular environment. Once transported into the cell, it is cleaved by intracellular esterases, releasing a fluorescent moiety and allowing for the measurement of uptake.[3]

Q2: What are the primary applications of this compound?

The primary application of this compound is to investigate and quantify the cellular uptake of anandamide. It can be used in various cell-based assays to screen for inhibitors of the anandamide transporter, to characterize the kinetics of AEA uptake, and to study the cellular pathways involved in endocannabinoid signaling.

Q3: What are the potential sources of non-specific signal when using this compound?

Non-specific signal with this compound can arise from several factors:

  • Passive Diffusion: At high concentrations, this compound may passively diffuse across the cell membrane, leading to fluorescence that is independent of specific transporter activity.

  • Esterase Activity Variation: The level of intracellular esterase activity can vary between cell types and under different experimental conditions, affecting the rate of fluorophore release and signal intensity.

  • Autofluorescence: Cells naturally exhibit some level of autofluorescence, which can contribute to background noise.

  • Compound Precipitation: At high concentrations or in incompatible buffers, this compound may precipitate, leading to fluorescent artifacts.

Q4: Does this compound bind to cannabinoid receptors?

This compound is designed as a substrate for the anandamide transporter and is reported to not displace [3H]CP 55940 from CB1 binding sites at concentrations up to 3 µM, suggesting it does not significantly bind to the CB1 receptor. Its interaction with other receptors, such as TRPV1, has been investigated, and it is suggested that TRPV1 may play a role in its cellular uptake.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from transporter-mediated uptake of this compound.

Potential Cause Recommended Solution
Cellular Autofluorescence 1. Include a "no-stain" control (cells only) to determine the baseline autofluorescence. 2. Subtract the mean fluorescence intensity of the no-stain control from all other samples. 3. Use a buffer with reduced levels of components that can contribute to autofluorescence (e.g., phenol (B47542) red, riboflavin).
Non-specific Sticking of this compound 1. Optimize washing steps by increasing the number and/or duration of washes after incubation with this compound. 2. Include a low concentration of a non-ionic detergent, such as Tween-20 (0.01-0.1%), in the wash buffer to reduce non-specific binding.
High Concentration of this compound 1. Perform a concentration-response curve to determine the optimal concentration of this compound that provides a good signal-to-noise ratio. 2. Start with a lower concentration and titrate upwards to find the point of saturation for specific uptake.
Issue 2: Low or No Signal

A weak or absent fluorescent signal can be due to experimental conditions or cellular characteristics.

Potential Cause Recommended Solution
Low Transporter Expression 1. Use a positive control cell line known to express the anandamide transporter. 2. If possible, transfect cells to overexpress the transporter.
Low Intracellular Esterase Activity 1. Verify that the cell line used has sufficient esterase activity to cleave this compound. 2. Include a positive control compound that is known to be cleaved by intracellular esterases to confirm enzymatic activity.
Inhibitory Components in Buffer 1. Ensure that the experimental buffer does not contain any known inhibitors of the anandamide transporter or intracellular esterases.
Incorrect Instrument Settings 1. Optimize the settings of the fluorescence microscope or plate reader for the specific excitation and emission wavelengths of the fluorophore released from this compound.

Experimental Protocols

Protocol 1: Cellular Uptake Assay for this compound

This protocol provides a general framework for measuring the cellular uptake of this compound.

  • Cell Plating: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plate) at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Washing: On the day of the assay, gently wash the cells twice with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Compound Incubation: Add this compound at the desired final concentration to the cells. For inhibitor studies, pre-incubate the cells with the inhibitor for a specified time before adding this compound.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-30 minutes).

  • Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or a fluorescence microscope at the appropriate excitation and emission wavelengths (e.g., excitation ~485 nm, emission ~535 nm for fluorescein).

  • Data Analysis: Subtract the background fluorescence (wells with no cells or no this compound) and analyze the data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells culture_overnight Culture Overnight plate_cells->culture_overnight wash_cells_pre Wash Cells (Pre-warmed Buffer) culture_overnight->wash_cells_pre add_skm Add this compound (and/or Inhibitors) wash_cells_pre->add_skm incubate Incubate at 37°C add_skm->incubate wash_cells_post Wash Cells (Ice-cold Buffer) incubate->wash_cells_post measure_fluorescence Measure Fluorescence wash_cells_post->measure_fluorescence analyze_data Analyze Data measure_fluorescence->analyze_data

Caption: Experimental workflow for a typical this compound cellular uptake assay.

troubleshooting_flow cluster_high_bg_solutions High Background Solutions cluster_low_signal_solutions Low Signal Solutions start Experiment Start issue Non-specific Binding Issue? start->issue high_bg High Background? issue->high_bg Yes low_signal Low/No Signal? issue->low_signal No optimize_wash Optimize Washing Steps high_bg->optimize_wash Yes check_transporter Verify Transporter Expression low_signal->check_transporter Yes check_autofluorescence Check Autofluorescence optimize_wash->check_autofluorescence titrate_skm Titrate this compound Concentration check_autofluorescence->titrate_skm end Issue Resolved titrate_skm->end check_esterase Confirm Esterase Activity check_transporter->check_esterase optimize_instrument Optimize Instrument Settings check_esterase->optimize_instrument optimize_instrument->end

Caption: Troubleshooting flowchart for common this compound non-specific binding issues.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular skm_ext This compound (Non-fluorescent) transporter Anandamide Transporter skm_ext->transporter skm_int This compound transporter->skm_int esterases Intracellular Esterases skm_int->esterases fluorophore Fluorescent Product esterases->fluorophore Cleavage

References

Technical Support Center: SKM 4-45-1 & Intracellular Esterase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SKM 4-45-1 to study anandamide (B1667382) (AEA) uptake. A key consideration in these experiments is the potential influence of intracellular esterase activity on the fluorescent signal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a non-fluorescent analog of anandamide (AEA) used to measure its uptake into cells.[1] Once transported across the cell membrane, intracellular esterases cleave the molecule, releasing a fluorescent compound.[2][3] The resulting fluorescence intensity is used as a measure of AEA uptake.[2]

Q2: What is the role of intracellular esterases in the this compound assay?

A2: Intracellular esterases are a class of hydrolase enzymes that are essential for the this compound assay.[4][5] They catalyze the hydrolysis of the ester bond within the this compound molecule after it enters the cell.[3] This cleavage event is what generates the fluorescent signal.[2] Esterase activity is often linked to overall cell health and metabolic function.[6][7]

Q3: Can factors other than AEA uptake affect the this compound signal?

A3: Yes. Since the fluorescent signal is a result of both cellular uptake and subsequent enzymatic cleavage, any factor that alters intracellular esterase activity can potentially impact the final signal.[3] This could lead to a misinterpretation of the results as a change in AEA transport. Therefore, it is crucial to consider and control for potential effects on esterase activity.

Q4: When should I be concerned about changes in esterase activity?

A4: You should be concerned about potential changes in esterase activity when your experimental treatment or conditions could plausibly affect general cell health, metabolism, or enzyme function. This includes, but is not limited to, testing cytotoxic compounds, studying apoptosis, or exposing cells to significant changes in their environment (e.g., pH, temperature).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on dissecting the effects of AEA uptake versus intracellular esterase activity.

Observed Problem Potential Cause Recommended Action
Unexpected decrease in this compound signal 1. Inhibition of AEA uptake: The treatment may be genuinely blocking the anandamide transporter. 2. Inhibition of intracellular esterase activity: The treatment may be non-specifically inhibiting esterases, leading to less cleavage of this compound and a weaker signal.[3] 3. Cell death/toxicity: The treatment is causing cell death, leading to reduced uptake and esterase activity.1. Perform a cell viability assay: Use a standard assay (e.g., MTT, trypan blue) to confirm that the treatment is not cytotoxic at the tested concentrations. 2. Use an esterase activity control: Treat cells with a general fluorescent esterase substrate (e.g., Calcein-AM, Indo-1 acetoxymethyl ester) under the same experimental conditions.[8] A decrease in the signal from this control would suggest a direct effect on esterase activity. 3. Consider an esterase inhibitor control: If an esterase inhibitor is used, titrate its concentration to find the optimal balance between inhibiting esterase activity and minimizing off-target effects.
Unexpected increase in this compound signal 1. Enhanced AEA uptake: The treatment may be genuinely increasing the activity of the anandamide transporter. 2. Increased intracellular esterase activity: The treatment may be upregulating esterase expression or activity.1. Perform an esterase activity assay: Use a cell-based esterase activity assay to determine if the treatment directly increases esterase function. An increase in activity would suggest this is a contributing factor. 2. Use a competitive inhibitor of AEA uptake: Co-incubate the cells with your treatment and a known inhibitor of anandamide transport (e.g., AM404).[2] If the increased signal is due to enhanced uptake, the competitive inhibitor should block this effect.
High background fluorescence 1. Spontaneous hydrolysis of this compound: The probe may be unstable in the experimental buffer. 2. Extracellular esterase activity: Some cell types may secrete esterases, or they may be present in the serum of the culture medium.1. Run a "no-cell" control: Incubate this compound in your experimental buffer without cells to measure the rate of spontaneous hydrolysis. 2. Use serum-free media: If possible, perform the assay in serum-free media to eliminate a source of extracellular esterases. 3. Wash cells thoroughly: Ensure cells are washed well before adding the probe to remove any residual media components.
Signal variability between replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable signals. 2. Pipetting errors: Inaccurate dispensing of the probe or treatment compounds. 3. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate reagents and affect cell health.1. Ensure a single-cell suspension: Gently triturate cells to break up clumps before seeding. 2. Use a master mix: Prepare a master mix of your reagents to be added to all wells to minimize pipetting variability.[9] 3. Avoid using outer wells: Do not use the outermost wells of a multi-well plate for experimental samples; instead, fill them with sterile buffer or media to minimize evaporation from adjacent wells.

Experimental Protocols

Protocol 1: General Esterase Activity Assay using a Fluorescent Substrate

This protocol provides a method to assess whether an experimental treatment has a direct effect on intracellular esterase activity.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with your experimental compound at the desired concentrations and for the appropriate duration, including a vehicle-only control.

  • Preparation of Esterase Substrate: Prepare a working solution of a general fluorescent esterase substrate (e.g., Calcein-AM) in a suitable buffer (e.g., PBS).

  • Incubation: Remove the treatment media, wash the cells with buffer, and add the esterase substrate solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen substrate.

  • Analysis: Compare the fluorescence intensity of the treated wells to the vehicle control. A significant difference indicates that the treatment affects intracellular esterase activity.

Protocol 2: this compound Uptake Assay

This protocol outlines the steps for a standard this compound uptake experiment.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat cells with your experimental compound or vehicle control for the desired time.

  • This compound Incubation: Add this compound (e.g., at a final concentration of 25 µM) to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.[2]

  • Signal Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[2]

  • Data Analysis: Compare the fluorescence signal from the treated cells to the control cells to determine the effect of the treatment on this compound uptake.

Visualizations

SKM_4_45_1_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SKM_non_fluorescent This compound (Non-fluorescent) SKM_internal This compound SKM_non_fluorescent->SKM_internal Cellular Uptake (Anandamide Transporter) Fluorescent_product Fluorescent Product SKM_internal->Fluorescent_product Ester Bond Cleavage Esterase Intracellular Esterases Esterase->SKM_internal

Caption: Mechanism of this compound signal generation.

Troubleshooting_Workflow Start Unexpected Change in this compound Signal Viability Perform Cell Viability Assay Start->Viability Toxic Result is likely due to Cell Death/Toxicity Viability->Toxic  Toxicity  Observed NotToxic Cell Viability Unchanged Viability->NotToxic No Toxicity Observed EsteraseAssay Perform Esterase Activity Control Assay NotToxic->EsteraseAssay EsteraseAffected Esterase Activity is Altered EsteraseAssay->EsteraseAffected Change Observed EsteraseUnaffected Esterase Activity is Unchanged EsteraseAssay->EsteraseUnaffected No Change Observed Conclusion1 Signal change is likely an artifact of esterase activity modulation. EsteraseAffected->Conclusion1 Conclusion2 Signal change is likely a true reflection of altered AEA uptake. EsteraseUnaffected->Conclusion2

Caption: Troubleshooting workflow for unexpected this compound results.

References

SKM 4-45-1 assay variability and how to reduce it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SKM 4-45-1 cellular uptake assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what does it measure?

A1: The this compound assay is a cell-based method used to study the cellular uptake of anandamide (B1667382) (AEA), an endogenous cannabinoid. This compound is a non-fluorescent analog of AEA. Once it crosses the cell membrane, intracellular esterases cleave the molecule, releasing a fluorescent compound.[1][2][3] The resulting increase in fluorescence intensity is proportional to the uptake of the probe and is used as an indicator of AEA transport into the cell.

Q2: How does the this compound probe work?

A2: The probe is designed to be non-fluorescent in the extracellular environment.[1][3] Upon transport into the cell, non-specific esterases hydrolyze an ester bond within the this compound molecule. This cleavage separates the fluorescent part of the molecule from the AEA analog, causing it to fluoresce. The accumulation of the fluorescent product within the cell can be measured using a fluorescence plate reader or visualized by fluorescence microscopy.

Q3: Is this compound a direct substrate for Fatty Acid Amide Hydrolase (FAAH)?

A3: No, studies have shown that this compound is not a substrate for FAAH, the primary enzyme that degrades anandamide. This is a key feature of the assay, as it allows for the study of cellular uptake without the confounding factor of immediate degradation by FAAH. However, the overall activity of FAAH in the cell can still influence the concentration gradient of endogenous anandamide, which might indirectly affect the transport mechanism being studied.

Q4: What are the appropriate excitation and emission wavelengths for the fluorescent product of this compound?

A4: The fluorescent product of this compound is typically excited at a wavelength of approximately 485-488 nm and the emission is measured at around 535 nm.

Troubleshooting Guide

High variability is a common challenge in cell-based assays. This guide addresses specific issues you might encounter.

Q5: I'm observing high variability between my replicate wells. What are the likely causes and how can I reduce this?

A5: High variability between replicates can stem from several sources, broadly categorized as biological and technical.

  • Biological Variability:

    • Cell Health and Passage Number: Using cells with a high passage number can lead to phenotypic drift and inconsistent results. It is crucial to use cells within a consistent and low passage number range.

    • Cell Seeding Density: Inconsistent cell numbers per well is a major source of variability. Ensure your cell suspension is homogenous before plating and use a reliable cell counting method. Automation in cell counting can increase precision.

    • Cell Line Heterogeneity: The inherent biological differences within a cell population can contribute to varied responses.

  • Technical Variability:

    • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or other reagents will lead to significant variability. Use calibrated pipettes and consider using a multichannel pipette for adding reagents to plates.

    • Inconsistent Incubation Times: Ensure that all wells are incubated for the exact same duration. Stagger the addition of reagents if necessary to maintain consistent timing.

    • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and assay performance. It is good practice to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.

    • Compound Precipitation: this compound, being a lipid-like molecule, may precipitate in your working solution. Visually inspect your solutions for any signs of precipitation. If observed, you may need to adjust the solvent concentration or formulation.

Q6: My fluorescence signal is very low or absent. What should I check?

A6: A weak or non-existent signal can be due to several factors:

  • Low Esterase Activity: The assay relies on intracellular esterases to cleave the probe. If your chosen cell line has very low esterase activity, the fluorescent signal will be weak.

  • Incorrect Wavelength Settings: Double-check that the excitation and emission wavelengths on your plate reader or microscope are correctly set for the cleaved fluorophore (Excitation ~485-488 nm, Emission ~535 nm).

  • Reagent Degradation: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Insufficient Incubation Time: The uptake and subsequent cleavage of the probe are time-dependent. You may need to optimize the incubation time for your specific cell line.

  • Low Cell Number: Too few cells in the well will result in a low signal. Confirm your cell seeding density.

Q7: I'm experiencing high background fluorescence. How can I mitigate this?

A7: High background can mask the true signal from your assay. Here are some common causes and solutions:

  • Autofluorescence from Media: Phenol (B47542) red and other components in cell culture media can be fluorescent. For the final incubation and reading step, consider replacing the culture medium with a phenol red-free medium or a buffered salt solution (like HBSS or PBS with calcium and magnesium).

  • Autofluorescence from Cells: Some cell types naturally exhibit higher autofluorescence. While this is inherent to the cells, ensuring the cells are healthy and not overly confluent can help.

  • Compound Autofluorescence: If you are testing other compounds alongside this compound, they may be fluorescent at the same wavelengths. Always run a control with these compounds alone to check for interference.

  • Incorrect Plate Type: For fluorescence assays, always use black-walled microplates (with clear bottoms if imaging from below) to minimize well-to-well crosstalk and background from scattered light.

Summary of Variability Sources and Solutions
Source of Variability Recommended Solution
Cell-Related
Inconsistent Cell SeedingUse a homogenous cell suspension; employ precise cell counting methods.
High Cell Passage NumberMaintain a consistent, low passage number for all experiments.
Poor Cell HealthRegularly monitor cell morphology and viability.
Low Intracellular Esterase ActivityChoose a cell line with known sufficient esterase activity or perform a preliminary test.
Technical/Procedural
Pipetting InaccuracyUse calibrated pipettes; prepare master mixes for reagents; use reverse pipetting for viscous solutions.
Inconsistent Incubation TimesStagger reagent addition and plate reading to ensure uniform incubation for all wells.
Edge Effects in PlatesAvoid using outer wells for samples; fill them with sterile media or PBS.
Compound PrecipitationVisually inspect working solutions; adjust solvent concentration if necessary.
Fluorescence-Related
Media AutofluorescenceUse phenol red-free media or a buffered salt solution for the final reading step.
High Background from PlateUse black-walled, clear-bottom microplates for fluorescence measurements.
PhotobleachingMinimize exposure of the plate to light before and during reading.
Incorrect Plate Reader SettingsOptimize focal height and the number of flashes per well to improve signal-to-noise.

Experimental Protocols

Detailed Protocol for this compound Cellular Uptake Assay

This protocol provides a general framework. Optimization of cell number, this compound concentration, and incubation time is recommended for each specific cell line and experimental condition.

  • Cell Seeding:

    • The day before the assay, seed your cells into a 96-well, black-walled, clear-bottom plate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in a phenol red-free medium or an appropriate buffer (e.g., KRH buffer). A typical final concentration might be 25 µM. Note: It is crucial to ensure the final solvent concentration in the well does not affect cell viability.

  • Assay Procedure:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with warm PBS or the assay buffer.

    • Add the this compound working solution to the wells. If testing inhibitors, they should be added and pre-incubated for an appropriate time before adding the this compound solution.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-20 minutes). This step should be optimized.

  • Signal Detection:

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~488 nm and emission to ~535 nm.

    • Optional for microscopy: After incubation, wash the cells with PBS to remove extracellular probe, fix with 4% paraformaldehyde, and mount for imaging.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells (containing media/buffer and this compound but no cells) from the experimental wells.

    • Normalize the data as required (e.g., to a positive or negative control).

Visualizations

SKM_4_45_1_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SKM_ext This compound (Non-fluorescent) Membrane Cell Membrane SKM_ext->Membrane Uptake SKM_int This compound Esterases Intracellular Esterases SKM_int->Esterases Cleavage Fluoro Fluorescent Product Esterases->Fluoro AEA_analog AEA Analog Esterases->AEA_analog Membrane->SKM_int

Caption: Mechanism of this compound fluorescence activation.

Troubleshooting_Workflow Start High Variability in This compound Assay Check_Cells Review Cell Handling - Seeding density? - Passage number? - Cell health? Start->Check_Cells Check_Pipetting Evaluate Pipetting Technique - Calibrated pipettes? - Master mix used? Start->Check_Pipetting Check_Plate Assess Plate Setup - Edge effects? - Correct plate type (black)? Start->Check_Plate Check_Reagents Inspect Reagents - Precipitation? - Proper storage? Start->Check_Reagents Low_Signal Low Signal Issue? Check_Cells->Low_Signal Check_Pipetting->Low_Signal High_Background High Background Issue? Check_Plate->High_Background Check_Reagents->Low_Signal Low_Signal->High_Background No Check_Reader Verify Reader Settings - Wavelengths correct? - Focal height optimized? Low_Signal->Check_Reader Yes Check_Media Check for Autofluorescence - Phenol red-free media? - Compound interference? High_Background->Check_Media Yes Solution Variability Reduced High_Background->Solution No Check_Reader->Solution Check_Media->Solution

Caption: Troubleshooting workflow for this compound assay variability.

References

common artifacts in SKM 4-45-1 imaging and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKM 4-45-1 imaging. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common artifacts and issues encountered during experiments with the fluorescent probe this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical guidance for resolving specific problems in a question-and-answer format.

Probe-Specific Issues

??? question "Q1: Why am I observing a weak or no fluorescent signal after incubating my cells with this compound?"

??? question "Q2: The fluorescent signal in my sample is fading rapidly during imaging. What is happening and how can I prevent it?"

??? question "Q3: I am observing high background fluorescence in my images. How can I reduce it?"

General Fluorescence Microscopy Artifacts

??? question "Q4: My images appear blurry or out of focus, even after adjusting the focus knob. What could be the issue?"

??? question "Q5: I see uneven illumination or dark patches in my images. How can I fix this?"

Quantitative Data Summary

The following table summarizes key parameters and potential ranges for optimizing this compound imaging experiments. Note that these are starting points, and optimal conditions should be determined empirically for your specific experimental setup.

ParameterTypical RangeNotes
This compound Concentration 1 - 25 µMHigher concentrations may be needed for cells with low uptake or low esterase activity.
Incubation Time 30 - 120 minutesTime-course experiments are recommended to determine the optimal incubation period.
Excitation Wavelength 488 - 495 nmUse a filter set appropriate for fluorescein.
Emission Wavelength 515 - 530 nmUse a filter set appropriate for fluorescein.
Exposure Time 50 - 500 msMinimize to reduce photobleaching. Adjust based on signal intensity and detector sensitivity.
Laser Power / Light Intensity 1 - 20%Use the lowest intensity that provides an adequate signal-to-noise ratio.

Experimental Protocols

Protocol 1: General Staining Protocol for Live-Cell Imaging with this compound

  • Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach the desired confluency.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed, serum-free, phenol (B47542) red-free cell culture medium.

  • Cell Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS).

  • Probe Incubation: Remove the wash buffer and add the this compound working solution to the cells. Incubate at 37°C in a humidified incubator for the desired amount of time (e.g., 30-60 minutes).

  • Washing: Remove the probe solution and wash the cells three times with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove any unbound probe.

  • Imaging: Immediately proceed with imaging on a fluorescence microscope equipped with appropriate filter sets for fluorescein. Maintain the cells at 37°C and 5% CO2 during imaging if long-term observation is required.

Protocol 2: Preparation of Fixed-Cell Samples after this compound Staining

  • Follow steps 1-5 of the live-cell imaging protocol.

  • Fixation: After the final wash, add 4% paraformaldehyde (PFA) in PBS to the cells and incubate for 15 minutes at room temperature.

  • Washing: Gently wash the cells three times with PBS.

  • (Optional) Permeabilization: If performing subsequent immunofluorescence for intracellular targets, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • (Optional) Blocking and Immunostaining: Proceed with blocking and antibody incubations as per standard immunofluorescence protocols.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant and allow it to dry.

  • Storage and Imaging: Store the slides protected from light at 4°C. Image within a few days for best results.

Visualizations

SKM_4_45_1_Activation_Pathway cluster_cell Intracellular Space SKM_4_45_1_ext This compound (Non-fluorescent) SKM_4_45_1_int This compound SKM_4_45_1_ext->SKM_4_45_1_int Uptake Esterases Intracellular Esterases SKM_4_45_1_int->Esterases Substrate Fluorescent_Product Fluorescent Product Esterases->Fluorescent_Product Cleavage Cell_Membrane Cell Membrane

Caption: Cellular uptake and enzymatic activation of this compound.

Troubleshooting_Workflow Start Image Acquisition Problem Problem Identified? Start->Problem Weak_Signal Weak/No Signal Problem->Weak_Signal Yes Fading_Signal Rapid Fading (Photobleaching) Problem->Fading_Signal Yes High_Background High Background Problem->High_Background Yes Good_Image Good Quality Image Problem->Good_Image No Check_Esterase Check Esterase Activity (Positive Control) Weak_Signal->Check_Esterase Reduce_Light Reduce Excitation Intensity & Time Fading_Signal->Reduce_Light Check_Autofluorescence Image Unstained Control High_Background->Check_Autofluorescence Titrate_Probe Titrate Probe Conc. & Incubation Time Check_Esterase->Titrate_Probe Check_Filters Verify Filter Sets Titrate_Probe->Check_Filters Use_Antifade Use Antifade Medium Reduce_Light->Use_Antifade Optimize_Washes Optimize Wash Steps Check_Autofluorescence->Optimize_Washes Use_Phenol_Free Use Phenol Red-Free Media Optimize_Washes->Use_Phenol_Free

Caption: A logical workflow for troubleshooting common this compound imaging artifacts.

improving signal-to-noise ratio in SKM 4-45-1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKM 4-45-1 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments, improving signal-to-noise ratio, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent analog of Anandamide (AEA), a naturally occurring endocannabinoid.[1][2] It is used as a substrate to study the transmembrane, carrier-mediated transport of AEA into cells.[1][2] this compound is non-fluorescent outside the cell. Once transported across the cell membrane, it is cleaved by intracellular esterases, releasing a fluorescent molecule.[3] This fluorescence can then be measured to quantify the uptake of the compound.

Q2: What are the primary applications of this compound?

A2: The primary application of this compound is to investigate the transport of AEA across cell membranes. This can be useful in studies related to the endocannabinoid system, drug discovery, and understanding the mechanisms of cellular uptake for lipid signaling molecules. It has been used in various cell types, including endothelial cells and cancer cell lines.

Q3: What instrumentation is required for an this compound experiment?

A3: Given its fluorescent nature, you will need a fluorescence microscope for imaging-based assays or a fluorescence plate reader for quantitative high-throughput screening. Standard cell culture equipment, including incubators and centrifuges, is also necessary.

Q4: What are the typical excitation and emission wavelengths for the fluorescent product of this compound?

A4: The fluorescent product of this compound is typically excited at a wavelength of approximately 485-488 nm and the emission is measured at around 530-535 nm.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments that can lead to a poor signal-to-noise ratio.

Issue 1: Low or No Fluorescent Signal

Potential Cause Troubleshooting Step
Insufficient uptake of this compound - Verify the health and viability of your cells. Stressed or unhealthy cells may exhibit altered transport activity. - Optimize the concentration of this compound. A concentration that is too low may not yield a detectable signal. - Increase the incubation time to allow for more uptake.
Low intracellular esterase activity - Ensure you are using a cell line known to have sufficient esterase activity. - If possible, perform an esterase activity assay on your cell lysate to confirm.
Incorrect instrument settings - Double-check the excitation and emission wavelengths on your microscope or plate reader. - Ensure the gain and exposure time are set appropriately to detect the signal without causing saturation.
Degraded this compound - Store this compound according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles.

Issue 2: High Background Fluorescence

Potential Cause Troubleshooting Step
Autofluorescence from cells or media - Use phenol (B47542) red-free culture media during the experiment, as phenol red is fluorescent. - Image a set of control cells that have not been treated with this compound to determine the baseline autofluorescence.
Non-specific binding of the probe - Wash the cells thoroughly with a suitable buffer (e.g., PBS) after incubation with this compound to remove any unbound probe. - Consider reducing the concentration of this compound.
Contaminants on plates or coverslips - Use high-quality, clean microplates or coverslips.
External light sources - Ensure that the microscope or plate reader is properly shielded from ambient light.

Issue 3: High Variability Between Replicates

Potential Cause Troubleshooting Step
Inconsistent cell seeding - Ensure a uniform cell seeding density across all wells. Uneven cell distribution can lead to variability. - Allow cells to adhere properly before adding any reagents.
"Edge effects" in microplates - To minimize evaporation and temperature gradients, consider not using the outer wells of the microplate for experimental samples. Fill them with buffer or media instead.
Inconsistent timing of reagent addition - Use multichannel pipettes or automated liquid handling systems for simultaneous addition of reagents to replicate wells.
Temperature fluctuations - Ensure that plates are incubated at a stable and consistent temperature. Avoid taking plates in and out of the incubator frequently.

Experimental Protocols

Protocol 1: Basic this compound Uptake Assay using Fluorescence Microscopy

  • Cell Seeding: Plate cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in your assay buffer or media. A typical starting concentration is 5 µg/mL.

  • Cell Treatment:

    • Wash the cells once with pre-warmed PBS or assay buffer.

    • Add the this compound working solution to the cells.

    • Incubate for a predetermined time (e.g., 30 minutes to 4 hours) at 37°C.

  • Washing: Aspirate the this compound solution and wash the cells 2-3 times with cold PBS to remove unbound probe and stop the uptake.

  • Imaging:

    • Add fresh buffer to the cells.

    • Image the cells using a fluorescence microscope with appropriate filters for fluorescein (B123965) (Excitation: ~488 nm, Emission: ~530 nm).

    • Include a negative control (untreated cells) to assess autofluorescence and a positive control if available.

Protocol 2: Quantitative this compound Uptake Assay using a Plate Reader

  • Cell Seeding: Seed cells in a 96-well or 384-well black, clear-bottom microplate and culture to the desired confluency.

  • Preparation of Solutions: Prepare this compound working solution and any inhibitors or test compounds. A typical starting concentration for this compound is 25 µM.

  • Assay Procedure:

    • Wash the cells with pre-warmed assay buffer.

    • If using inhibitors, pre-incubate the cells with the inhibitors for a specified time (e.g., 10 minutes).

    • Add the this compound working solution to all wells.

    • Incubate for a specific time (e.g., 5-30 minutes) at 37°C.

  • Signal Detection:

    • Measure the fluorescence intensity using a plate reader with bottom-read capability.

    • Set the excitation wavelength to ~485 nm and the emission wavelength to ~535 nm.

    • Include appropriate controls:

      • Blank: Wells with buffer only.

      • Negative Control: Untreated cells.

      • Positive Control: Cells treated with this compound without any inhibitors.

Quantitative Data Summary

Parameter Value Experimental Context Source
This compound Concentration 5 µg/mLMicroscopy in MDRSA CI-M cells
This compound Concentration 25 µMPlate reader assay in RBL-2H3 cells
Incubation Time 2 and 4 hoursMicroscopy in MDRSA CI-M cells
Incubation Time 5 minutesPlate reader assay in RBL-2H3 cells
Excitation Wavelength 488 nmSpinning disk confocal microscopy
Emission Wavelength 530 nmTecan plate reader
Excitation Wavelength 485 nmFluorescence spectrometer
Emission Wavelength 535 nmFluorescence spectrometer

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKM_4_45_1_ext This compound (Non-fluorescent) Transporter AEA Transporter SKM_4_45_1_ext->Transporter Binding SKM_4_45_1_int This compound Transporter->SKM_4_45_1_int Transport Esterases Intracellular Esterases SKM_4_45_1_int->Esterases Substrate for Fluorescent_Product Fluorescent Product Esterases->Fluorescent_Product Cleavage

Caption: Mechanism of this compound uptake and fluorescence activation.

experimental_workflow Start Start Seed_Cells 1. Seed Cells in Microplate/Dish Start->Seed_Cells Prepare_Reagents 2. Prepare this compound and Control Solutions Seed_Cells->Prepare_Reagents Cell_Treatment 3. Wash and Treat Cells with this compound Prepare_Reagents->Cell_Treatment Incubate 4. Incubate at 37°C Cell_Treatment->Incubate Wash_Cells 5. Wash to Remove Unbound Probe Incubate->Wash_Cells Measure_Fluorescence 6. Measure Fluorescence (Microscope or Plate Reader) Wash_Cells->Measure_Fluorescence Analyze_Data 7. Analyze Data and Calculate Signal-to-Noise Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for an this compound assay.

troubleshooting_logic Problem Poor Signal-to-Noise Ratio Low_Signal Is the signal too low? Problem->Low_Signal High_Background Is the background too high? Problem->High_Background Check_Uptake Optimize this compound concentration and incubation time. Low_Signal->Check_Uptake Yes Check_Instrument Verify instrument settings (wavelengths, gain). Low_Signal->Check_Instrument Yes Check_Media Use phenol red-free media. Run autofluorescence control. High_Background->Check_Media Yes Check_Washes Improve washing steps to remove unbound probe. High_Background->Check_Washes Yes

Caption: Troubleshooting logic for poor signal-to-noise ratio.

References

SKM 4-45-1 Technical Support Center: Stability, Storage, and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of SKM 4-45-1. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address common issues encountered during experiments.

Stability and Storage

Proper handling and storage are critical for maintaining the integrity and performance of this compound.

ParameterRecommendationCitation
Storage Temperature -20°C[1][2]
Supplied Form As a solution in methyl acetate.[1]
Long-term Stability At least 1 year at -20°C in the supplied solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescent analog of anandamide (B1667382) (AEA).[3] Its primary application is to study the transmembrane carrier-mediated transport of AEA into cells. It is non-fluorescent in the extracellular environment and becomes fluorescent intracellularly upon cleavage by non-specific esterases.

Q2: How does this compound become fluorescent inside the cell?

A2: this compound is designed to be non-fluorescent until it crosses the cell membrane. Once inside the cell, intracellular esterases cleave the molecule, releasing a fluorescent compound. This mechanism allows for the visualization and quantification of its uptake.

Q3: Is this compound a substrate for Fatty Acid Amide Hydrolase (FAAH)?

A3: No, this compound is not a substrate for FAAH, the primary enzyme responsible for the degradation of anandamide. This property is advantageous as it allows for the study of the transport process in isolation from its subsequent enzymatic degradation by FAAH.

Q4: Can this compound be used for kinetic studies of anandamide transport?

A4: The utility of this compound for detailed kinetic studies of AEA transport is extremely limited. This is because the observed fluorescence is a result of two sequential processes: the rate of transport across the cell membrane and the rate of intracellular de-esterification by cellular esterases.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem 1: Low or No Fluorescent Signal

Possible Cause 1: Insufficient Esterase Activity in the Cell Line

  • Explanation: The conversion of this compound to its fluorescent form is dependent on the activity of intracellular esterases. Cell lines with low esterase activity will exhibit a weak or absent signal.

  • Recommendation:

    • Confirm the presence of esterase activity in your cell line using a general esterase activity assay.

    • If esterase activity is low, consider using a different cell line known to have robust esterase activity or an alternative method to measure anandamide transport.

Possible Cause 2: Inefficient Cellular Uptake

  • Explanation: The transport of this compound into the cell is a carrier-mediated process. Factors that inhibit this transport will result in a low signal.

  • Recommendation:

    • Optimize Incubation Time and Concentration: Ensure that the concentration of this compound and the incubation time are appropriate for your cell type. A typical starting concentration is 25 µM with an incubation time of 5-30 minutes at 37°C.

    • Positive Control: Use a cell line known to exhibit robust anandamide uptake as a positive control.

    • Inhibitor Control: Use a known inhibitor of anandamide transport, such as AM404, to confirm that the uptake you are observing is specific. A significant reduction in fluorescence in the presence of the inhibitor validates the assay.

Problem 2: High Background Fluorescence

Possible Cause 1: Extracellular Hydrolysis of this compound

  • Explanation: Although designed to be cleaved intracellularly, some esterase activity might be present in the cell culture medium, leading to extracellular fluorescence.

  • Recommendation:

    • Wash the cells thoroughly with buffer after incubation with this compound and before imaging or fluorescence measurement to remove any extracellularly hydrolyzed compound.

    • Include a "no-cell" control (media with this compound) to quantify the level of background fluorescence.

Possible Cause 2: Autofluorescence of Cells or Medium

  • Explanation: Cells and components of the culture medium can exhibit natural fluorescence at the excitation and emission wavelengths used for this compound.

  • Recommendation:

    • Image or measure the fluorescence of untreated cells (no this compound) to determine the baseline autofluorescence.

    • Use phenol (B47542) red-free media during the experiment, as phenol red can contribute to background fluorescence.

Problem 3: Inconsistent or Non-Reproducible Results

Possible Cause 1: Variability in Cell Health and Density

  • Explanation: The rate of this compound uptake can be influenced by the physiological state of the cells and their density.

  • Recommendation:

    • Ensure consistent cell seeding densities and allow cells to reach a similar confluency for all experiments.

    • Regularly check cell viability to ensure that the experimental conditions are not causing cytotoxicity.

Possible Cause 2: Instability of the Reagent

  • Explanation: Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound.

  • Recommendation:

    • Aliquot the this compound solution upon receipt to minimize freeze-thaw cycles.

    • Always store the aliquots at -20°C.

Experimental Protocols

Protocol 1: Qualitative Assessment of this compound Uptake by Fluorescence Microscopy

  • Cell Plating: Plate cells on glass coverslips or in a glass-bottom dish and culture until they reach the desired confluency.

  • Preparation of this compound Solution: Prepare a working solution of this compound in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) at the desired final concentration (e.g., 25 µM).

  • Incubation: Remove the culture medium, wash the cells once with the buffer, and then add the this compound working solution to the cells.

  • Incubation Period: Incubate the cells for 5-30 minutes at 37°C.

  • Washing: After incubation, immediately remove the this compound solution and wash the cells three times with ice-cold buffer to stop the uptake and remove extracellular probe.

  • Fixation (Optional): Cells can be fixed with a 4% paraformaldehyde solution for 30 minutes at room temperature.

  • Imaging: Mount the coverslips on a slide and visualize the intracellular fluorescence using a fluorescence microscope with appropriate filters (Excitation: ~485 nm, Emission: ~535 nm).

Protocol 2: Quantitative Assessment of this compound Uptake by Fluorescence Spectroscopy

  • Cell Plating: Plate cells in a multi-well plate (e.g., 96-well black, clear bottom plate) and culture to the desired confluency.

  • Preparation of Solutions: Prepare a working solution of this compound and any inhibitors (e.g., AM404) at 2x the final concentration in a suitable buffer.

  • Pre-incubation with Inhibitors (if applicable): Remove the culture medium, wash the cells, and add the inhibitor solution. Incubate for 10 minutes at 37°C.

  • Incubation with this compound: Add an equal volume of the 2x this compound working solution to each well.

  • Incubation Period: Incubate for a defined period (e.g., 5 minutes) at 37°C.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation set at ~485 nm and emission at ~535 nm.

Visualizations

SKM_4_45_1_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis start Start prepare_cells Prepare Cells (Plate & Culture) start->prepare_cells prepare_reagent Prepare this compound Working Solution start->prepare_reagent wash_cells Wash Cells prepare_cells->wash_cells prepare_reagent->wash_cells add_reagent Add this compound wash_cells->add_reagent incubate Incubate (e.g., 37°C, 5-30 min) add_reagent->incubate stop_reaction Wash with Cold Buffer incubate->stop_reaction analysis_choice Analysis Method? stop_reaction->analysis_choice microscopy Fluorescence Microscopy analysis_choice->microscopy Qualitative spectroscopy Fluorescence Spectroscopy analysis_choice->spectroscopy Quantitative

Caption: Experimental workflow for using this compound.

SKM_4_45_1_Mechanism cluster_intracellular Intracellular Space SKM_ext This compound (Non-fluorescent) Transporter Anandamide Transporter SKM_ext->Transporter Uptake SKM_int This compound Esterases Intracellular Esterases SKM_int->Esterases Cleavage Fluor Fluorescent Product Esterases->Fluor Membrane Cell Membrane Transporter->SKM_int

Caption: Mechanism of this compound fluorescence activation.

References

limitations of SKM 4-45-1 in FAAH-deficient cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, to the technical support center for SKM 4-45-1. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this fluorescent anandamide (B1667382) analog in your experiments, with a special focus on its use in FAAH-deficient cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent analog of the endocannabinoid anandamide (AEA). It is designed to be non-fluorescent in the extracellular environment. Upon cellular uptake, it is cleaved by non-specific intracellular esterases, releasing a fluorophore and generating a measurable fluorescent signal. This allows for the real-time visualization and quantification of cellular uptake of an anandamide-like molecule.

Q2: Is this compound a substrate for Fatty Acid Amide Hydrolase (FAAH)?

A2: No, and this is a critical point for experimental design. This compound is neither a substrate nor an inhibitor of FAAH.[1][2] Its intracellular cleavage and subsequent fluorescence are mediated by other, non-specific esterases within the cell.[3]

Q3: Can this compound be used to measure anandamide transport?

A3: this compound is a tool to study the cellular uptake of an anandamide-like molecule and has been shown to utilize the same carrier-mediated uptake mechanism as AEA.[3] However, it is important to note that the overall process of anandamide accumulation in a cell is complex and involves not only a putative transporter but also intracellular trafficking and metabolism.

Q4: What are the known off-target effects of this compound?

A4: A primary off-target effect is its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This compound can act as a TRPV1 agonist, and in some cell types, its uptake is mediated by TRPV1.[2] This can induce downstream signaling, such as cell proliferation. Therefore, it is crucial to consider the expression and activity of TRPV1 in your experimental model.

Troubleshooting Guide for FAAH-Deficient Cells

The use of this compound in cells lacking FAAH (e.g., from FAAH knockout animals or via siRNA-mediated knockdown) presents unique challenges and requires careful interpretation.

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly low fluorescence signal compared to wild-type controls. While FAAH does not cleave this compound, its absence leads to the accumulation of endogenous FAAH substrates (e.g., anandamide, PEA, OEA). These accumulated lipids may compete with this compound for the same cellular uptake transporters.- Confirm FAAH deficiency via Western blot or activity assay. - Measure the levels of major N-acylethanolamines in your cell model to assess the degree of substrate accumulation. - Perform competition assays with unlabeled anandamide to characterize the uptake mechanism in your specific cells.
High background fluorescence or rapid signal saturation. - The activity of non-specific esterases responsible for this compound cleavage may be altered in FAAH-deficient cells. - Changes in membrane composition or the expression of transport proteins in the knockout model.- Optimize the concentration of this compound and the incubation time. - Perform control experiments with a known esterase inhibitor to understand the contribution of these enzymes. - Characterize the expression of potential transporters like the putative FAAH-like anandamide transporter (FLAT) and TRPV1 channels.
Results are inconsistent with data obtained using radiolabeled anandamide ([³H]AEA). The net uptake of [³H]AEA is significantly driven by the metabolic sink created by FAAH. In FAAH-deficient cells, this driving force is absent, leading to reduced net accumulation of [³H]AEA. Since this compound fluorescence is FAAH-independent, its signal will not be affected in the same way. This is a fundamental limitation.- Acknowledge that this compound and [³H]AEA measure different aspects of anandamide dynamics. - Use this compound to probe the initial transport step across the membrane, which is independent of FAAH activity. - Use [³H]AEA to assess the overall cellular accumulation, which is influenced by both transport and metabolism.
Inhibition of the signal with a CB1 receptor antagonist. There is evidence that the CB1 receptor may play a role in the FAAH-independent component of anandamide transport.- If your cells express CB1 receptors, consider this as a potential mechanism influencing this compound uptake. - Use selective CB1 antagonists as a tool to dissect the transport mechanism in your FAAH-deficient model.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of this compound and the context of FAAH deficiency.

Table 1: this compound Interaction with Key Proteins

Parameter Protein Value Cell Type/System
IC₅₀ FAAH> 10 µM
IC₅₀ (inhibition of [³H]AEA accumulation) Anandamide Transporter7.8 ± 1.3 µMCerebellar Granule Cells
Binding Affinity CB1 ReceptorNo binding at < 10 µM

Data compiled from multiple sources.

Table 2: Anandamide Uptake in Wild-Type vs. FAAH-Deficient Neurons

Condition Parameter Wild-Type Neurons FAAH-Deficient Neurons
[³H]Anandamide Uptake Net Accumulation HigherLower (due to lack of metabolic sink)
This compound Uptake Initial Transport Expected to be similarExpected to be similar (FAAH-independent)

Experimental Protocols

Protocol 1: this compound Cellular Uptake Assay

This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for each cell type.

  • Cell Plating: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plates for fluorescence plate reader analysis or on coverslips for microscopy). Allow cells to adhere and reach the desired confluency.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methyl acetate (B1210297) or DMSO).

    • Prepare an assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Assay Procedure:

    • Wash cells once with the assay buffer.

    • Add the assay buffer containing the desired final concentration of this compound (typically in the low micromolar range, e.g., 1-10 µM).

    • For inhibitor studies, pre-incubate the cells with the inhibitor in the assay buffer for a specified time (e.g., 10-30 minutes) before adding this compound.

    • Incubate the cells at 37°C for the desired time period (e.g., 5-30 minutes).

  • Fluorescence Measurement:

    • Plate Reader: Measure fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • Microscopy: Capture images using appropriate filter sets for green fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only the assay buffer.

    • Normalize the fluorescence signal to cell number or protein concentration if significant variations exist between wells.

Visualizations

G cluster_0 Extracellular Space cluster_1 Intracellular Space SKM_ext This compound (Non-fluorescent) Transport Anandamide Transporter (e.g., FLAT, TRPV1) SKM_ext->Transport Uptake SKM_int This compound Esterases Non-specific Esterases SKM_int->Esterases Cleavage Fluorescence Fluorescent Product Esterases->Fluorescence Transport->SKM_int

Caption: Workflow of this compound uptake and fluorescence activation.

G cluster_WT Wild-Type Cell cluster_KO FAAH-Deficient Cell AEA_ext_wt Anandamide (AEA) Transporter_wt Transporter AEA_ext_wt->Transporter_wt AEA_ext_ko Anandamide (AEA) AEA_int_wt AEA Transporter_wt->AEA_int_wt FAAH_wt FAAH AEA_int_wt->FAAH_wt Rapid Hydrolysis (Creates Gradient) Metabolites_wt Metabolites FAAH_wt->Metabolites_wt Transporter_ko Transporter AEA_ext_ko->Transporter_ko NAEs_ko Other NAEs (PEA, OEA) NAEs_ko->Transporter_ko Competition AEA_int_ko Accumulated AEA Transporter_ko->AEA_int_ko FAAH_ko No FAAH

Caption: Anandamide uptake in wild-type vs. FAAH-deficient cells.

References

how to control for SKM 4-45-1 hydrolysis rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling the hydrolysis rate of SKM 4-45-1 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a labeled analog of anandamide (B1667382) (AEA), an endogenous cannabinoid. It is a non-fluorescent molecule that becomes fluorescent upon entering a cell.[1] This fluorescence is activated by intracellular esterases that hydrolyze, or cleave, an ester bond within the this compound molecule.[1] This property allows researchers to visualize and quantify the uptake of AEA or AEA analogs into cells.

Q2: Why is it important to control the hydrolysis rate of this compound?

The intracellular hydrolysis of this compound is essential for its function as a fluorescent probe. However, the rate of this hydrolysis can be a limiting factor in kinetic studies of its transport into cells. Furthermore, spontaneous hydrolysis of the probe in the experimental buffer before it enters the cells can lead to high background fluorescence, which can interfere with accurate measurements.[2] Controlling the hydrolysis rate ensures that the fluorescent signal is primarily due to intracellular esterase activity and allows for more precise and reproducible results.

Q3: What are the main factors that influence the hydrolysis rate of this compound?

The hydrolysis of ester-containing compounds like this compound is primarily influenced by the following factors:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. For similar fluorescent ester probes, hydrolysis is often minimal in a neutral pH range (around 6.0-8.0) and increases significantly in acidic (pH < 4) or alkaline (pH > 9) conditions.

  • Temperature: Higher temperatures generally increase the rate of both spontaneous and enzyme-catalyzed hydrolysis.

  • Enzyme Concentration and Activity: The concentration and activity of intracellular esterases will directly determine the rate of this compound hydrolysis within the cells.

  • Buffer Composition: The type and concentration of the buffer can influence the pH and stability of the probe. Phosphate and HEPES buffers are commonly used for cellular assays involving fluorescent probes.

  • Incubation Time: Longer incubation times will result in more hydrolysis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High Background Fluorescence Spontaneous hydrolysis of this compound in the buffer.1. Prepare fresh this compound working solutions for each experiment. 2. Minimize the time the compound is in the aqueous buffer before adding it to the cells. 3. Ensure the pH of the buffer is within the optimal range (typically pH 7.2-7.4). 4. Consider performing the experiment at a lower temperature, if compatible with the biological system.
Low or No Fluorescent Signal 1. Low intracellular esterase activity in the cells. 2. Insufficient uptake of this compound. 3. Incorrect fluorescence microscopy settings.1. Verify the presence of esterase activity in your cell type using a positive control. 2. Optimize the concentration of this compound and the incubation time. 3. Ensure you are using the correct excitation and emission wavelengths for the hydrolyzed fluorescein (B123965) product (approx. 485 nm excitation and 535 nm emission).
High Variability Between Replicates 1. Inconsistent incubation times. 2. Variations in cell density. 3. Temperature fluctuations.1. Use a timer to ensure consistent incubation periods for all samples. 2. Ensure uniform cell seeding density across all wells or dishes. 3. Use a temperature-controlled incubator or water bath.
Photobleaching (Signal Fades Quickly) Excessive exposure to excitation light.1. Minimize the exposure time of the sample to the excitation light. 2. Reduce the intensity of the excitation light. 3. Use an anti-fade mounting medium if imaging fixed cells.

Quantitative Data on Factors Affecting Hydrolysis of Fluorescent Ester Probes

The following table summarizes data on the stability of similar fluorescent ester probes, which can provide insights into controlling this compound hydrolysis.

FactorConditionObservationReference
pH pH 3 to 9For a cyanine-based ester probe, no spontaneous hydrolysis was observed at 37°C for 1.5 hours.
pH < 1 or > 10Rapid hydrolysis of the cyanine-based ester probe was observed.
pH 7.4 (PBS)Fluorescein diacetate (FDA) had a half-life of 8 hours.
pH 7.4 (PBS)Acetoxymethyl (AM) ether probes showed improved stability with half-lives of 13 to 41 hours.
Temperature 20°C vs. 70°CThe rate of autohydrolysis of a fluorescein-based thionocarbonate probe increased with temperature.
Solvent PBS vs. DMEM-FBSAll tested fluorescent ester probes were more susceptible to spontaneous hydrolysis in cell culture medium (DMEM-FBS) compared to PBS.

Experimental Protocols

Protocol: Assessing and Controlling this compound Hydrolysis Rate

This protocol provides a framework for optimizing the experimental conditions to control the hydrolysis rate of this compound.

1. Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell line of interest

  • Cell culture medium

  • Assay buffer (e.g., HEPES-buffered saline or Phosphate-buffered saline, pH 7.4)

  • Multi-well plates suitable for fluorescence measurements or microscopy

  • Fluorescence plate reader or fluorescence microscope

2. Experimental Procedure:

a. Preparation of Reagents:

  • Prepare a stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light and moisture.

  • On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1-25 µM). It is crucial to prepare this solution fresh and use it promptly to minimize spontaneous hydrolysis.

b. Cell Preparation:

  • Plate the cells in a multi-well plate at a desired density and allow them to adhere and grow overnight.

c. Optimization of Experimental Parameters:

To control the hydrolysis rate, it is recommended to optimize the following parameters:

  • pH: Test a range of pH values for your assay buffer (e.g., pH 6.8, 7.2, 7.4, 7.8) to determine the optimal pH that minimizes spontaneous hydrolysis while maintaining cell viability and esterase activity.

  • Temperature: Perform the assay at different temperatures (e.g., room temperature, 37°C) to assess the effect on the hydrolysis rate. While 37°C is standard for cell-based assays, a lower temperature might be necessary to slow down hydrolysis for kinetic measurements.

  • Incubation Time: Measure the fluorescence signal at different time points (e.g., 5, 10, 15, 30, 60 minutes) to determine the optimal incubation time that provides a sufficient signal without reaching a plateau or being affected by product efflux.

d. Assay Protocol:

  • Remove the culture medium from the cells and wash them once with the pre-warmed assay buffer.

  • Add the this compound working solution to the cells.

  • Incubate the cells for the predetermined optimal time at the optimal temperature, protected from light.

  • To measure endpoint fluorescence, wash the cells three times with ice-cold assay buffer to remove extracellular this compound.

  • Add fresh assay buffer to the wells and measure the fluorescence using a plate reader or microscope at the appropriate excitation and emission wavelengths (approx. 485 nm ex / 535 nm em).

  • For kinetic measurements, the fluorescence can be monitored in real-time using a plate reader with bottom-reading capabilities.

3. Controls:

  • No-cell control: Incubate the this compound working solution in wells without cells to measure the extent of spontaneous hydrolysis (background fluorescence).

  • Untreated cells: Measure the autofluorescence of the cells without adding this compound.

Visualizations

Experimental_Workflow Experimental Workflow for Controlling this compound Hydrolysis cluster_prep Preparation cluster_optimization Optimization cluster_assay Assay cluster_controls Controls prep_reagents Prepare Fresh this compound Working Solution add_probe Add this compound Solution prep_reagents->add_probe prep_cells Plate and Culture Cells wash_cells Wash Cells prep_cells->wash_cells opt_ph Test pH Range (e.g., 6.8-7.8) incubate Incubate (Optimized Time & Temp) opt_ph->incubate opt_temp Test Temperature (e.g., RT, 37°C) opt_temp->incubate opt_time Test Incubation Time (e.g., 5-60 min) opt_time->incubate wash_cells->add_probe add_probe->incubate wash_again Wash to Remove Extracellular Probe incubate->wash_again measure Measure Fluorescence wash_again->measure no_cell_control No-Cell Control (Spontaneous Hydrolysis) no_cell_control->measure untreated_control Untreated Cells (Autofluorescence) untreated_control->measure

Caption: Workflow for optimizing and performing this compound cell-based assays.

Logical_Relationships Factors Influencing this compound Hydrolysis Rate cluster_factors Controllable Experimental Factors cluster_intrinsic Intrinsic Biological Factors cluster_outcomes Potential Outcomes hydrolysis_rate This compound Hydrolysis Rate Spontaneous_Hydrolysis Spontaneous Hydrolysis (Background) hydrolysis_rate->Spontaneous_Hydrolysis in buffer Enzymatic_Hydrolysis Enzymatic Hydrolysis (Signal) hydrolysis_rate->Enzymatic_Hydrolysis in cells pH pH pH->hydrolysis_rate Temperature Temperature Temperature->hydrolysis_rate Incubation_Time Incubation Time Incubation_Time->hydrolysis_rate Buffer_Composition Buffer Composition Buffer_Composition->hydrolysis_rate Esterase_Activity Intracellular Esterase Activity Esterase_Activity->hydrolysis_rate

Caption: Key factors influencing the rate of this compound hydrolysis.

References

preventing cell death during SKM 4-45-1 incubation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing cell death during experiments involving SKM 4-45-1 incubation.

Troubleshooting Guide: Cell Death During this compound Incubation

High levels of cell death during this compound incubation are a common concern. This guide provides a systematic approach to troubleshoot and mitigate this issue.

Problem: Significant cell death or detachment observed after this compound treatment.

Potential Cause: this compound, an analog of anandamide (B1667382) (AEA), can activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] Prolonged or excessive activation of TRPV1 can lead to a massive influx of calcium ions (Ca²⁺), triggering a signaling cascade that results in apoptosis (programmed cell death).[1][4][5]

Solutions:

  • Optimize this compound Concentration and Incubation Time:

    • Recommendation: Start with a low concentration of this compound and a shorter incubation time. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific cell line and experimental goals.

    • Rationale: Lower concentrations and shorter exposure times can minimize the activation of apoptotic pathways while still allowing for the desired experimental outcome.[6][7]

  • Inhibit TRPV1 Channel Activity:

    • Recommendation: Co-incubate cells with a TRPV1 antagonist, such as capsazepine (B1668289).

    • Rationale: Capsazepine is a competitive antagonist of TRPV1 and can block the binding of this compound, thereby preventing the influx of calcium and subsequent apoptosis.[2][6][8]

  • Chelate Intracellular Calcium:

    • Recommendation: Pre-treat cells with a cell-permeant calcium chelator, such as BAPTA-AM, before adding this compound.

    • Rationale: BAPTA-AM will bind to and sequester intracellular free calcium, preventing the downstream activation of calcium-dependent apoptotic pathways, even if the TRPV1 channel is activated.[1][9]

Experimental Workflow for Troubleshooting

G cluster_0 Troubleshooting Workflow start Start: High Cell Death Observed check_params Review this compound Concentration & Time start->check_params optimize Perform Dose-Response & Time-Course Experiment check_params->optimize viability_assay1 Assess Cell Viability (e.g., MTT, Calcein-AM) optimize->viability_assay1 success1 Problem Solved: Optimal Conditions Found viability_assay1->success1 Viability Improved implement_inhibitor Implement TRPV1 Antagonist (e.g., Capsazepine) viability_assay1->implement_inhibitor Viability Still Low viability_assay2 Assess Cell Viability implement_inhibitor->viability_assay2 implement_chelator Implement Calcium Chelator (e.g., BAPTA-AM) implement_chelator->viability_assay2 viability_assay2->implement_chelator Viability Still Low success2 Problem Solved: Effective Inhibition Achieved viability_assay2->success2 Viability Improved further_investigation Further Investigation: Consider Off-Target Effects or Alternative Pathways viability_assay2->further_investigation No Improvement

Caption: Troubleshooting workflow for addressing cell death.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound causes cell death?

A1: this compound is an agonist of the TRPV1 receptor.[2][3] Activation of this ion channel leads to a significant influx of calcium (Ca²⁺) into the cell.[1] This sudden increase in intracellular calcium can trigger the mitochondrial apoptosis pathway, involving the release of cytochrome c and activation of caspases, ultimately leading to programmed cell death.[10][11]

Q2: At what concentration does this compound typically become cytotoxic?

A2: The cytotoxic concentration of this compound is highly cell-type dependent. For some cell lines, concentrations as low as 1-10 µM may induce apoptosis with prolonged incubation.[12][13] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic concentration for your experiments.

Q3: How can I prevent this compound-induced apoptosis?

A3: You can prevent this compound-induced apoptosis by:

  • Using a TRPV1 antagonist: Co-treatment with capsazepine (typically 10-50 µM) can block the TRPV1 channel.[2][6][8]

  • Using a calcium chelator: Pre-treating cells with BAPTA-AM (typically 10-40 µM) can buffer the increase in intracellular calcium.[9][14]

  • Optimizing experimental conditions: Using the lowest effective concentration of this compound and the shortest possible incubation time.

Q4: What is the recommended protocol for using a TRPV1 antagonist or calcium chelator?

A4: Please refer to the detailed experimental protocols provided in the sections below.

Data Summary Tables

Table 1: this compound Concentration and Incubation Times in Non-cytotoxic Assays

Cell LineThis compound ConcentrationIncubation TimeAssay TypeReference
Endothelial Colony-Forming Cells (ECFCs)0.1 - 30 µM30 minutesUptake Assay[12][13]
RBL-2H3 cells25 µM5 minutesUptake Assay[4]
MDRSA CI-M (bacteria)5 µg/mL2 - 4 hoursUptake/Localization[7][15]

Table 2: Inhibitors of this compound Induced Apoptosis

InhibitorMechanism of ActionTypical Working ConcentrationReference
CapsazepineCompetitive TRPV1 Antagonist10 - 50 µM[2][6][8]
BAPTA-AMIntracellular Calcium Chelator10 - 40 µM[9][14]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.[5][9][16][17]

Protocol 2: Preventing Apoptosis with a TRPV1 Antagonist (Capsazepine)
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment: Prepare a working solution of capsazepine (e.g., 2X the final desired concentration) in culture medium. Add an equal volume of the capsazepine solution to the wells for a final concentration of 10-50 µM. Incubate for 1 hour.

  • Co-treatment: Add this compound to the wells containing the capsazepine medium at the desired final concentration.

  • Incubation and Analysis: Incubate for the desired time and proceed with your downstream analysis (e.g., cell viability assay, functional assay).

Protocol 3: Preventing Apoptosis with a Calcium Chelator (BAPTA-AM)
  • Cell Seeding: Seed cells as described in Protocol 1.

  • BAPTA-AM Loading: Prepare a working solution of BAPTA-AM (e.g., 10-40 µM) in serum-free medium. Replace the culture medium with the BAPTA-AM solution and incubate for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with pre-warmed complete culture medium to remove excess BAPTA-AM.

  • This compound Treatment: Add the this compound solution to the cells and incubate for the desired time.

  • Analysis: Proceed with your downstream analysis.

Signaling Pathway Diagrams

TRPV1-Mediated Apoptotic Signaling Pathway

G cluster_0 TRPV1-Mediated Apoptosis SKM This compound TRPV1 TRPV1 Channel SKM->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Mito Mitochondrial Ca²⁺ Overload Ca_influx->Mito PI3K_Akt PI3K/Akt Pathway (Survival Pathway Inhibition) Ca_influx->PI3K_Akt modulates Bcl2 Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Mito->Bcl2 CytoC Cytochrome c Release Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2->CytoC

Caption: TRPV1 activation by this compound leads to apoptosis.

Experimental Workflow for Preventing Cell Death

G cluster_1 Experimental Design for Cell Viability start Start: Cell Culture treatment_group Treatment Group: This compound start->treatment_group control_group Control Group: Vehicle start->control_group protection_group1 Protection Group 1: This compound + Capsazepine start->protection_group1 protection_group2 Protection Group 2: BAPTA-AM pre-treatment + This compound start->protection_group2 incubation Incubation treatment_group->incubation control_group->incubation protection_group1->incubation protection_group2->incubation analysis Cell Viability/Apoptosis Assay (e.g., MTT, Flow Cytometry) incubation->analysis results Compare Results analysis->results

Caption: Workflow for testing inhibitors of cell death.

References

Validation & Comparative

A Comparative Guide to Anandamide Uptake Assays: SKM 4-45-1 vs. Tritiated Anandamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the endocannabinoid system, accurately measuring anandamide (B1667382) (AEA) uptake is crucial. This guide provides an objective comparison of two common methods: the fluorescent probe SKM 4-45-1 and the traditional tritiated anandamide ([³H]AEA) uptake assay. We will delve into their respective methodologies, present available quantitative data, and visualize their experimental workflows.

The transport of the endocannabinoid anandamide across the cell membrane is a key step in the regulation of its signaling. Several mechanisms have been proposed for this process, including passive diffusion, facilitated transport, and endocytosis.[1] To study this phenomenon and to screen for potential inhibitors of anandamide uptake, various assay techniques have been developed. This guide focuses on a comparative analysis of a fluorescent and a radioactive method.

At a Glance: this compound vs. Tritiated Anandamide

FeatureThis compound AssayTritiated Anandamide ([³H]AEA) Assay
Principle A non-fluorescent AEA analog that becomes fluorescent upon cleavage by intracellular esterases.[2][3]Direct measurement of the accumulation of radiolabeled anandamide inside cells.[1][4]
Detection Fluorescence (microscopy or plate reader).Scintillation counting.
Substrate This compound, an anandamide analog.Anandamide.
Metabolism Reportedly not a substrate for FAAH, the primary AEA-degrading enzyme.Metabolized by FAAH, which can contribute to the uptake gradient.
Advantages Safer (non-radioactive), allows for visualization of uptake, potentially higher throughput.Direct measurement of AEA uptake, well-established method.
Disadvantages Indirect measurement (relies on esterase activity), potential for off-target effects of the probe, kinetic studies can be complex.Use of radioactivity requires special handling and disposal, lower throughput.

Quantitative Data Comparison

Direct comparative studies providing kinetic parameters for both this compound and [³H]AEA under identical conditions are limited in the readily available literature. However, we can compile data from various studies to provide an overview of their reported performance.

ParameterThis compoundTritiated Anandamide ([³H]AEA)Cell TypeReference
Kd (µM) 2.63-Human ECFCs
Apparent Km (µM) 5.8 ± 1.3-HaCaT cells
IC50 of b-AEA (µM) -0.5 ± 0.1 (inhibition of [³H]AEA uptake)HaCaT cells
Km (nM) -~130Rat Cortical Neurons
Vmax (pmol/min/mg protein) -~2.5Rat Cortical Neurons

Note: The kinetic parameters are highly dependent on the cell type and experimental conditions.

Experimental Protocols

Below are generalized protocols for both assays, based on methodologies described in the literature.

This compound Uptake Assay Protocol

This protocol is a composite based on several studies.

  • Cell Culture: Plate cells (e.g., endothelial cells, MDRSA CI-M) in a suitable format (e.g., 96-well plate, glass coverslips).

  • Pre-incubation (Optional): Pre-incubate cells with inhibitors or vehicle for a specified time (e.g., 10-30 minutes) at 37°C.

  • Assay Initiation: Add this compound to the cells at the desired concentration (e.g., 5 µg/mL or in the µM range).

  • Incubation: Incubate the cells for a specific time course (e.g., 10 minutes to 4 hours) at 37°C.

  • Termination and Washing: Stop the assay by placing the plate on ice and washing the cells multiple times with ice-cold PBS to remove extracellular probe.

  • Detection: Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 488 nm and emission at 535 nm) or visualize using fluorescence microscopy.

Tritiated Anandamide ([³H]AEA) Uptake Assay Protocol

This protocol is a composite based on several studies.

  • Cell Culture: Plate cells (e.g., Neuro-2a, primary neurons) in a suitable format (e.g., 12-well plates).

  • Pre-incubation (Optional): Pre-incubate cells with inhibitors or vehicle in a serum-free medium for a specified time (e.g., 10-15 minutes) at 37°C.

  • Assay Initiation: Add [³H]AEA, often mixed with unlabeled AEA to achieve the desired final concentration (e.g., 10-400 nM), to the cells.

  • Incubation: Incubate the cells for a defined period (e.g., 4-15 minutes) at 37°C. To determine non-specific uptake and passive diffusion, a parallel set of experiments is run at 4°C.

  • Termination and Washing: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold buffer (e.g., PBS with 1% BSA).

  • Cell Lysis: Lyse the cells using a lysis buffer (e.g., 0.2-0.5 M NaOH).

  • Detection: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Signaling Pathways and Experimental Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of each assay.

SKM_4_45_1_Workflow cluster_extracellular Extracellular Space cluster_cell Intracellular Space SKM_4_45_1_ext This compound (Non-fluorescent) SKM_4_45_1_int This compound SKM_4_45_1_ext->SKM_4_45_1_int Uptake Esterases Esterases SKM_4_45_1_int->Esterases Cleavage Fluorescent_Product Fluorescent Product (Trapped) Esterases->Fluorescent_Product

Caption: Workflow of the this compound uptake assay.

Tritiated_Anandamide_Workflow cluster_extracellular Extracellular Space cluster_cell Intracellular Space 3H_AEA_ext [³H]Anandamide 3H_AEA_int [³H]Anandamide 3H_AEA_ext->3H_AEA_int Uptake FAAH FAAH 3H_AEA_int->FAAH Hydrolysis Metabolites [³H]Metabolites FAAH->Metabolites

Caption: Workflow of the tritiated anandamide uptake assay.

Conclusion

Both this compound and tritiated anandamide uptake assays are valuable tools for studying anandamide transport. The choice between them will depend on the specific research question, available equipment, and safety considerations. The this compound assay offers a safer, more high-throughput-friendly alternative that also allows for visualization of uptake. However, it is an indirect measurement that relies on intracellular esterase activity. The tritiated anandamide assay, while involving radioactivity, provides a direct and well-established method for quantifying the uptake of anandamide itself. For researchers screening for inhibitors of anandamide transport, it is important to consider that the contribution of FAAH to the uptake of [³H]AEA can be significant, and thus FAAH inhibitors may appear as uptake inhibitors in this assay. This compound, being a poor substrate for FAAH, may offer an advantage in distinguishing between direct transport inhibitors and FAAH inhibitors. Ultimately, a comprehensive understanding of anandamide transport may be best achieved by employing a combination of these and other available techniques.

References

A Comparative Guide to Fluorescent Probes for Anandamide Transport: SKM 4-45-1 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate process of anandamide (B1667382) (AEA) transport, the selection of an appropriate fluorescent probe is paramount. This guide provides an objective comparison of SKM 4-45-1 with other fluorescent probes used to study the cellular uptake of anandamide, a key endocannabinoid. The comparison is supported by available experimental data and detailed methodologies to assist in making informed decisions for future research.

Anandamide, an endogenous cannabinoid, plays a crucial role in various physiological processes, and its signaling is terminated by cellular uptake and subsequent enzymatic degradation. Understanding the mechanism of AEA transport across the cell membrane is therefore a significant area of research. Fluorescent probes offer a powerful tool to visualize and quantify this transport process in real-time. This guide focuses on this compound and provides a comparative overview of other available fluorescent tools.

Mechanism of Action: A Look at Different Strategies

Fluorescent probes for AEA transport employ different strategies to report on the uptake of this endocannabinoid.

This compound is an analog of anandamide that is initially non-fluorescent. Upon transport into the cell, it is cleaved by intracellular esterases, releasing a fluorescent moiety.[1] This "turn-on" mechanism provides a direct correlation between fluorescence intensity and the amount of probe that has entered the cell. A key feature of this compound is that it is not a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation, thus isolating the transport process from downstream metabolism.[1]

A Biotinylated AEA analog (b-AEA) offers an indirect method of detection. This probe is transported into the cell via the same mechanism as AEA.[2] Following transport, the cells are fixed and permeabilized, and the biotin (B1667282) tag is visualized using fluorescently labeled streptavidin. While not a real-time method, it allows for the visualization of AEA accumulation and subcellular distribution.[2][3]

Another approach involves conjugating a fluorophore, such as BODIPY-FL , to an anandamide analog. These probes are inherently fluorescent, and their uptake can be monitored by the increase in fluorescence within the cell.

Performance Comparison of Fluorescent AEA Transport Probes

FeatureThis compoundBiotinylated AEA (b-AEA)BODIPY-FL-AEA Analog
Detection Principle "Turn-on" fluorescence upon intracellular cleavage by esterases.[1]Indirect detection via fluorescently labeled streptavidin binding to the biotin tag after cell fixation and permeabilization.[2]Direct detection of the inherently fluorescent probe.
Real-time Imaging YesNoYes
Substrate for FAAH No[1]No[2]Information not readily available, but likely designed to resist degradation.
Advantages - Low background fluorescence. - Signal amplification through enzymatic cleavage. - Isolates transport from FAAH degradation.[1]- Allows for visualization of subcellular distribution. - Stable signal after fixation.[2][3]- Direct measurement of uptake. - Potentially simpler assay protocol.
Limitations - Dependent on intracellular esterase activity, which may vary between cell types.- Requires cell fixation, precluding live-cell dynamics. - Multi-step staining process increases experimental time.- Potential for high background fluorescence. - The bulky fluorophore may affect transport kinetics.
Typical Concentration 1-25 µM[4]10 µM[5]Not specified in readily available literature.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these fluorescent probes in research.

This compound Uptake Assay

This protocol is adapted from studies investigating AEA transport in various cell lines.[4]

Materials:

  • Cells of interest cultured in appropriate plates or on coverslips.

  • This compound stock solution (in DMSO or ethanol).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Fluorescence microscope or plate reader with appropriate filter sets (e.g., excitation ~488 nm, emission ~515-530 nm).

  • Optional: AEA transport inhibitors (e.g., AM404) for validation.

Procedure:

  • Cell Preparation: Plate cells to an appropriate confluency. Before the assay, wash the cells with pre-warmed assay buffer to remove serum and media components.

  • Probe Incubation: Dilute the this compound stock solution to the desired final concentration (e.g., 1-25 µM) in pre-warmed assay buffer. Add the this compound solution to the cells.

  • Time-course Measurement: For kinetic studies, acquire fluorescence images or readings at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes. For endpoint assays, incubate the cells with the probe for a fixed period (e.g., 30 minutes).

  • Data Acquisition: Measure the fluorescence intensity within the cells using a fluorescence microscope or a plate reader.

  • Controls: Include wells with cells not treated with the probe (background) and, if desired, wells pre-treated with a known AEA transport inhibitor to determine specific uptake.

Biotinylated AEA (b-AEA) Uptake and Visualization Assay

This protocol is based on the methodology described for visualizing AEA accumulation.[2][5]

Materials:

  • Cells of interest cultured on glass coverslips.

  • b-AEA stock solution.

  • Assay buffer.

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 1% BSA in PBS).

  • Fluorescently labeled streptavidin (e.g., streptavidin-FITC or streptavidin-Alexa Fluor 488).

  • Mounting medium with DAPI.

  • Fluorescence microscope.

Procedure:

  • Cell Preparation: Grow cells on sterile glass coverslips.

  • Probe Incubation: Incubate the cells with b-AEA (e.g., 10 µM) in serum-free medium for the desired time (e.g., 10-30 minutes) at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular probe.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

  • Streptavidin Staining: Incubate the cells with fluorescently labeled streptavidin diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Visualization: Wash the cells extensively with PBS, mount the coverslips on microscope slides using mounting medium containing DAPI, and visualize using a fluorescence microscope.

Visualizing the Workflow and Mechanisms

To better illustrate the processes described, the following diagrams were generated using the DOT language.

SKM_4_45_1_Workflow cluster_extracellular Extracellular Space cluster_cell Intracellular Space SKM_4_45_1_non_fluorescent This compound (Non-fluorescent) SKM_4_45_1_inside This compound SKM_4_45_1_non_fluorescent->SKM_4_45_1_inside AEA Transporter Esterases Esterases SKM_4_45_1_inside->Esterases Cleavage Fluorescent_Product Fluorescent Product Esterases->Fluorescent_Product AEA_Transport_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AEA_out Anandamide (AEA) Transporter AEA Transporter AEA_out->Transporter AEA_in Anandamide (AEA) Transporter->AEA_in FAAH FAAH AEA_in->FAAH Hydrolysis Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites

References

Unveiling Endocannabinoid Uptake: A Comparative Guide to SKM 4-45-1 and its Inhibitor-Based Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of the endocannabinoid system, understanding the dynamics of anandamide (B1667382) (AEA) transport is paramount. SKM 4-45-1, a fluorescent analog of AEA, has emerged as a valuable tool for monitoring this process. This guide provides a comprehensive comparison of this compound uptake results, validated through the use of specific inhibitors, and presents supporting experimental data and methodologies.

This compound is a non-fluorescent molecule that, upon cellular uptake, is cleaved by intracellular esterases to yield a fluorescent product.[1] This property allows for the real-time measurement of AEA transporter activity. The validation of this tool relies on the use of inhibitors that target known pathways of endocannabinoid transport, thereby confirming the specificity of this compound uptake.

Comparative Analysis of this compound Uptake Inhibition

The cellular accumulation of this compound can be attenuated by various inhibitors, providing insights into the mechanisms governing AEA transport. Key among these are inhibitors of the transient receptor potential vanilloid 1 (TRPV1) channel and the well-established anandamide uptake inhibitor, AM404.

InhibitorTargetCell TypeConcentrationEffect on this compound UptakeReference
SB366791 TRPV1 AntagonistEndothelial Colony-Forming Cells (ECFCs)10 µMStrongly diminished intracellular accumulation by 31.2 ± 0.4%[2]
Capsaicin TRPV1 AgonistEndothelial Colony-Forming Cells (ECFCs)0.1 µMDiminished uptake[2]
AM404 Anandamide Uptake InhibitorRBL-2H3 cells100 µMBlocked uptake[3]
Ionomycin Calcium IonophoreRBL-2H3 cells10 µMReduced uptake[3]
AEA Endogenous LigandC6 glioma cells-Inhibited uptake (IC50 = 53.8 ± 1.8 µM)[1][4]
Arachidonoyl-3-aminopyridine amide AEA Uptake InhibitorC6 glioma cells-Inhibited uptake (IC50 = 10.1 ± 1.4 µM)[1][4]
Arachidonoyl-4-hydroxyanilineamide AEA Uptake InhibitorC6 glioma cells-Inhibited uptake (IC50 = 6.1 ± 1.3 µM)[1][4]

This table summarizes the inhibitory effects of various compounds on the cellular uptake of the fluorescent anandamide analog, this compound, across different cell lines.

Notably, studies in endothelial cells have revealed a crucial role for the TRPV1 channel in mediating AEA uptake, a finding substantiated by the significant reduction in this compound accumulation in the presence of the TRPV1 antagonist SB366791.[2] Furthermore, the established anandamide transport inhibitor AM404 effectively blocks this compound uptake, reinforcing the utility of this fluorescent probe in studying AEA transport mechanisms.[3]

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental design. Below are detailed methodologies for key experiments involving this compound.

This compound Uptake Assay using Fluorescence Spectroscopy

This protocol is adapted from studies on RBL-2H3 cells.[3]

Materials:

  • RBL-2H3 cells

  • 10-cm tissue culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound (25 µM)

  • Inhibitors (e.g., AM404 at 100 µM)

  • Fusion™ α-FP fluorescence spectrometer or equivalent

Procedure:

  • Plate RBL-2H3 cells in 10-cm tissue culture plates and culture to desired confluency.

  • Wash cells and scrape them into 5 mL of KRH buffer.

  • Plate the cell suspension at a density of 1.5 × 10⁴ cells/well in a suitable microplate.

  • Immediately add the inhibitor (e.g., 100 µM AM404) to the designated wells and incubate for 10 minutes at 37°C.

  • Add 25 µM this compound to all wells and incubate for 5 minutes at 37°C.

  • Measure fluorescence intensity using a fluorescence spectrometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

This compound Uptake Assay using Fluorescence Microscopy

This protocol allows for the visualization of this compound uptake in real-time.

Materials:

  • Endothelial Colony-Forming Cells (ECFCs) or other suitable cell line

  • Glass-bottom dishes or coverslips

  • This compound (1 µM)

  • Inhibitors (e.g., SB366791 at 10 µM)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

  • Replace the culture medium with a suitable buffer.

  • Add the inhibitor to the cells and incubate for the desired time.

  • Add 1 µM this compound to the cells.

  • Acquire images at different time points (e.g., 0, 10, 20, and 30 minutes) using a fluorescence microscope.

  • Analyze the fluorescence intensity within the cells to quantify uptake.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKM 4-45-1_ext This compound (Non-fluorescent) Transporter AEA Transporter / TRPV1 SKM 4-45-1_ext->Transporter Uptake SKM 4-45-1_int This compound Transporter->SKM 4-45-1_int Esterases Intracellular Esterases SKM 4-45-1_int->Esterases Cleavage Fluorescent_Product Fluorescent Product Esterases->Fluorescent_Product

Caption: Mechanism of this compound fluorescence activation.

Start Start Seed_Cells Seed cells in microplate Start->Seed_Cells Add_Inhibitor Add inhibitor (e.g., AM404) Incubate 10 min at 37°C Seed_Cells->Add_Inhibitor Add_SKM Add this compound Incubate 5 min at 37°C Add_Inhibitor->Add_SKM Measure_Fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) Add_SKM->Measure_Fluorescence Analyze_Data Analyze Data Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for this compound uptake assay.

Alternative Methods for Measuring Anandamide Transport

While this compound offers a convenient and real-time method for studying AEA uptake, other techniques are also employed in the field.

  • Radiolabeled Anandamide ([³H]AEA): This classical method involves incubating cells with radiolabeled AEA and measuring the incorporated radioactivity. It is a highly sensitive and quantitative method but requires the handling of radioactive materials and does not provide real-time visualization.

  • Biotinylated AEA (b-AEA): This non-radioactive alternative utilizes a biotin-tagged AEA analog.[5] The uptake can be detected using streptavidin-conjugated probes, allowing for both quantification and visualization. However, the bulky biotin (B1667282) tag may potentially influence the transport kinetics compared to the native molecule.

The choice of method depends on the specific experimental question, available equipment, and desired endpoint (quantitative data, real-time imaging, or both).

Conclusion

This compound serves as a robust and valuable tool for investigating anandamide uptake. Its utility is significantly enhanced when used in conjunction with specific inhibitors, which not only validate the transport mechanism but also help to dissect the molecular players involved, such as the TRPV1 channel. By providing a direct, fluorescence-based readout of AEA transport, this compound, alongside other methodologies, continues to advance our understanding of the endocannabinoid system and its therapeutic potential.

References

Unraveling Anandamide Transport: A Comparative Guide to Cross-Validating SKM 4-45-1 Data with Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cellular uptake of the endocannabinoid anandamide (B1667382) (AEA) is a critical step in terminating its signaling. The fluorescent AEA analog, SKM 4-45-1, has emerged as a valuable tool for studying this process. This guide provides a comparative analysis of experimental data, cross-validating findings from this compound with genetic models that probe the roles of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, Fatty Acid Amide Hydrolase (FAAH), and Fatty Acid-Binding Proteins (FABPs) in AEA transport.

At a Glance: Comparing Genetic Models for Anandamide Uptake

The following tables summarize quantitative data from key studies that have used genetic manipulation to investigate the mechanisms of anandamide uptake.

Genetic ModelGene ManipulationCell TypeSubstrateKey Finding on Uptake
TRPV1 siRNA-mediated knockdownEA.hy926 (human endothelial cell line)This compoundSignificant reduction in fluorescence intensity, indicating decreased uptake.[1][2]
OverexpressionEA.hy926 (human endothelial cell line)This compoundSignificant increase in fluorescence intensity, indicating enhanced uptake.[1][2]
FAAH FAAH knockout (-/-)Mouse neuronal preparations[³H]AEASignificant reduction in AEA uptake, particularly at longer incubation times.
FABPs Overexpression of FABP5N18TG2 (mouse neuroblastoma cells)[¹⁴C]AEASignificant potentiation of AEA uptake and hydrolysis.[3]
Overexpression of FABP7N18TG2 (mouse neuroblastoma cells)[¹⁴C]AEASignificant potentiation of AEA uptake and hydrolysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of anandamide transport and the experimental workflows used to investigate them.

Anandamide Uptake Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AEA Anandamide (AEA) / this compound TRPV1 TRPV1 AEA->TRPV1 Transport PutativeTransporter Putative Transporter AEA->PutativeTransporter PassiveDiffusion Passive Diffusion AEA->PassiveDiffusion AEA_in AEA / Fluorescent Product TRPV1->AEA_in PutativeTransporter->AEA_in PassiveDiffusion->AEA_in FABP FABP AEA_in->FABP Shuttling FAAH FAAH (on ER) FABP->FAAH Metabolites Metabolites FAAH->Metabolites Hydrolysis

Caption: Proposed mechanisms of anandamide uptake across the plasma membrane.

Genetic Validation Workflow cluster_model Genetic Model Generation cluster_assay Uptake Assay cluster_analysis Data Analysis WT Wild-Type Cells Incubation Incubate with This compound or Radiolabeled AEA WT->Incubation Knockdown siRNA Knockdown (e.g., TRPV1) Knockdown->Incubation Overexpression Plasmid Transfection (e.g., TRPV1, FABPs) Overexpression->Incubation Knockout Knockout Model (e.g., FAAH -/- mice) Knockout->Incubation Measurement Measure Fluorescence or Radioactivity Incubation->Measurement Comparison Compare Uptake vs. Wild-Type Measurement->Comparison

Caption: General experimental workflow for cross-validating uptake data with genetic models.

Detailed Experimental Protocols

This compound Uptake Assay in TRPV1 Genetic Models

This protocol is adapted from studies investigating the role of TRPV1 in anandamide uptake using endothelial cells.

a. Cell Culture and Genetic Manipulation:

  • Cell Line: Human umbilical vein endothelial cell-derived cell line (EA.hy926).

  • TRPV1 Knockdown: Transiently transfect cells with TRPV1-specific siRNA or a non-specific siRNA control using a suitable transfection reagent. After 48-72 hours, verify knockdown efficiency using qRT-PCR and Western blot.

  • TRPV1 Overexpression: Transiently transfect cells with a plasmid encoding for TRPV1 (e.g., TRPV1-RFP) or an empty vector control. Verify overexpression after 24-48 hours.

b. This compound Uptake Measurement:

  • Plate the transfected cells in a suitable format (e.g., 96-well plate or glass-bottom dishes).

  • Wash the cells with a buffered salt solution (e.g., HBSS).

  • Add this compound (typically 1 µM) to the cells and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the intracellular fluorescence using a fluorescence plate reader or a fluorescence microscope. Excitation and emission wavelengths for the cleaved fluorescent product are typically around 485 nm and 535 nm, respectively.

  • Normalize the fluorescence intensity of the genetically modified cells to that of the control cells (wild-type or non-specific siRNA/empty vector).

Radiolabeled Anandamide Uptake in FAAH Knockout Neurons

This protocol is based on studies comparing AEA uptake in neuronal preparations from FAAH wild-type and knockout mice.

a. Neuronal Preparation:

  • Isolate primary neurons from the brains of FAAH wild-type (FAAH+/+) and FAAH knockout (FAAH-/-) mice.

  • Culture the neurons for a specified period to allow for recovery and adherence.

b. [³H]AEA Uptake Assay:

  • Wash the cultured neurons with an appropriate assay buffer (e.g., HEPES-buffered saline).

  • Initiate the uptake by adding [³H]AEA (e.g., 100 nM) to the cells.

  • Incubate for various time points (e.g., 1, 5, 15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

  • Compare the time course of [³H]AEA accumulation between FAAH+/+ and FAAH-/- neurons.

Radiolabeled Anandamide Uptake in FABP Overexpressing Cells

This protocol is derived from research investigating the role of FABPs as intracellular AEA carriers.

a. Cell Culture and Overexpression:

  • Cell Lines: Mouse neuroblastoma (N18TG2) or other suitable cell lines.

  • FABP Overexpression: Stably or transiently transfect cells with expression vectors for FABP5, FABP7, or a control vector. Confirm overexpression via Western blot.

b. [¹⁴C]AEA Uptake and Hydrolysis Assay:

  • Plate the transfected cells and grow to confluence.

  • Initiate the assay by adding [¹⁴C]AEA to the culture medium.

  • Incubate for a defined period at 37°C.

  • Terminate the reaction and harvest the cells and the medium.

  • Separate the lipids from the aqueous phase using a solvent extraction method (e.g., Bligh-Dyer).

  • Analyze the lipid extracts by thin-layer chromatography (TLC) to separate AEA from its metabolite, arachidonic acid.

  • Quantify the radioactivity in the spots corresponding to AEA and arachidonic acid to determine both the total cellular uptake and the rate of hydrolysis.

  • Compare the results between FABP-overexpressing cells and control cells.

Conclusion

The cross-validation of data obtained with the fluorescent probe this compound and various genetic models provides a more nuanced understanding of anandamide transport. While this compound has been instrumental in implicating TRPV1 as a potential transporter, studies utilizing genetic knockouts and overexpression of FAAH and FABPs with radiolabeled anandamide highlight the multifaceted nature of this process. It is likely that a combination of transmembrane transport, enzymatic degradation-driven diffusion, and intracellular shuttling contributes to the overall cellular uptake of anandamide, with the predominant mechanism potentially varying between different cell types and physiological conditions. Future research employing this compound in FAAH and FABP genetic models will be invaluable in further dissecting the interplay between these pathways.

References

A Comparative Analysis of SKM 4-45-1 and Biotinylated AEA Probes for Studying Anandamide Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Probe for Visualizing and Quantifying Anandamide (B1667382) Uptake and Distribution.

Introduction

Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in a myriad of physiological processes, making it a key target for therapeutic intervention. Understanding the mechanisms of AEA transport and signaling is paramount for the development of novel drugs. This guide provides a comprehensive comparative analysis of two widely used chemical probes for studying AEA dynamics: the fluorescent probe SKM 4-45-1 and biotinylated AEA (b-AEA) probes. We present a detailed examination of their mechanisms of action, experimental performance, and protocols to assist researchers in selecting the most appropriate tool for their specific research questions.

Mechanism of Action and Key Properties

This compound: A Fluorescent Reporter of Cellular Uptake

This compound is an analog of anandamide that is initially non-fluorescent. Upon transport into the cell, it is cleaved by intracellular esterases, releasing a fluorescent moiety.[1] This mechanism allows for the visualization and quantification of AEA uptake into living cells. A key feature of this compound is that it is not a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation, nor does it bind to the CB1 cannabinoid receptor at typical experimental concentrations.[2] This specificity makes it a valuable tool for isolating the study of AEA transport.

Biotinylated AEA (b-AEA): A Versatile Affinity Probe

Biotinylated AEA is a derivative of anandamide covalently linked to a biotin (B1667282) molecule. This "tag" allows for the detection and visualization of the probe through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin, which can be conjugated to fluorophores, enzymes, or other reporter molecules.[3][4] Like this compound, b-AEA is designed to mimic the cellular uptake of native AEA. Studies have shown that b-AEA has a similar lipophilicity to AEA and does not significantly interact with key components of the endocannabinoid system, such as CB1 and CB2 receptors, the vanilloid receptor TRPV1, or FAAH.[4]

Comparative Performance Analysis

The choice between this compound and biotinylated AEA probes depends on the specific experimental goals, required sensitivity, and the biological system under investigation.

FeatureThis compoundBiotinylated AEA (b-AEA)
Detection Method Direct fluorescenceIndirect (Streptavidin/Avidin-based)
Mechanism Intracellular esterase cleavage releases fluorophoreBiotin tag recognized by streptavidin/avidin conjugates
Signal Amplification No inherent signal amplificationSignal can be amplified through enzymatic reporters or multivalent streptavidin complexes
Specificity Not a substrate for FAAH; no binding to CB1 receptorsDoes not interact with CB1/CB2 receptors, TRPV1, or FAAH
Temporal Resolution Fluorescence is dependent on both uptake and enzymatic cleavage, which can limit kinetic studies.Detection is dependent on probe uptake and subsequent labeling steps.
Sensitivity Can have low signal intensity.High sensitivity due to the strong biotin-streptavidin interaction.
Advantages Single-step visualization after uptake; commercially available.High sensitivity and versatility in detection methods (fluorescence, enzymatic); low background binding.
Limitations Fluorescence activation is a two-step process (uptake and cleavage); low signal intensity can be a concern.Requires multi-step labeling; potential for interference from endogenous biotin.

Experimental Data Summary

The following table summarizes key quantitative data for this compound from published studies. Equivalent direct quantitative data for biotinylated AEA uptake is less commonly reported in a standardized format.

ParameterCell LineValueReference
IC50 for inhibition of [3H]AEA accumulation by this compound Cerebellar granule cells7.8 ± 1.3 µM
IC50 for inhibition of this compound uptake by AEA C6 glioma cells53.8 ± 1.8 µM
IC50 for inhibition of this compound uptake by arachidonoyl-3-aminopyridine amide C6 glioma cells10.1 ± 1.4 µM
IC50 for inhibition of this compound uptake by arachidonoyl-4-hydroxyanilineamide C6 glioma cells6.1 ± 1.3 µM

Experimental Protocols

Protocol 1: Anandamide Uptake Assay using this compound

This protocol is adapted from methodologies used to measure AEA uptake in cell culture.

Materials:

  • Cells of interest (e.g., RBL-2H3, C6 glioma, or primary neurons)

  • Cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer

  • This compound (typically 25 µM final concentration)

  • AEA uptake inhibitors (e.g., AM404, 100 µM) for control experiments

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Plating: Plate cells in a suitable format (e.g., 96-well plate for plate reader assays or on coverslips in a multi-well plate for microscopy) and grow to the desired confluency.

  • Cell Washing: Gently wash the cells with pre-warmed KRH buffer to remove culture medium.

  • Pre-incubation (for inhibitor studies): If using inhibitors, pre-incubate the cells with the inhibitor (e.g., AM404) in KRH buffer for 10-15 minutes at 37°C.

  • Probe Incubation: Add this compound to the cells at the desired final concentration (e.g., 25 µM) and incubate for 5-30 minutes at 37°C.

  • Signal Detection (Plate Reader): Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Signal Detection (Microscopy): For imaging, stop the reaction by washing the cells with ice-cold KRH buffer. Fix the cells if necessary (e.g., with 4% paraformaldehyde). Mount the coverslips and visualize the intracellular fluorescence using a fluorescence microscope with appropriate filters.

Protocol 2: Visualization of Anandamide Uptake using Biotinylated AEA Probe

This protocol provides a general framework for using a biotinylated AEA probe for immunofluorescence microscopy.

Materials:

  • Cells of interest plated on coverslips

  • Biotinylated AEA (b-AEA) probe

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Probe Incubation: Incubate the live cells with the b-AEA probe at the desired concentration and for the desired time at 37°C.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove excess probe.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.

  • Streptavidin Incubation: Incubate the cells with the streptavidin-fluorophore conjugate (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS in the dark.

  • Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.

  • Washing: Wash the cells a final time with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescent signal using a confocal or epifluorescence microscope.

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of experiments using these probes, the following diagrams illustrate the key processes involved.

SKM_4_45_1_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SKM_ext This compound (Non-fluorescent) SKM_int This compound SKM_ext->SKM_int Uptake Fluorophore Fluorescent Product SKM_int->Fluorophore Cleavage Esterases Intracellular Esterases Esterases->SKM_int

This compound Mechanism of Action

b_AEA_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space bAEA_ext Biotinylated AEA bAEA_int Biotinylated AEA bAEA_ext->bAEA_int Uptake Signal Fluorescent Signal bAEA_int->Signal Binding Streptavidin Streptavidin-Fluorophore Streptavidin->bAEA_int

Biotinylated AEA Detection Workflow

Conclusion

Both this compound and biotinylated AEA probes are valuable tools for investigating the cellular transport and distribution of anandamide. This compound offers a more direct method for visualizing uptake, while biotinylated AEA provides higher sensitivity and versatility in detection. The choice of probe should be guided by the specific experimental requirements, including the desired level of sensitivity, the need for kinetic measurements, and the available detection instrumentation. By carefully considering the advantages and limitations of each probe, researchers can design robust experiments to further elucidate the complex biology of the endocannabinoid system.

References

Assessing the Specificity of SKM 4-45-1 for the Anandamide Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SKM 4-45-1 with other methods for assessing the cellular uptake of anandamide (B1667382) (AEA), a key endocannabinoid neurotransmitter. We delve into the experimental data, protocols, and underlying signaling pathways to offer a clear perspective on the utility and specificity of this fluorescent probe.

Anandamide's role in a multitude of physiological processes, from pain and mood regulation to appetite, has made its cellular transport mechanism a significant area of research. The termination of AEA signaling is primarily governed by its uptake into cells and subsequent enzymatic degradation. Consequently, tools that accurately measure this transport are crucial for understanding endocannabinoid pharmacology and developing novel therapeutics. This compound, a fluorescent analog of AEA, has emerged as a valuable tool for these investigations. This guide will objectively compare its performance against traditional radiolabeled methods and other pharmacological inhibitors.

Probing Anandamide Uptake: A Comparative Analysis

The specificity of any tool used to measure a biological process is paramount. In the context of AEA transport, the ideal probe would be a selective substrate for the transporter, without interacting with other components of the endocannabinoid system, such as cannabinoid receptors or the primary metabolic enzyme, fatty acid amide hydrolase (FAAH).

This compound is a non-fluorescent molecule that becomes fluorescent upon entering the cell and subsequent cleavage by intracellular esterases.[1] This property allows for the real-time visualization and quantification of AEA uptake. A key advantage of this compound is that it is reportedly not a substrate for FAAH, the enzyme that degrades AEA.[2] This characteristic is critical as it allows for the measurement of transport in isolation from metabolic degradation, a confounding factor when using native AEA or its radiolabeled counterparts.

In contrast, pharmacological inhibitors of AEA uptake, such as AM404, have been shown to interact with other targets, including FAAH and the transient receptor potential vanilloid 1 (TRPV1) receptor, raising questions about their specificity as sole transport blockers.[3][4]

Quantitative Comparison of AEA Uptake Probes and Inhibitors

To provide a clear comparison, the following table summarizes the inhibitory concentrations (IC50) of various compounds on AEA uptake as measured by this compound and the traditionally used radiolabeled anandamide ([³H]AEA).

CompoundAssay MethodCell LineIC50 (µM)Reference
Anandamide (AEA)This compound UptakeC6 Glioma53.8 ± 1.8[2]
This compound[³H]AEA UptakeCerebellar Granule7.8 ± 1.3[2]
Arachidonoyl-3-aminopyridine amideThis compound UptakeC6 Glioma10.1 ± 1.4[5]
Arachidonoyl-4-hydroxyanilineamideThis compound UptakeC6 Glioma6.1 ± 1.3[5]
AM404This compound UptakeRBL-2H3~100 (Effective Blockade)[6]
Genistein (B1671435)[³H]AEA UptakeRBL2H3 (intact cells)5.4[7]
Daidzein (B1669772)[³H]AEA UptakeRBL2H3 (intact cells)15[7]

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific advancement. Below are detailed methodologies for conducting AEA uptake assays using both this compound and radiolabeled anandamide.

This compound Uptake Assay

This protocol is adapted from studies using RBL-2H3 cells.

Materials:

  • RBL-2H3 cells

  • 10-cm tissue culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound (from a stock solution in DMSO)

  • AM404 (optional, as an inhibitor)

  • Ionomycin (optional, for studying calcium effects)

  • Fluorescence spectrometer

Procedure:

  • Plate RBL-2H3 cells in 10-cm tissue culture plates and grow to the desired confluence.

  • Wash the cells and gently scrape them into 5 mL of KRH buffer.

  • Plate the suspended cells at a density of 1.5 x 10⁴ cells/well in a suitable microplate.

  • For inhibition studies, pre-incubate the cells with the inhibitor (e.g., 100 µM AM404) for 10 minutes at 37°C.

  • Add this compound to a final concentration of 25 µM and incubate for 5 minutes at 37°C.

  • Measure the fluorescence intensity using a fluorescence spectrometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

[³H]Anandamide Uptake Assay

This protocol is a generalized procedure based on common practices in the field.

Materials:

  • Cultured cells (e.g., cerebellar granule neurons, C6 glioma cells)

  • 24-well plates

  • HEPES-buffered saline (HBS)

  • [³H]Anandamide

  • Unlabeled AEA or other inhibitors

  • Scintillation fluid and counter

Procedure:

  • Plate cells in 24-well plates and grow to confluence.

  • Wash the cells with HBS.

  • Add HBS containing [³H]Anandamide (typically in the nanomolar range) to each well. For competition assays, add varying concentrations of the test compound.

  • Incubate for a defined period (e.g., 15 minutes) at 37°C.

  • To terminate the uptake, rapidly wash the cells three times with ice-cold HBS.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Visualization of Cellular Pathways

The transport of AEA into the cell is the first step in a cascade of signaling events. The following diagrams, generated using the DOT language, illustrate the putative AEA transport mechanism and the subsequent signaling pathways.

AEA_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) AEA_Transporter Putative AEA Transporter AEA_ext->AEA_Transporter Binding AEA_int Anandamide (AEA) AEA_Transporter->AEA_int Transport FAAH FAAH AEA_int->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine

Caption: Putative mechanism of anandamide (AEA) cellular uptake and subsequent hydrolysis by fatty acid amide hydrolase (FAAH).

AEA_Signaling_Pathways cluster_receptors Receptors cluster_downstream Downstream Effects AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 CB2 CB2 Receptor AEA->CB2 TRPV1 TRPV1 Channel AEA->TRPV1 AC_inhibition Adenylate Cyclase Inhibition CB1->AC_inhibition Gi/o coupled CB2->AC_inhibition Gi/o coupled Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Channel Opening cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) cAMP_decrease->Cellular_Response Ca_influx->Cellular_Response

Caption: Major signaling pathways activated by anandamide (AEA) through cannabinoid (CB1, CB2) and TRPV1 receptors.

Conclusion

This compound offers a valuable and specific tool for studying the cellular uptake of anandamide. Its primary advantage lies in its inability to be degraded by FAAH, allowing for a more direct measurement of transport kinetics. While the debate over the existence of a specific AEA transporter protein continues, this compound, in conjunction with traditional radiolabeled methods and carefully selected pharmacological inhibitors, provides researchers with a robust toolkit to unravel the complexities of the endocannabinoid system. The data and protocols presented in this guide are intended to aid in the design of rigorous experiments and the accurate interpretation of their results, ultimately advancing our understanding of AEA's role in health and disease.

References

A Non-Radioactive Alternative for Anandamide Uptake Studies: A Comparative Guide to SKM 4-45-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, pharmacology, and drug development, the study of anandamide (B1667382) (AEA) uptake is crucial for understanding the endocannabinoid system and developing novel therapeutics. Traditionally, these studies have relied on radioactive assays. This guide provides a comprehensive comparison of the fluorescent probe SKM 4-45-1 and traditional radioactive methods for measuring AEA uptake, offering scientists an evidence-based overview to select the most appropriate technique for their research needs.

Anandamide, an endogenous cannabinoid, plays a vital role in numerous physiological processes, including pain, mood, and appetite. Its signaling is terminated by cellular uptake and subsequent enzymatic degradation. Therefore, assays that accurately measure AEA uptake are indispensable tools. While radioactive assays have been the gold standard, safety concerns and handling complexities have driven the search for viable alternatives. This compound, a fluorescent analog of anandamide, has emerged as a promising non-radioactive tool. This guide presents a detailed comparison of these two methodologies, supported by experimental data and protocols.

Performance Comparison: this compound vs. Radioactive AEA Uptake Assays

The choice between a fluorescent or radioactive assay for measuring anandamide uptake depends on several factors, including the specific research question, available equipment, and laboratory safety protocols. Below is a summary of key performance parameters for each method.

FeatureThis compound (Fluorescent Assay)Radioactive AEA Assay ([³H]AEA or [¹⁴C]AEA)
Principle A non-fluorescent AEA analog that becomes fluorescent upon cleavage by intracellular esterases.[1][2]Direct measurement of the accumulation of radiolabeled AEA inside cells.
Detection Method Fluorescence microscopy or fluorometric plate reader.[1][3]Scintillation counting.[2]
Safety Non-radioactive, posing minimal safety risks.Involves handling of radioactive isotopes, requiring specialized licenses, training, and disposal procedures.
Kinetic Analysis Less suitable for precise kinetic studies as the signal is dependent on both uptake and enzymatic cleavage rates.Allows for direct measurement of uptake rates and kinetic parameters (Km, Vmax).
Data Type Primarily qualitative (visualization of uptake) and semi-quantitative.Quantitative, providing precise measurements of uptake.
Throughput Amenable to high-throughput screening using plate readers.Can be adapted for 96-well formats but is generally more labor-intensive.
Non-specific Signal Background fluorescence can be a factor.Non-specific binding to plasticware and cell surfaces can be significant and requires careful control experiments.
Cost Generally lower cost for reagents and disposal.Higher costs associated with radioactive materials, licensing, and waste disposal.
Example Data In endothelial colony-forming cells (ECFCs), this compound uptake is time- and concentration-dependent with a Kd of 2.63 µM.In human umbilical vein endothelial cells (HUVECs), facilitated transport of AEA shows an apparent Km of 190 ± 10 nM and a Vmax of 45 ± 3 pmol/min/mg protein.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for both this compound and radioactive AEA uptake assays.

This compound Uptake Assay Protocol

This protocol is adapted from studies on endothelial and neuronal cells.

  • Cell Culture: Plate cells (e.g., ECFCs or dorsal root ganglion neurons) in a suitable format (e.g., 96-well plate or on coverslips) and grow to the desired confluency.

  • Pre-incubation: Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).

  • Incubation: Add this compound at the desired concentration (e.g., 10 nM to 10 µM) to the cells and incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Detection: Measure the intracellular fluorescence using a fluorescence microscope or a microplate reader at an excitation/emission wavelength of approximately 485/530 nm.

Radioactive AEA Uptake Assay Protocol

This protocol is a generalized procedure based on common practices using [³H]AEA.

  • Cell Culture: Culture cells in a suitable format (e.g., 24-well or 96-well plates).

  • Pre-incubation: Wash cells with an appropriate assay buffer.

  • Incubation: Add [³H]AEA (e.g., 10 nM) to the cells and incubate at 37°C for a defined period (e.g., 15 minutes). For determination of non-specific uptake, a parallel set of wells is incubated at 4°C or with an excess of unlabeled AEA.

  • Termination: Terminate the assay by aspirating the radioactive medium and washing the cells multiple times with ice-cold buffer.

  • Lysis and Scintillation Counting: Lyse the cells (e.g., with 0.2 M NaOH) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Anandamide Uptake and Intracellular Signaling

The uptake of anandamide is the initial step in a complex intracellular signaling cascade that ultimately leads to the termination of its effects at cannabinoid receptors. The following diagram illustrates the key pathways involved in AEA transport and metabolism.

AEA_Pathway Anandamide Uptake and Metabolism AEA_ext Anandamide (AEA) (Extracellular) AMT Putative AEA Transporter (AMT) AEA_ext->AMT Uptake CB1_receptor CB1 Receptor AEA_ext->CB1_receptor Membrane Plasma Membrane AEA_int Anandamide (AEA) (Intracellular) AMT->AEA_int FABP Fatty Acid Binding Proteins (FABPs) AEA_int->FABP Intracellular Transport FAAH Fatty Acid Amide Hydrolase (FAAH) (Endoplasmic Reticulum) FABP->FAAH Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Hydrolysis Ethanolamine Ethanolamine FAAH->Ethanolamine Hydrolysis Signaling Downstream Signaling CB1_receptor->Signaling

Figure 1. Anandamide uptake and metabolic pathway.

Conclusion

This compound presents a valuable and safer alternative to radioactive assays for studying anandamide uptake, particularly for qualitative visualization and high-throughput screening applications. Its primary limitation lies in the indirect nature of its signal, which is dependent on intracellular esterase activity, making it less ideal for precise kinetic measurements. Radioactive AEA uptake assays remain the method of choice for quantitative studies requiring high accuracy and detailed kinetic analysis, despite the associated safety and handling considerations. The selection of the appropriate assay should be guided by the specific experimental goals and the resources available to the research team. This guide provides the necessary information for researchers to make an informed decision and to design robust and reliable anandamide uptake studies.

References

Evaluating Off-Target Effects of SKM 4-45-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the complete activity profile of a chemical probe is paramount. This guide provides a comprehensive evaluation of SKM 4-45-1, a fluorescent analog of the endocannabinoid anandamide (B1667382) (AEA), detailing its intended use and significant off-target effects. We present a direct comparison with other molecules used to study the endocannabinoid system, supported by experimental data and detailed protocols to aid in the critical assessment of experimental results.

This compound is designed as a tool to investigate the cellular uptake of anandamide, a key process in terminating its signaling. The molecule is non-fluorescent extracellularly but becomes fluorescent upon intracellular cleavage by esterases, providing a measurable signal of its transport into the cell.[1] While effective for this primary purpose, its utility can be compromised by interactions with other components of the endocannabinoid system and beyond. This guide focuses on these off-target activities to provide a clearer understanding of its pharmacological profile.

Comparative Analysis of On-Target and Off-Target Activities

To contextualize the off-target effects of this compound, this section compares its activity with that of AM404, another widely used anandamide transport inhibitor, and N-arachidonoyl-L-serine (ARA-S), an endogenous cannabinoid-like lipid.

CompoundPrimary Target (On-Target)Off-Target(s)
This compound Anandamide Transporter (Substrate)TRPV1 Receptor (Agonist)
AM404 Anandamide Transporter (Inhibitor)CB1/CB2 Receptors (Weak Agonist), TRPV1 Receptor (Potent Agonist), COX-1/COX-2 (Inhibitor), Voltage-gated Sodium Channels (Inhibitor)
ARA-S Putative Novel Cannabinoid Receptor (Agonist)CB1/CB2 Receptors (Very Weak Binding), TRPV1 Receptor (Very Weak Binding)

Quantitative Comparison of Bioactivity

The following table summarizes the quantitative data for the potency of this compound and its comparators at on-target and off-target sites. This data is crucial for designing experiments and interpreting results, particularly when considering the concentrations at which off-target effects may become significant.

CompoundTargetAssay TypePotency (IC₅₀/EC₅₀/Kᵢ)Reference
This compound Anandamide TransportInhibition of [³H]AEA uptake7.8 µM (IC₅₀)[2]
Fatty Acid Amide Hydrolase (FAAH)Enzyme Inhibition> 10 µM (EC₅₀)[2]
Cannabinoid Receptor 1 (CB1)Radioligand Binding> 10 µM (No binding)
TRPV1Endothelial Cell Proliferation~1 µM (EC₅₀)[3]
AM404 Anandamide TransportUptake InhibitionPotent Inhibitor[4][5]
CB1/CB2 ReceptorsReceptor AgonismWeak Agonist[4]
TRPV1 ReceptorReceptor AgonismPotent Agonist[4][6]
ARA-S CB1 ReceptorReceptor BindingVery Weak Binding[7][8]
CB2 ReceptorReceptor BindingVery Weak Binding[7][8]
TRPV1 ReceptorReceptor BindingVery Weak Binding[7][8]

Signaling Pathway Analysis: this compound and TRPV1 Activation

A significant off-target effect of this compound is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel.[9][10] This interaction is important as it can trigger downstream signaling cascades independently of anandamide transport, potentially confounding experimental outcomes. Activation of TRPV1 by agonists like this compound leads to an influx of calcium ions (Ca²⁺), which acts as a second messenger to initiate various cellular processes, including cell proliferation, through the PI3K/Akt and ERK1/2 pathways.[9][10]

SKM4451_TRPV1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SKM4451 This compound TRPV1 TRPV1 Channel SKM4451->TRPV1 Activates Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Mediates ATP_release ATP Release TRPV1->ATP_release Stimulates P2Y2 P2Y2 Receptor PLC PLC P2Y2->PLC Activates PI3K PI3K P2Y2->PI3K Activates EGFR EGFR ERK ERK1/2 EGFR->ERK Transactivates Ca2_influx->PLC Activates ATP_release->P2Y2 Activates (extracellular) IP3 IP₃ PLC->IP3 Produces Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes ERK->Proliferation Promotes

This compound activation of the TRPV1 signaling pathway.

Experimental Protocols

To facilitate the independent verification of the on- and off-target effects of this compound, detailed methodologies for key experiments are provided below.

Fluorescent Anandamide Uptake Assay

This protocol is used to measure the primary, on-target activity of this compound as a substrate for the anandamide transporter.

Objective: To quantify the cellular uptake of this compound.

Materials:

  • Cultured cells (e.g., C6 glioma or cerebellar granule cells)

  • This compound

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Fluorescence plate reader or fluorescence microscope

  • Positive control (e.g., Anandamide)

  • Negative control (e.g., vehicle)

Procedure:

  • Plate cells in a suitable format (e.g., 96-well plate or on coverslips).

  • Wash cells with assay buffer to remove culture medium.

  • Add this compound (typically 1-25 µM) to the cells and incubate for a defined period (e.g., 5-30 minutes) at 37°C.[1]

  • To test for inhibition, pre-incubate cells with test compounds (e.g., anandamide) for 10-15 minutes before adding this compound.

  • Terminate the assay by washing the cells with ice-cold assay buffer.

  • Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.[1]

  • Quantify the fluorescence intensity relative to controls to determine the rate of uptake or inhibition.

TRPV1 Activation Assay (Calcium Influx)

This protocol assesses the off-target agonist activity of this compound at TRPV1 channels.

Objective: To measure changes in intracellular calcium concentration following the application of this compound.

Materials:

  • Cells expressing TRPV1 (e.g., HEK293-TRPV1 or endothelial cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • Assay buffer

  • Positive control (e.g., Capsaicin)

  • TRPV1 antagonist (e.g., Capsazepine)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Plate cells in a 96-well black-walled, clear-bottom plate.

  • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Wash cells to remove excess dye.

  • To test for antagonism, pre-incubate cells with a TRPV1 antagonist before adding the agonist.

  • Place the plate in a fluorescence plate reader and begin kinetic measurement of fluorescence.

  • Inject this compound or a positive control (Capsaicin) and continue to monitor fluorescence changes over time.

  • Analyze the data by calculating the change in fluorescence intensity from baseline to determine the extent of TRPV1 activation.

Radioligand Binding Assay for CB1 Receptor

This protocol determines the binding affinity of this compound to the CB1 receptor, a key potential off-target.

Objective: To assess the ability of this compound to displace a radiolabeled ligand from the CB1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the CB1 receptor

  • Radiolabeled CB1 ligand (e.g., [³H]CP 55,940)

  • This compound

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

  • Non-specific binding control (e.g., a high concentration of a known CB1 agonist)

Procedure:

  • In a multi-tube format, combine cell membranes, radiolabeled ligand, and varying concentrations of this compound or control compounds in binding buffer.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the concentration of this compound required to inhibit 50% of the specific binding (IC₅₀) to assess its affinity for the CB1 receptor.

Conclusion

This compound is a valuable tool for studying anandamide transport, but its utility is nuanced by its off-target activity as a TRPV1 agonist. Researchers must be aware of this dual pharmacology and design experiments accordingly. At concentrations commonly used to study anandamide uptake (in the low micromolar range), significant activation of TRPV1 can occur, potentially leading to misinterpretation of results. When using this compound, it is advisable to employ TRPV1 antagonists as controls to dissect the effects of anandamide transport from those of TRPV1 activation. For studies requiring a more selective approach to inhibiting anandamide transport, alternatives with different off-target profiles, such as AM404, should be considered, though their own off-target effects must also be taken into account. A thorough understanding of the pharmacology of these tools, as outlined in this guide, is essential for robust and reproducible research in the endocannabinoid field.

References

Unveiling Anandamide: A Comparative Guide to Measuring AEA Concentration with SKM 4-45-1 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the endocannabinoid system, accurately quantifying anandamide (B1667382) (AEA) is paramount. This guide provides a comprehensive comparison of a common fluorescent probe, SKM 4-45-1, with alternative analytical techniques for measuring AEA concentration. We delve into the experimental principles, present quantitative data, and offer detailed protocols to inform your methodological choices.

Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in a multitude of physiological processes, making its precise measurement critical for advancing our understanding of its function in health and disease.[1][2] A variety of tools are available for this purpose, each with distinct advantages and limitations. This guide focuses on the utility of the fluorescent probe this compound and contrasts its performance with established analytical methods like mass spectrometry.

The Fluorescent Approach: this compound

This compound is a synthetic analog of anandamide designed for studying AEA uptake by cells.[3][4][5] In its native state, this compound is non-fluorescent. However, upon transport into the cell, intracellular esterases cleave the molecule, releasing a fluorescent compound. The resulting fluorescence intensity serves as an indirect measure of the rate of AEA uptake.

It is crucial to note that this compound is a substrate for the same transmembrane carrier as AEA, but it is not metabolized by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation. This distinction is vital for interpreting experimental results, as the fluorescence signal reflects cellular uptake rather than the absolute intracellular concentration of AEA, which is influenced by both uptake and degradation.

dot

SKM_4_45_1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKM_ext This compound (Non-fluorescent) Transporter AEA Transporter SKM_ext->Transporter Uptake SKM_int This compound Transporter->SKM_int Esterases Intracellular Esterases SKM_int->Esterases Cleavage Fluorophore Fluorescent Product Esterases->Fluorophore

Caption: Mechanism of this compound fluorescence.

Alternative Methods for AEA Quantification

While this compound provides valuable insights into AEA transport dynamics, other methods offer direct and highly sensitive quantification of AEA concentrations in biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the absolute quantification of endocannabinoids like AEA. LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique allows for the precise measurement of AEA levels in various biological matrices, including plasma, serum, and tissue homogenates.

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS/MS, GC-MS is another powerful analytical technique for quantifying AEA. It involves the separation of volatile compounds followed by their detection based on their mass-to-charge ratio.

Performance Comparison

FeatureThis compound AssayLC-MS/MS
Principle Indirect measurement of AEA uptake via fluorescenceDirect quantification of AEA mass
What is Measured Rate of cellular uptake of an AEA analogAbsolute concentration of AEA
Sensitivity Dependent on cell type and esterase activityHigh (fmol to low pmol range)
Specificity Relies on the specificity of the AEA transporterVery high, based on mass fragmentation patterns
Quantitative Semi-quantitative for uptakeFully quantitative
Sample Type Live cells in culturePlasma, serum, tissue homogenates
Advantages Real-time imaging of uptake, relatively simpleHigh accuracy, precision, and sensitivity
Limitations Indirect measure, influenced by esterase activityRequires specialized equipment and expertise

Experimental Protocols

This compound Cellular Uptake Assay

This protocol is a generalized procedure based on methodologies described in the literature.

  • Cell Culture: Plate cells (e.g., endothelial cells, neurons) in a suitable format for fluorescence microscopy or plate reader analysis.

  • Incubation: Wash cells with an appropriate buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Treatment: Add this compound to the cells at various concentrations (e.g., 0.1 to 30 µM) and for different time points (e.g., 0 to 30 minutes).

  • Fluorescence Measurement: Measure the increase in fluorescence intensity using a fluorescence microscope or a microplate reader. Typical excitation and emission wavelengths are around 485 nm and 535 nm, respectively.

  • Data Analysis: Plot fluorescence intensity against time or concentration to determine uptake kinetics.

dot

SKM_4_45_1_Workflow Start Start: Plate Cells Wash Wash Cells with Buffer Start->Wash Add_SKM Add this compound Wash->Add_SKM Incubate Incubate (Time & Concentration Dependent) Add_SKM->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data (Kinetics) Measure->Analyze

References

A Comparative Guide to Measuring Anandamide Transport: SKM 4-45-1 vs. Radiolabeled Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter, is crucial for understanding its role in various physiological and pathological processes. A key aspect of AEA signaling is its transport across the cell membrane, a process that terminates its action and makes it available for intracellular degradation. This guide provides a comprehensive comparison of two primary methods used to investigate AEA transport: the fluorescent substrate SKM 4-45-1 and radiolabeled AEA (e.g., [3H]AEA) uptake assays.

At a Glance: this compound vs. Radiolabeled AEA

FeatureThis compoundRadiolabeled AEA ([3H]AEA)
Principle Fluorescent analog of AEA; becomes fluorescent upon intracellular esterase cleavage.Radioactive isotope of AEA; uptake is quantified by measuring radioactivity.
Primary Advantage Allows for visualization of AEA uptake and intracellular trafficking.[1]High sensitivity for quantitative kinetic analysis of AEA transport.[1]
Primary Disadvantage Fluorescence signal is dependent on both uptake and enzymatic cleavage, limiting its utility in precise kinetic studies.[1]Does not allow for visualization of AEA transport at the cellular or subcellular level.[1]
Data Output Fluorescence intensity, microscopic images.Counts per minute (CPM) or disintegrations per minute (DPM).
Throughput Can be adapted for high-throughput screening using fluorescence plate readers.Can be adapted for 96-well format, but requires scintillation counting.
Safety Requires standard laboratory precautions for handling chemical reagents.Requires handling and disposal of radioactive materials, with associated safety protocols.

In-Depth Comparison

This compound: The Visual Approach

This compound is a non-fluorescent analog of AEA that becomes brightly fluorescent upon entering the cell and subsequent cleavage by intracellular esterases.[2] This property makes it an invaluable tool for visualizing the process of AEA uptake and its subsequent intracellular localization.

Advantages:

  • Qualitative and Semi-Quantitative Analysis: Provides direct visual evidence of AEA transport into cells through fluorescence microscopy.

  • Subcellular Localization: Can be used to study the intracellular trafficking and accumulation of AEA.

  • High-Throughput Screening: The fluorescent signal can be readily measured using plate readers, making it suitable for screening potential inhibitors of AEA transport.

Disadvantages:

  • Indirect Measurement of Transport: The fluorescence signal is a product of two processes: transport across the membrane and enzymatic cleavage by esterases. This two-step process complicates the direct measurement of transport kinetics.

  • Dependence on Esterase Activity: The assay is reliant on the presence and activity of intracellular esterases, which can vary between cell types.

  • Limited Kinetic Information: Due to the confounding factor of enzymatic cleavage, obtaining precise kinetic parameters such as Km and Vmax for the transporter is challenging.

Radiolabeled AEA ([3H]AEA): The Quantitative Gold Standard

The use of radiolabeled AEA, most commonly [3H]AEA, has been the cornerstone of AEA transport research for many years. This method relies on the direct measurement of radioactivity to quantify the amount of AEA taken up by cells.

Advantages:

  • High Sensitivity and Accuracy: Radiometric detection allows for highly sensitive and precise quantification of AEA uptake, even at low concentrations.

  • Direct Measurement of Transport: The measured radioactivity directly corresponds to the amount of AEA transported into the cell, enabling accurate kinetic analysis.

  • Established Methodology: A large body of literature exists utilizing this method, providing a strong basis for comparison of results.

Disadvantages:

  • Lack of Spatial Information: This method provides no information on the cellular or subcellular localization of AEA uptake.

  • Safety and Handling: The use of radioactive materials necessitates specialized licenses, handling protocols, and waste disposal procedures.

  • Lower Throughput: While adaptable to multi-well formats, the requirement for cell lysis and scintillation counting can be more time-consuming than fluorescence-based assays.

Experimental Data: A Comparative Look

The following table summarizes key findings from studies that have utilized both this compound and [3H]AEA to investigate AEA transport.

ParameterThis compound[3H]AEACell TypeReference
Inhibition by AEA (IC50) 53.8 ± 1.8 µM-C6 Glioma Cells
Inhibition by this compound (IC50) -7.8 ± 1.3 µMCerebellar Granule Cells
Inhibition by AM404 Blocked uptakeBlocked uptakeRBL-2H3 Cells

Note: Direct comparative studies reporting Km and Vmax values for AEA transport using both methods in the same experimental setup are limited. The provided data demonstrates the cross-validation of the transport mechanism using both probes.

Experimental Protocols

This compound Uptake Assay

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plates for fluorescence reading, or on coverslips for microscopy) and culture until they reach the desired confluency.

  • Pre-incubation: Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Incubation with Inhibitors (Optional): If screening for inhibitors, pre-incubate the cells with the test compounds for a defined period (e.g., 10-30 minutes) at 37°C.

  • Initiation of Uptake: Add this compound to the wells at the desired final concentration (e.g., 1-25 µM).

  • Incubation: Incubate the cells for a specific time (e.g., 5-30 minutes) at 37°C.

  • Termination of Uptake:

    • For Plate Reader: Wash the cells with ice-cold buffer to remove extracellular this compound.

    • For Microscopy: Gently wash the cells with ice-cold buffer.

  • Measurement:

    • Plate Reader: Measure the fluorescence intensity using an appropriate excitation/emission wavelength pair (e.g., 485 nm excitation and 535 nm emission).

    • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.

[3H]AEA Uptake Assay

This protocol is a generalized procedure and requires appropriate safety measures for handling radioactive materials.

  • Cell Culture: Plate cells in a suitable format (e.g., 24- or 96-well plates) and culture until they reach the desired confluency.

  • Pre-incubation: Wash the cells with a pre-warmed buffer (e.g., HEPES-buffered saline containing 0.1% fatty acid-free BSA).

  • Incubation with Inhibitors (Optional): If testing inhibitors, pre-incubate the cells with the compounds for a defined period (e.g., 10-30 minutes) at 37°C.

  • Initiation of Uptake: Add [3H]AEA to the wells at the desired final concentration (e.g., 10 nM).

  • Incubation: Incubate the cells for a specific time (e.g., 15 minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells multiple times with ice-cold buffer to remove extracellular [3H]AEA.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.2 M NaOH).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Signaling Pathways and Experimental Workflows

Anandamide Transport and Intracellular Fate

The following diagram illustrates the proposed mechanism of anandamide transport and its subsequent intracellular hydrolysis.

anandamide_transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) transporter Putative Transporter AEA_ext->transporter Uptake AEA_int AEA transporter->AEA_int FAAH FAAH AEA_int->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine

Caption: Proposed model of anandamide transport and metabolism.

Experimental Workflow: this compound Uptake Assay

This diagram outlines the key steps in performing an anandamide uptake assay using this compound.

skm_workflow start Plate Cells wash1 Wash Cells start->wash1 add_inhibitor Add Inhibitor (Optional) wash1->add_inhibitor add_skm Add this compound add_inhibitor->add_skm incubate Incubate at 37°C add_skm->incubate wash2 Wash to Terminate incubate->wash2 measure Measure Fluorescence wash2->measure trpv1_signaling AEA Anandamide (AEA) TRPV1 TRPV1 Channel AEA->TRPV1 Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx downstream Downstream Signaling (e.g., Proliferation, Apoptosis) Ca_influx->downstream

References

Safety Operating Guide

Personal protective equipment for handling SKM 4-45-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling SKM 4-45-1 (CAS 290374-09-3). Given that this compound is supplied as a solution in methyl acetate (B1210297) and is classified as a Dangerous Good for transport, this document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel and the integrity of research.

Warning: The full toxicological properties of this compound have not been fully characterized. It should be handled as a potentially hazardous and biologically active compound. The safety protocols for the solvent, methyl acetate, which is highly flammable and an irritant, must also be strictly followed.

Personal Protective Equipment (PPE)

Due to the hazardous nature of the methyl acetate solvent and the unknown long-term effects of this compound, a comprehensive PPE strategy is mandatory.

PPE CategorySpecificationStandardPurpose
Hand Protection Double-gloving with chemical-resistant gloves.ASTM F739Prevents skin contact with both the solvent and the active compound.
Outer Glove: Butyl rubber or laminateProvides primary resistance to methyl acetate.
Inner Glove: NitrileProtects against incidental splashes during outer glove removal.
Eye Protection Chemical splash goggles and a full-face shield.ANSI Z87.1Protects against splashes of the flammable and irritant solution.
Respiratory Protection Organic vapor respirator with a P100 (or equivalent) particulate filter.NIOSH ApprovedProtects against inhalation of methyl acetate vapors and any aerosols of this compound that may be generated. A respirator fit test is required.
Body Protection Flame-resistant laboratory coat worn over personal clothing.NFPA 2112Protects skin from splashes and provides a barrier in case of flash fire from the solvent.
Additional Closed-toe shoes, preferably of a non-porous material.Protects feet from spills.

Operational Plan: Handling and Experimental Workflow

All handling of this compound must be performed in a designated area, such as a certified chemical fume hood, to control vapor and aerosol exposure.

Preparation (Pre-Experiment)
  • Area Designation: Cordon off a specific area within a chemical fume hood for all handling activities.

  • Safety Equipment Check: Ensure an eyewash station, safety shower, and a Class B fire extinguisher are accessible and operational.

  • Spill Kit: Have a spill kit rated for flammable solvents and chemical powders readily available.

  • Waste Containers: Prepare clearly labeled, sealed hazardous waste containers for liquid and solid waste.

  • PPE Donning: Put on all required PPE in the correct sequence before entering the designated handling area.

Experimental Protocol: Aliquoting and Dilution
  • Grounding: To prevent static discharge that could ignite the methyl acetate vapors, ground and bond all metal containers and equipment.

  • Temperature Equilibration: Allow the vial of this compound to equilibrate to room temperature in the fume hood before opening to prevent moisture condensation.

  • Inert Atmosphere: When possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and fire risk.

  • Aliquot Transfer: Use only non-sparking tools for opening containers. Use a calibrated positive displacement pipette to transfer the required volume of the this compound solution to a new, pre-labeled vial.

  • Dilution: Slowly add the diluting solvent to the this compound aliquot. Do not add the aliquot to the solvent, to minimize splashing.

  • Sealing and Storage: Securely cap all vials. The stock solution of this compound in methyl acetate should be stored at -20°C.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by a detergent solution. All cleaning materials must be disposed of as hazardous waste.

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_post Post-Handling prep1 Designate Fume Hood Area prep2 Verify Safety Equipment (Eyewash, Shower, Extinguisher) prep1->prep2 prep3 Prepare Spill Kit & Waste Containers prep2->prep3 prep4 Don all Required PPE prep3->prep4 h1 Equilibrate Vial to Room Temp prep4->h1 h2 Transfer Aliquot in Fume Hood h1->h2 h3 Perform Dilution h2->h3 h4 Seal and Store Vials h3->h4 post1 Decontaminate Surfaces & Equipment h4->post1 post2 Doff and Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Diagram 1: Safe Handling Workflow for this compound.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous. Adherence to institutional and local environmental regulations is mandatory.

Waste Segregation and Collection
  • Liquid Waste:

    • Collect all unused this compound solutions, solvent rinses, and contaminated buffers in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The container must be compatible with flammable organic solvents.

  • Solid Waste:

    • Collect all contaminated solid waste, including pipette tips, vials, gloves, bench paper, and other disposable PPE, in a separate, sealed, and labeled hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Sharps Waste:

    • Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Labeling and Storage
  • All waste containers must be labeled with "Hazardous Waste," the full chemical names of the contents (including "this compound" and "Methyl Acetate"), and the accumulation start date.

  • Store waste containers in a designated, well-ventilated, and secured satellite accumulation area, away from ignition sources.

Final Disposal
  • Coordinate with your institution's Environmental Health & Safety (EHS) department for the pickup and disposal of the hazardous waste.

  • Maintain accurate records of all disposed hazardous waste as required by regulatory bodies.

G cluster_waste_type Identify Waste Type cluster_container Select Appropriate Container cluster_final Final Steps start Waste Generated liquid Liquid (Solutions, Rinses) solid Solid (Gloves, Vials, PPE) sharps Sharps (Needles) lc Sealed Flammable Liquid Waste Container liquid->lc sc Sealed Solid Waste Container solid->sc shc Hazardous Sharps Container sharps->shc label Label Container Correctly (Contents, Date, 'Hazardous') lc->label sc->label shc->label store Store in Satellite Accumulation Area label->store dispose Arrange EHS Pickup store->dispose

Diagram 2: Hazardous Waste Disposal Plan for this compound.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.